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  • Product: 4-(Oxan-4-yloxy)piperidine hydrochloride
  • CAS: 1333571-22-4

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of 4-(Oxan-4-yloxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Oxan-4-yloxy)piperidine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxan-4-yloxy)piperidine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a tetrahydropyran (oxane) moiety via an ether linkage, presents a versatile scaffold for the development of novel therapeutic agents. The piperidine moiety is a common feature in many biologically active compounds, and its combination with the oxane ring can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.[1] This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(Oxan-4-yloxy)piperidine hydrochloride, alongside detailed experimental protocols for its characterization.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While specific experimental data for 4-(Oxan-4-yloxy)piperidine hydrochloride is not extensively available in the public domain, we can infer its likely characteristics based on its chemical structure and data from analogous compounds.

PropertyDataSource
Chemical Structure See Figure 1-
Molecular Formula C₁₀H₂₀ClNO₂[2]
Molecular Weight 221.72 g/mol Calculated
Monoisotopic Mass 221.1183 g/mol [2]
CAS Number 1333571-22-4[3]
Predicted XlogP 0.6[2]
Appearance Likely a white to off-white solidInferred from similar compounds[4]
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Inferred from hydrochloride salt nature[5]
pKa Not experimentally determined. The piperidine nitrogen is basic and will be protonated at physiological pH.Inferred from piperidine derivatives

Figure 1: Chemical Structure of 4-(Oxan-4-yloxy)piperidine Hydrochloride

Caption: Structure of 4-(Oxan-4-yloxy)piperidine Hydrochloride.

Experimental Protocols for Characterization

The following section outlines standard methodologies for determining the key physical properties of 4-(Oxan-4-yloxy)piperidine hydrochloride. These protocols are designed to be self-validating and are based on established analytical techniques.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Use a rapid heating rate to approximate the melting point.

    • Allow the apparatus to cool.

    • For an accurate measurement, use a slower heating rate (1-2 °C per minute) when approaching the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Rationale: Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. As a hydrochloride salt, 4-(Oxan-4-yloxy)piperidine hydrochloride is expected to be water-soluble.

Protocol (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

pKa Determination

Rationale: The pKa value indicates the strength of an acid or base and is vital for predicting the ionization state of a compound at different pH values. This influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system if solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the titration curve. For a basic compound like a piperidine derivative, the pKa will be the pH at which half of the compound is protonated.

Figure 2: General Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Compound 4-(Oxan-4-yloxy)piperidine Hydrochloride Sample MP Melting Point Apparatus Compound->MP Sol Solubility Assay (e.g., Shake-Flask) Compound->Sol pKa Potentiometric Titrator Compound->pKa Spec Spectroscopy (NMR, IR, MS) Compound->Spec MP_Data Melting Range MP->MP_Data Sol_Data Solubility (mg/mL) Sol->Sol_Data pKa_Data pKa Value pKa->pKa_Data Spec_Data Structural Confirmation Spec->Spec_Data Report Comprehensive Physicochemical Profile MP_Data->Report Sol_Data->Report pKa_Data->Report Spec_Data->Report

Sources

Exploratory

4-(Oxan-4-yloxy)piperidine hydrochloride chemical structure and IUPAC name

An In-Depth Technical Guide to 4-(Oxan-4-yloxy)piperidine Hydrochloride: Structure, Synthesis, and Applications Introduction In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Oxan-4-yloxy)piperidine Hydrochloride: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug design. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals due to their ability to present functional groups in precise three-dimensional orientations and modulate physicochemical properties.[1] Among these, the piperidine ring is a quintessential "privileged structure," prevalent in numerous FDA-approved drugs for its favorable pharmacokinetic profile and synthetic versatility.[1][2]

This technical guide provides a comprehensive analysis of 4-(Oxan-4-yloxy)piperidine hydrochloride, a bifunctional building block that combines the robust piperidine scaffold with an oxane (tetrahydropyran) moiety through an ether linkage. This combination offers a unique set of properties, positioning the compound as a valuable intermediate for researchers and scientists in pharmaceutical development. We will delve into its core molecular profile, propose a robust synthetic strategy with mechanistic rationale, explore its applications in drug discovery, and detail essential analytical protocols for its characterization and quality control.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the starting point for its application. This section outlines the structural and chemical identity of 4-(Oxan-4-yloxy)piperidine hydrochloride.

Chemical Structure and Nomenclature

The compound consists of a piperidine ring linked at its 4-position to a 4-positional oxane ring via an ether oxygen. The piperidine nitrogen is protonated to form a hydrochloride salt, which enhances the compound's stability and aqueous solubility.

  • IUPAC Name: 4-(Oxan-4-yloxy)piperidine hydrochloride

  • Synonyms: 4-(Tetrahydropyran-4-yloxy)piperidine hydrochloride

Physicochemical Data

The key identifiers and computed properties of the compound are summarized below. These data are critical for experimental design, from reaction setup to formulation and analytical method development.

PropertyValueReference
CAS Number 1333571-22-4[3]
Molecular Formula C₁₀H₂₀ClNO₂[3]
Molecular Weight 221.72 g/mol [3]
Predicted XlogP 0.6[4]
Physical Form Solid[3]
Structural Visualization

Visual representation is key to understanding stereochemical and functional relationships within the molecule. The following diagram illustrates the chemical structure.

Caption: Chemical structure of 4-(Oxan-4-yloxy)piperidine hydrochloride.

Part 2: Synthesis and Mechanistic Insights

While commercially available from various suppliers, understanding the synthesis of this intermediate is crucial for process development and impurity profiling. A robust and scalable synthesis is paramount for its use in drug development campaigns.

Retrosynthetic Analysis

A logical retrosynthetic disconnection is made at the central ether bond, suggesting a Williamson ether synthesis. This approach involves coupling an oxygen nucleophile with an appropriate electrophile. The piperidine nitrogen requires protection to prevent side reactions, such as N-alkylation.

Proposed Synthetic Protocol

This protocol describes a reliable, three-step synthesis starting from commercially available materials.

Causality Behind Experimental Choices:

  • Nitrogen Protection: A tert-butyloxycarbonyl (Boc) group is chosen for its stability under basic conditions required for ether formation and its facile removal under acidic conditions, which concurrently allows for hydrochloride salt formation.

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine, ensuring efficient formation of the reactive alkoxide.

  • Leaving Group: A tosylate is an excellent leaving group, making 4-tosyloxane a suitable electrophile for the Sₙ2 reaction.

  • Salt Formation: Using HCl in a non-aqueous solvent like diethyl ether or isopropanol ensures the precipitation of the hydrochloride salt in high purity.

Experimental Protocol:

  • Step 1: Protection of 4-Hydroxypiperidine.

    • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Step 2: Williamson Ether Synthesis.

    • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of Tetrahydro-4H-pyran-4-one tosylate (or a suitable 4-halo-oxane, 1.2 eq) in THF.

    • Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.

    • Cool the reaction to 0 °C and cautiously quench with water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to yield the crude protected ether. Purify by column chromatography.

  • Step 3: Deprotection and Hydrochloride Salt Formation.

    • Dissolve the purified product from Step 2 in a minimal amount of 1,4-dioxane or ethyl acetate.

    • Add a solution of hydrochloric acid in diethyl ether (2 M, 3-4 eq) dropwise at 0 °C.

    • Stir the mixture for 2-4 hours at room temperature, during which a precipitate should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Oxan-4-yloxy)piperidine hydrochloride as a solid.

Synthesis Workflow Visualization

G start 4-Hydroxypiperidine step1_reagent + Boc₂O, TEA step1_product N-Boc-4-hydroxypiperidine step1_reagent->step1_product Step 1: Protection step2_reagent + NaH + 4-Tosyloxane step2_product Protected Ether Intermediate step2_reagent->step2_product Step 2: Etherification step3_reagent + HCl/Ether final_product 4-(Oxan-4-yloxy)piperidine hydrochloride step3_reagent->final_product Step 3: Deprotection & Salt Formation

Caption: Proposed three-step synthesis workflow for the target compound.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The utility of 4-(Oxan-4-yloxy)piperidine hydrochloride stems from the synergistic combination of its two core heterocyclic systems.

The Piperidine Scaffold: A Privileged Core

The piperidine motif is a cornerstone of medicinal chemistry, found in drugs targeting a wide range of biological systems.[1] Its saturated, chair-like conformation allows for the precise spatial arrangement of substituents, enabling high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5] It serves as a versatile building block for creating analogs with tailored pharmacological profiles.[6][7]

The Oxane Moiety: A Physicochemical Modulator

The oxane (tetrahydropyran) ring is increasingly used in drug design as a tool to optimize a molecule's properties.[8] Its key contributions include:

  • Solubility Enhancement: The ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility compared to a carbocyclic analog.[5]

  • Metabolic Stability: The oxane ring can serve as a "metabolic shield," blocking or slowing the metabolic degradation of adjacent functional groups.[5]

  • Lipophilicity Reduction: It can serve as a polar replacement for aromatic or aliphatic carbocycles to fine-tune a compound's LogP, which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Logical Framework for Application

The structure of 4-(Oxan-4-yloxy)piperidine hydrochloride makes it an ideal starting point for synthesizing more complex molecules. The secondary amine of the piperidine ring provides a reactive handle for further functionalization, such as amidation, alkylation, or reductive amination, to build out diverse chemical libraries for screening.

G main 4-(Oxan-4-yloxy)piperidine HCl Piperidine Core Oxane Moiety Ether Linker piperidine_props Privileged Scaffold 3D Conformation Synthetic Handle (NH) main:piperidine->piperidine_props oxane_props Solubility Modulator Metabolic Stability Lipophilicity Control main:oxane->oxane_props applications Drug Discovery Intermediate Building Block for Libraries piperidine_props->applications oxane_props->applications targets GPCRs Ion Channels CNS Agents applications->targets Leads to...

Caption: Logical framework for the compound's utility in drug discovery.

Part 4: Analytical Characterization and Quality Control

Ensuring the purity and identity of any chemical intermediate is non-negotiable in a research and development setting. Impurities can lead to erroneous biological data and complications in subsequent synthetic steps.

Purity Assessment

A multi-technique approach is recommended for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the presence of non-volatile organic impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structural confirmation and can be adapted for quantitative analysis (qNMR) to determine absolute purity.[9]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the target compound from potential starting materials and by-products. Due to the lack of a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended for accurate quantification.[9]

  • Instrumentation and Columns:

    • HPLC system with a CAD or ELSD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, hold for 2 minutes; ramp to 95% B over 10 minutes; hold at 95% B for 3 minutes; return to 5% B and re-equilibrate for 5 minutes.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.[9]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

Conclusion

4-(Oxan-4-yloxy)piperidine hydrochloride is a strategically designed chemical building block that leverages the well-established benefits of the piperidine scaffold and the advantageous physicochemical properties of the oxane moiety. Its straightforward synthesis and the reactive amine handle make it a versatile intermediate for constructing diverse and complex molecules. For researchers and drug development professionals, this compound represents a valuable tool for accessing novel chemical space and optimizing lead compounds in the pursuit of new therapeutic agents.

References

  • PubChemLite. (n.d.). 4-(oxan-4-yloxy)piperidine hydrochloride (C10H19NO2).
  • BLD Pharm. (n.d.). 1333571-22-4|4-(Oxan-4-yloxy)piperidine hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine.
  • Vitale, P., et al. (2023).
  • BenchChem. (2025). 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.
  • Singh, H., & Kumar, M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry.
  • Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.
  • Chem-Impex. (n.d.). 4-(4-Chlorophenoxy)Piperidine Hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.

Sources

Foundational

4-(Oxan-4-yloxy)piperidine hydrochloride solubility in organic solvents

Technical Whitepaper: Solubility Profile & Handling of 4-(Oxan-4-yloxy)piperidine Hydrochloride Executive Summary 4-(Oxan-4-yloxy)piperidine hydrochloride (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine HCl) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile & Handling of 4-(Oxan-4-yloxy)piperidine Hydrochloride

Executive Summary

4-(Oxan-4-yloxy)piperidine hydrochloride (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine HCl) is a critical heterocyclic building block used extensively in the synthesis of GPCR ligands, kinase inhibitors (e.g., ALK5 inhibitors), and other bioactive small molecules.[1]

As a secondary amine hydrochloride salt possessing an ether linkage, its solubility profile is the governing factor in its purification, handling, and downstream reactivity. This guide provides a definitive technical analysis of its solubility behavior, offering self-validating protocols for process optimization.

Chemical Identity & Physicochemical Context

To predict and manipulate solubility, one must understand the competing forces within the crystal lattice.

  • IUPAC Name: 4-(Tetrahydro-2H-pyran-4-yloxy)piperidine hydrochloride

  • CAS Number: 84196-16-7 (Generic for base/derivatives; specific salt forms vary by supplier)

  • Molecular Formula: C₁₀H₁₉NO₂ · HCl

  • Molecular Weight: ~221.72 g/mol

  • Structural Analysis:

    • Cationic Center: The protonated secondary amine (piperidinium) creates a high lattice energy, necessitating high-dielectric solvents for dissolution.

    • Ether Linkage: The tetrahydropyran ether oxygen adds polarity but does not donate protons, making the molecule lipophilic enough to dissolve in halogenated solvents as a free base, but not as a salt.

Solubility Profile & Solvent Selection

The following data categorizes solvents by their thermodynamic interaction with the HCl salt. Note that "Solubility" here refers to the ability to maintain a stable 0.1 M solution at 25°C.

Table 1: Solubility Classification & Process Utility
Solvent ClassSpecific SolventsSolubility StatusProcess Utility
Protic Polar WaterHigh (>100 mg/mL)Aqueous workup; phase transfer media.
MethanolHigh (>50 mg/mL)Reaction solvent; rapid dissolution.
EthanolModerate (Temp.[2] Dependent)Ideal for Recrystallization. Soluble hot, sparingly soluble cold.
Isopropanol (IPA)Low to Moderate Anti-solvent for crystallization; washing filter cakes.
Aprotic Polar DMSO, DMFHigh Scaffolding reactions (SₙAr); difficult to remove.
Chlorinated Dichloromethane (DCM)Low/Sparingly The free base is highly soluble; the salt is not.
ChloroformSparingly Similar to DCM; often forms emulsions with water.
Esters/Ethers Ethyl AcetateInsoluble (<1 mg/mL)Primary Anti-Solvent. Used to precipitate the salt after deprotection.
Diethyl Ether / MTBEInsoluble Washing filter cakes to remove non-polar impurities.
Hydrocarbons Hexanes, HeptaneInsoluble Strictly anti-solvents.

Critical Insight: The synthesis of this compound often involves removing a Boc-protecting group using HCl in Dioxane or Ethyl Acetate. The product precipitates because it is insoluble in these ether/ester solvents, a property that should be exploited for purification.

Experimental Protocols

Do not rely on literature values alone. Batch-to-batch variations in crystal habit and impurity profiles require empirical validation.

Protocol A: The "Self-Validating" Gravimetric Screen

Use this to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 100 mg of 4-(Oxan-4-yloxy)piperidine HCl into three 4 mL vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol, DCM, EtOAc) to each vial.

  • Equilibration: Vortex for 5 minutes at 25°C.

    • If clear: Solubility > 100 mg/mL.

    • If cloudy: Heat to boiling (using a heat block).

  • Thermal Stress:

    • If it clears upon heating and precipitates upon cooling: Suitable for Recrystallization.

    • If it remains insoluble hot: Suitable as Anti-Solvent.

  • Gravimetric Check: Filter the supernatant of the saturated solution, dry, and weigh the residue to calculate exact mg/mL.

Protocol B: Recrystallization (Purification)

Target Impurity: Non-polar byproducts or colored oxidation products.

  • Dissolution: Suspend crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

  • Reflux: Heat until fully dissolved. If particulates remain, filter hot.

  • Nucleation: Remove from heat. Add Ethyl Acetate (anti-solvent) dropwise until a faint turbidity persists.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 0°C for 2 hours.

  • Isolation: Filter the white crystalline solid and wash with cold 1:1 Ethanol/EtOAc, then pure EtOAc.

Protocol C: Free-Basing (Partitioning)

Required before using the compound as a nucleophile.

  • Biphasic System: Dissolve the HCl salt in water (10 mL/g). Add an equal volume of Dichloromethane (DCM) .

  • Basification: Slowly add 2N NaOH or saturated Na₂CO₃ with vigorous stirring until aqueous pH > 12.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can trap amines).

  • Concentration: Evaporate in vacuo to yield the free base oil/low-melting solid.

Process Visualization

Diagram 1: Solubility Decision Tree

Logic flow for selecting the correct solvent system based on process stage.

SolubilityLogic Start Process Stage Selection Reaction Reaction Medium (Nucleophilic Substitution) Start->Reaction Purification Purification (Recrystallization) Start->Purification Isolation Isolation/Precipitation (Salt Formation) Start->Isolation PolarAprotic DMSO / DMF (High Solubility, High T) Reaction->PolarAprotic Dissolves Salt Protic Ethanol / Methanol (Temp Dependent) Purification->Protic Soluble Hot / Insoluble Cold AntiSolvent Ethyl Acetate / Ether (Insoluble) Isolation->AntiSolvent Forces Precipitation

Caption: Decision matrix for solvent selection. Blue path for synthesis, Yellow for purification, Red for product isolation.

Diagram 2: Free-Basing & Extraction Workflow

The standard protocol for converting the stable storage form (HCl salt) to the reactive form (Free Amine).

ExtractionWorkflow Input HCl Salt (Solid) Dissolve Dissolve in Water (pH < 7) Input->Dissolve Basify Add NaOH/Na2CO3 (pH > 12) Dissolve->Basify Partition Add DCM (Biphasic Mix) Basify->Partition Separate Phase Separation Partition->Separate Organic Organic Phase (Contains Free Base) Separate->Organic Extract Aqueous Aqueous Phase (Contains NaCl) Separate->Aqueous Discard

Caption: Step-by-step phase transfer workflow to liberate the reactive secondary amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53534849, 4-(oxan-4-yloxy)piperidine hydrochloride. Retrieved from [Link]

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Chemistry LibreTexts (2024). 23.1: Properties of Amines - Solubility and Salt Formation. Retrieved from [Link]

Sources

Exploratory

A Deep Dive into the Potential Mechanisms of Action of 4-(Oxan-4-yloxy)piperidine Hydrochloride: A Technical Guide for Researchers

This document provides a speculative yet scientifically grounded exploration into the potential mechanisms of action for the compound 4-(Oxan-4-yloxy)piperidine hydrochloride. Given the absence of extensive published res...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a speculative yet scientifically grounded exploration into the potential mechanisms of action for the compound 4-(Oxan-4-yloxy)piperidine hydrochloride. Given the absence of extensive published research on its specific biological activities, this guide leverages structural analogy, established pharmacology of its core chemical motifs—the piperidine and oxane (tetrahydropyran) rings—and predictive analysis to propose testable hypotheses for drug discovery and development professionals.

Introduction to 4-(Oxan-4-yloxy)piperidine Hydrochloride: A Structural Perspective

4-(Oxan-4-yloxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked via an ether bond to an oxane (tetrahydropyran) ring.[1] The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[2][3][4] Its basic nitrogen atom allows for salt formation, such as the hydrochloride salt, which typically enhances aqueous solubility and stability.[3]

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing oxygen, is increasingly utilized in drug design.[5][6] It can be considered a conformationally restricted ether and a bioisostere of cyclohexane but with lower lipophilicity.[5] The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially providing an additional point of interaction with biological targets.[5] The combination of these two rings through an ether linkage creates a molecule with potential for diverse biological interactions.

Speculative Mechanisms of Action

Based on the structural components of 4-(Oxan-4-yloxy)piperidine hydrochloride, we can speculate on several plausible mechanisms of action. These hypotheses are rooted in the known pharmacology of piperidine and tetrahydropyran-containing molecules.

Hypothesis 1: Central Nervous System (CNS) Receptor Modulation

The piperidine ring is a well-established pharmacophore for CNS-active drugs, frequently interacting with neurotransmitter receptors.[3][4]

Speculative Target(s):

  • Dopamine and Serotonin Receptors: Many antipsychotic and antidepressant medications incorporate a piperidine or a structurally similar piperazine moiety that is crucial for their binding to dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[3][7] The piperidine nitrogen of the target compound could engage in key ionic or hydrogen bonding interactions within the binding pockets of these receptors.

  • Sigma (σ) Receptors: The piperidine scaffold is a critical structural element for ligands of sigma receptors (σ1 and σ2), which are implicated in various neurological and psychiatric conditions.[8]

  • Opioid Receptors: The piperidine ring is a core component of many synthetic opioids, such as meperidine and fentanyl, acting as µ-opioid receptor agonists.[9][10]

Proposed Signaling Pathway:

G Compound 4-(Oxan-4-yloxy)piperidine hydrochloride GPCR GPCR (e.g., Dopamine, Serotonin, Opioid Receptors) Compound->GPCR Binds to G_Protein G-Protein (Gi/o, Gs, Gq) GPCR->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response

Fig. 1: Speculative GPCR signaling pathway for CNS receptor modulation.
Hypothesis 2: Ion Channel Modulation

The ether and piperidine motifs can be found in compounds that modulate the activity of various ion channels.

Speculative Target(s):

  • Sodium and Calcium Channels: Some piperidine-containing compounds exhibit local anesthetic effects through interaction with sodium ion channels.[9] The overall structure might also allow for interaction with voltage-gated calcium channels, which are important targets in cardiovascular and neurological diseases.

  • Potassium Channels: Modulation of potassium channels, such as hERG, is a critical consideration in drug safety. The lipophilic nature of the combined ring system and the basic nitrogen are features that warrant investigation for potential hERG channel affinity.

Proposed Experimental Workflow:

G cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Cell_Toxicity Cytotoxicity Assays (e.g., MTT, LDH) Animal_Model Animal Models of Disease (e.g., Neurobehavioral, Analgesic) Cell_Toxicity->Animal_Model PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Animal_Model->PK_PD Initial_Screen Initial_Screen Binding_Assay Binding_Assay Initial_Screen->Binding_Assay Functional_Assay Functional_Assay Binding_Assay->Functional_Assay Functional_Assay->Cell_Toxicity

Fig. 2: Experimental workflow for validating speculative mechanisms.

Experimental Protocols for Hypothesis Validation

To rigorously test these hypotheses, a tiered approach starting with in vitro screening and progressing to in vivo models is recommended.

In Vitro Receptor and Channel Profiling

Objective: To determine the binding affinity and functional activity of 4-(Oxan-4-yloxy)piperidine hydrochloride at a panel of CNS-related receptors and ion channels.

Protocol: Radioligand Binding Assays

  • Target Selection: A broad panel of receptors should be selected, including but not limited to, dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), opioid (µ, δ, κ), and sigma (σ1, σ2) receptors.

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest or from relevant animal brain regions (e.g., striatum for dopamine receptors, cortex for serotonin receptors).

  • Assay Conditions:

    • Incubate the membrane preparation with a specific radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-naloxone for opioid receptors) and varying concentrations of the test compound.

    • Use a suitable buffer system and incubation time/temperature specific to each receptor target.

  • Detection: After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Example Data from Radioligand Binding Assay

Target ReceptorRadioligandTest Compound Ki (nM)
Dopamine D2[³H]-SpiperoneExperimental Value
Serotonin 5-HT1A[³H]-8-OH-DPATExperimental Value
µ-Opioid[³H]-DAMGOExperimental Value
Sigma-1[³H]-(+)-PentazocineExperimental Value

Protocol: Patch-Clamp Electrophysiology for Ion Channels

  • Cell Culture: Use cell lines stably expressing the ion channel of interest (e.g., HEK-293 cells expressing hERG).

  • Recording:

    • Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

    • Apply a specific voltage protocol to elicit ionic currents.

  • Compound Application: Perfuse the cells with varying concentrations of 4-(Oxan-4-yloxy)piperidine hydrochloride.

  • Data Analysis: Measure the effect of the compound on the current amplitude and kinetics. Determine the IC₅₀ for channel inhibition.

In Vivo Behavioral Pharmacology

Objective: To assess the in vivo effects of the compound in animal models relevant to the in vitro findings.

Protocol: Mouse Tail-Flick Test for Analgesic Activity

This protocol is relevant if the compound shows affinity for opioid receptors.

  • Animal Acclimation: Acclimate male ICR mice to the testing environment.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of radiant heat to the ventral surface of the tail. The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer 4-(Oxan-4-yloxy)piperidine hydrochloride or a vehicle control via an appropriate route (e.g., intraperitoneal, oral). A reference compound like morphine should also be tested.[11]

  • Post-Treatment Measurement: Measure the tail-flick latency at several time points after compound administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point. Analyze the data for statistically significant increases in tail-flick latency compared to the vehicle group.

Conclusion and Future Directions

The structural features of 4-(Oxan-4-yloxy)piperidine hydrochloride, specifically the combination of the well-precedented piperidine scaffold and the increasingly important tetrahydropyran moiety, suggest a strong potential for biological activity, particularly within the central nervous system. The speculative mechanisms proposed herein—modulation of G-protein coupled receptors and ion channels—provide a logical starting point for a comprehensive pharmacological evaluation.

The outlined experimental workflows offer a clear, step-by-step path to elucidate the true mechanism of action of this compound. Initial in vitro screening will be crucial for identifying primary targets, which will then guide the selection of appropriate and more complex cell-based and in vivo models. Should these investigations yield promising results, further studies into structure-activity relationships (SAR), metabolic stability, and toxicology will be warranted to assess the therapeutic potential of this and related chemical entities.

References

  • PharmaBlock. Tetrahydropyrans in Drug Discovery. PharmaBlock [Online].[5]

  • Zhang, M. et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. PubMed [Online].[7]

  • Boc Sciences. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Boc Sciences [Online].[6]

  • BenchChem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. BenchChem [Online].[12]

  • Akkol, E. K. et al. (2020). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS [Online].[2]

  • BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem [Online].[3]

  • Kudryavtsev, K. V. et al. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub [Online].[4]

  • Szałata, K. et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience [Online].[8]

  • Kudryavtsev, K. V. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI [Online].[13]

  • Pan, Y. et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC [Online].[14]

  • Daulet, G. D. et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. ResearchGate [Online].[15]

  • PVA Text Book of Medicinal Chemistry-I. (2020, April 29). PVA Text Book of Medicinal Chemistry-I [Online].[9]

  • Gedeon, S. et al. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores | Journals [Online].[16]

  • Saify, Z. S. et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Latvian Institute of Organic Synthesis [Online].[17]

  • Shah, K. et al. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI [Online].[18]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD [Online].[19]

  • Saify, Z. S. et al. (2005, January 15). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed [Online].[20]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. ResearchGate [Online].[21]

  • Saify, Z. S. et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise [Online].[22]

  • Saify, Z. S. et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Latvian Institute of Organic Synthesis [Online].[23]

  • Zimmerman, D. M. et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed [Online].[11]

  • Chem-Impex. 4-(Piperidin-4-Yloxy)Pyridine Dihydrochloride. Chem-Impex [Online].[24]

  • PubChemLite. 4-(oxan-4-yloxy)piperidine hydrochloride (C10H19NO2). PubChemLite [Online].[1]

  • DTIC. (2025, June 4). Piperidine Synthesis. DTIC [Online].

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Google Patents [Online].[25]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry [Online].[26]

  • Wikipedia. (n.d.). 4-Piperidone. Wikipedia [Online].[10]

  • BLD Pharm. (n.d.). 1333571-22-4|4-(Oxan-4-yloxy)piperidine hydrochloride. BLD Pharm [Online].[27]

Sources

Exploratory

Commercial availability and suppliers of 4-(Oxan-4-yloxy)piperidine hydrochloride

Topic: Commercial availability and suppliers of 4-(Oxan-4-yloxy)piperidine hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1] High-Value Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial availability and suppliers of 4-(Oxan-4-yloxy)piperidine hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

High-Value Scaffold for Physicochemical Optimization in Drug Discovery [1]

Executive Summary

4-(Oxan-4-yloxy)piperidine hydrochloride (also known as 4-(Tetrahydro-2H-pyran-4-yloxy)piperidine HCl) is a specialized saturated heterocycle used extensively in medicinal chemistry as a solubility-enhancing linker and metabolically stable spacer .[1][2]

Unlike traditional cyclohexyl or phenyl linkers, the tetrahydropyran (oxan) ether moiety lowers lipophilicity (LogP) while maintaining steric bulk, often improving the Lipophilic Ligand Efficiency (LLE) of clinical candidates.[3][4] It is a critical building block in the synthesis of kinase inhibitors (e.g., ALK5, JAK) and GPCR antagonists.[3][4]

Chemical Identity & Physical Profile[1][5][6][7]

PropertySpecification
IUPAC Name 4-(Tetrahydro-2H-pyran-4-yloxy)piperidine hydrochloride
Common Name 4-(Oxan-4-yloxy)piperidine HCl
CAS Number 1333571-22-4
Molecular Formula C₁₀H₁₉NO₂[1] · HCl
Molecular Weight 221.72 g/mol (Salt); 185.26 g/mol (Free Base)
SMILES C1CNCCC1OC2CCOCC2.Cl
Solubility High in Water, DMSO, Methanol; Low in DCM/EtOAc
Appearance White to off-white crystalline solid
Hygroscopicity High (Store under desiccant)

Commercial Availability & Procurement Strategy

For drug development workflows, supplier selection should be stratified by development phase.[3]

Tier 1: Global Stock Suppliers (Discovery Phase)

Use for rapid SAR exploration (mg to gram scale).[3][4]

  • BLD Pharm: Primary holder of stock for CAS 1333571-22-4.[1] Offers reliable cold-chain logistics for hygroscopic salts.[1]

  • Enamine: Lists the compound in their "Real Database" (often as the free base or Boc-protected precursor).[1][3] Excellent for library synthesis.

  • Combi-Blocks: Frequently stocks the N-Boc precursor (CAS 1333571-26-8), which can be deprotected in-house if the HCl salt is out of stock.[1]

Tier 2: Custom Manufacturing (Pre-Clinical/GMP)

Use for kg scale-up and strict impurity control.[1]

  • WuXi AppTec / Sta Pharmaceutical: Recommended for process optimization if the ether linkage proves unstable under specific reaction conditions.[3]

  • Pharmablock: Specializes in saturated heterocycles and likely has a validated route for multi-kilogram delivery.[3]

Procurement Decision Logic
  • Critical Check: Always request a Certificate of Analysis (CoA) explicitly stating the Cl⁻ counterion stoichiometry .[3][4] Incomplete salt formation can lead to pH inconsistencies in biological assays.[1][3]

ProcurementLogic Start Need 4-(Oxan-4-yloxy)piperidine HCl Scale Required Scale? Start->Scale Small < 10 Grams (Discovery) Scale->Small Large > 100 Grams (Process/GLP) Scale->Large Stock Check BLD Pharm / Enamine (Lead Time: 1-2 Weeks) Small->Stock Custom Request Quote: WuXi / Pharmablock (Lead Time: 4-8 Weeks) Large->Custom QC QC Check: 1. H-NMR (D2O) 2. Chloride Titration Stock->QC Custom->QC

Figure 1: Strategic procurement decision tree for sourcing 4-(Oxan-4-yloxy)piperidine HCl based on project stage.

Technical Synthesis & Manufacturing

Understanding the synthesis is vital for troubleshooting impurities.[3] The ether linkage between two secondary carbons is challenging due to competing elimination reactions.[3]

Primary Synthetic Route: Mitsunobu Coupling

The most common laboratory-scale synthesis involves a Mitsunobu reaction between N-protected 4-hydroxypiperidine and tetrahydropyran-4-ol.[1]

Protocol Overview:

  • Protection: Start with N-Boc-4-hydroxypiperidine .[1][5][6]

  • Coupling: React with Tetrahydropyran-4-ol using Triphenylphosphine (

    
    ) and DIAD (Diisopropyl azodicarboxylate) in THF.
    
    • Note: This forms the ether bond with inversion of configuration (irrelevant here as both rings are achiral/meso at C4, but critical if substituted).[3][4]

  • Deprotection: Removal of the Boc group using 4M HCl in Dioxane yields the target hydrochloride salt.[3]

Key Impurities to Watch:

  • Elimination Product: 3,6-Dihydro-2H-pyran (from dehydration of the pyran alcohol).[1]

  • Hydrazine Byproducts: Residues from DIAD if purification is incomplete.[1][3]

  • Phosphine Oxide: Difficult to remove without chromatography.[1][3]

Alternative Route: Nucleophilic Substitution (SN2)

For larger scales, an SN2 displacement of a leaving group (Mesylate/Tosylate) is preferred to avoid expensive Mitsunobu reagents.[3][4]

  • Reagents: N-Boc-4-hydroxypiperidine + 4-Mesyloxytetrahydropyran + NaH (Sodium Hydride).[1]

  • Risk:[7] High probability of elimination to form the alkene.[3] Requires strict temperature control (0°C to RT).[1][3][4]

SynthesisRoute SM1 N-Boc-4-hydroxypiperidine (Nucleophile) Step1 Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) SM1->Step1 SM2 Tetrahydropyran-4-ol (Alcohol Source) SM2->Step1 Intermediate N-Boc-4-(Oxan-4-yloxy)piperidine (Purify via Column Chromatography) Step1->Intermediate Step2 Deprotection (4M HCl in Dioxane) Intermediate->Step2 Product 4-(Oxan-4-yloxy)piperidine HCl (Target Salt) Step2->Product

Figure 2: Standard Mitsunobu synthesis pathway for laboratory-scale preparation.

Handling, Stability & QC Protocols

Storage & Stability[1]
  • Hygroscopicity: As a secondary amine hydrochloride salt, this compound is hygroscopic.[3] Absorption of water will alter the molecular weight and impact stoichiometry calculations.[3]

  • Recommendation: Store at -20°C under nitrogen or argon.[1] Allow the vial to warm to room temperature before opening to prevent condensation.

Quality Control (Self-Validating System)

To ensure the reagent is viable for biological assays, perform the following check:

  • 1H-NMR (D2O):

    • Look for the Piperidine C4-H multiplet around 3.6–3.8 ppm.[1]

    • Look for the Pyran C4-H multiplet (often overlapping but distinct integration).[1][3]

    • Validation: The integration ratio of the ether-linked protons (C-O-C) to the piperidine alpha-protons (adjacent to Nitrogen, ~3.0-3.4 ppm) must be consistent.

  • Solubility Test: Dissolve 1 mg in 1 mL PBS (pH 7.4). If turbidity persists, the free base may have precipitated, or the salt has degraded.[3]

References

  • BLD Pharm. Product Datasheet: 4-(Oxan-4-yloxy)piperidine hydrochloride (CAS 1333571-22-4).[1] Retrieved from [3][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine derivatives.[3][4] Retrieved from [3][4]

  • World Intellectual Property Organization (WIPO). Patent WO2010013037A1: 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as Smo antagonists.[1][3] (Describes the use of the oxan-4-yloxy linker). Retrieved from

  • BenchChem. Application Notes: Oxidation and Functionalization of N-Boc-4-hydroxypiperidine.[1][6] Retrieved from [3][4]

Sources

Foundational

An In-Depth Technical Guide to 4-(Oxan-4-yloxy)piperidine Hydrochloride and its Analogs: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular scaffolds with significant potential for therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular scaffolds with significant potential for therapeutic innovation. This technical guide provides a comprehensive review of 4-(Oxan-4-yloxy)piperidine hydrochloride, a heterocyclic compound embodying the strategic combination of the piperidine and tetrahydropyran (oxane) rings. While direct literature on this specific molecule is sparse, this guide synthesizes information on its constituent parts and analogous structures to present a detailed overview of its probable synthesis, physicochemical properties, and potential applications in drug discovery. By examining the established roles of piperidine and tetrahydropyran derivatives, alongside common synthetic strategies for ether-linked heterocyclic systems, this document serves as an authoritative resource for researchers seeking to leverage this scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Combination of Piperidine and Tetrahydropyran Moieties

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of clinically approved drugs targeting a wide range of biological pathways, particularly within the central nervous system (CNS).[1][2][3][4] Its saturated, six-membered nitrogen-containing structure provides a versatile template for the three-dimensional arrangement of pharmacophoric groups, influencing properties such as basicity, lipophilicity, and metabolic stability.[1] The piperidine moiety's ability to engage in hydrogen bonding and its conformational flexibility allow for optimized interactions with biological targets.[1]

Similarly, the tetrahydropyran (THP), or oxane, ring has gained prominence as a valuable building block in drug design.[5][6] Often considered a bioisostere of a cyclohexane ring, the introduction of an oxygen atom into the six-membered ring imparts a lower lipophilicity and the potential for an additional hydrogen bond acceptor site, which can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

The linkage of these two privileged heterocycles via an ether bond at their respective 4-positions creates the novel scaffold, 4-(Oxan-4-yloxy)piperidine. This combination offers the potential to synergistically leverage the advantageous properties of both rings, creating a molecule with a unique vector in chemical space for further functionalization. This guide will explore the synthesis, properties, and potential therapeutic applications of this promising scaffold and its analogs.

Synthesis of 4-(Oxan-4-yloxy)piperidine Hydrochloride and Key Intermediates

The synthesis of 4-(Oxan-4-yloxy)piperidine hydrochloride is not explicitly detailed in publicly available literature. However, based on established synthetic methodologies for analogous ether-linked piperidines, two primary retrosynthetic pathways are proposed, both of which rely on the coupling of two key intermediates: an N-protected 4-hydroxypiperidine and a 4-hydroxytetrahydropyran.

Key Intermediates Synthesis

2.1.1. Synthesis of N-Protected 4-Hydroxypiperidine

A common and efficient route to N-protected 4-hydroxypiperidine involves the reduction of the corresponding N-protected 4-piperidone. The choice of protecting group is critical and is typically guided by the subsequent reaction conditions. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under a range of conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine

  • Step 1: N-Protection of 4-Piperidone. To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Subsequently, add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield N-Boc-4-piperidone.

  • Step 2: Reduction of the Ketone. The N-Boc-4-piperidone is then dissolved in a protic solvent like methanol or ethanol and cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to afford N-Boc-4-hydroxypiperidine.

2.1.2. Synthesis of 4-Hydroxytetrahydropyran (4-Hydroxyoxane)

The synthesis of 4-hydroxytetrahydropyran can be achieved through several methods, including the reduction of tetrahydro-4H-pyran-4-one.

Experimental Protocol: Synthesis of 4-Hydroxytetrahydropyran

  • Step 1: Synthesis of Tetrahydro-4H-pyran-4-one. A multi-step synthesis starting from 3-chloropropionyl chloride and ethylene can be employed for the large-scale production of tetrahydro-4H-pyran-4-one.[7]

  • Step 2: Reduction of Tetrahydro-4H-pyran-4-one. The ketone is dissolved in a suitable solvent like methanol and reduced with an agent such as sodium borohydride at a controlled temperature. After the reaction is complete, the solvent is evaporated, and the product is isolated through extraction and purification, yielding 4-hydroxytetrahydropyran.[8]

Alternatively, Prins cyclization reactions of homoallylic alcohols with aldehydes can also yield highly substituted 4-hydroxytetrahydropyrans stereoselectively.[5]

Proposed Synthetic Pathways for 4-(Oxan-4-yloxy)piperidine

With the key intermediates in hand, the crucial ether linkage can be formed via two primary methods: the Williamson ether synthesis and the Mitsunobu reaction.

2.2.1. Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with an alkyl halide or sulfonate.[1][9][10] In this context, one of the hydroxyl groups of the intermediates would be converted to a good leaving group (e.g., tosylate, mesylate, or halide), and the other would be deprotonated to form an alkoxide.

  • Path A: Piperidine as the Nucleophile. N-Boc-4-hydroxypiperidine is deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This is then reacted with 4-tosyloxytetrahydropyran (prepared from 4-hydroxytetrahydropyran and tosyl chloride).

  • Path B: Tetrahydropyran as the Nucleophile. 4-Hydroxytetrahydropyran is converted to its alkoxide and reacted with N-Boc-4-tosyloxypiperidine.

The choice between Path A and B would be guided by factors such as the ease of preparation of the tosylated intermediate and potential side reactions.

Williamson_Ether_Synthesis cluster_path_a Path A cluster_path_b Path B A1 N-Boc-4-hydroxypiperidine A2 N-Boc-4-piperidinoxide A1->A2 NaH P1 N-Boc-4-(Oxan-4-yloxy)piperidine A2->P1 A3 4-Tosyloxytetrahydropyran A3->P1 B1 4-Hydroxytetrahydropyran B2 Tetrahydropyran-4-oxide B1->B2 NaH B2->P1 B3 N-Boc-4-tosyloxypiperidine B3->P1

Figure 1: Williamson Ether Synthesis Pathways

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

  • Alkoxide Formation: To a solution of the chosen alcohol intermediate (e.g., N-Boc-4-hydroxypiperidine) in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

  • Coupling Reaction: To the freshly prepared alkoxide solution, add a solution of the tosylated counterpart (e.g., 4-tosyloxytetrahydropyran) in the same solvent. The reaction mixture is then stirred, possibly with heating, until completion as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield N-Boc-4-(Oxan-4-yloxy)piperidine.

2.2.2. Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for forming the ether linkage, proceeding with an inversion of stereochemistry at the alcohol carbon.[3][4][7][11] This method involves the reaction of an alcohol with a nucleophile in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mitsunobu_Reaction I1 N-Boc-4-hydroxypiperidine P1 N-Boc-4-(Oxan-4-yloxy)piperidine I1->P1 Mitsunobu Coupling I2 4-Hydroxytetrahydropyran I2->P1 Mitsunobu Coupling R1 PPh₃, DEAD/DIAD R1->P1 Mitsunobu Coupling

Figure 2: Mitsunobu Reaction for Ether Formation

Experimental Protocol: Mitsunobu Reaction (General Procedure)

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine, 4-hydroxytetrahydropyran, and triphenylphosphine in an anhydrous solvent like THF, add DEAD or DIAD dropwise at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazine by-product.

Deprotection and Salt Formation

The final step in the synthesis is the removal of the N-Boc protecting group and the formation of the hydrochloride salt.

Experimental Protocol: Deprotection and Salt Formation

  • Deprotection: The N-Boc-4-(Oxan-4-yloxy)piperidine is dissolved in a suitable solvent such as dioxane or diethyl ether.

  • Salt Formation: A solution of hydrochloric acid in the same solvent is added, and the mixture is stirred. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield 4-(Oxan-4-yloxy)piperidine hydrochloride as a solid.

Physicochemical Properties and Structural Analogs

The physicochemical properties of 4-(Oxan-4-yloxy)piperidine hydrochloride can be predicted based on its structure. The presence of the two heterocyclic rings and the ether linkage will influence its solubility, lipophilicity (LogP), and pKa.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 221.72 g/mol C₁₀H₂₀ClNO₂
LogP (Predicted) ~1.0 - 2.0The two polar heterocyclic rings and the ether oxygen contribute to a moderate lipophilicity.
pKa (Predicted) ~9.0 - 10.0The piperidine nitrogen is basic and will be protonated at physiological pH.
Solubility Likely soluble in water and polar organic solvents.The hydrochloride salt form enhances aqueous solubility.

Structural Analogs

The core scaffold of 4-(Oxan-4-yloxy)piperidine can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies. Key points for modification include:

  • Substitution on the Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime site for introducing a variety of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

  • Substitution on the Piperidine and Tetrahydropyran Rings: Introduction of substituents on the carbon atoms of either ring can influence the molecule's conformation and interaction with biological targets.

  • Modification of the Ether Linkage: Replacement of the ether oxygen with other linkers, such as a carbon (C-C), sulfur (thioether), or an amine, would generate analogs with different electronic and conformational properties.

Potential Therapeutic Applications and Structure-Activity Relationships

While there is no specific pharmacological data for 4-(Oxan-4-yloxy)piperidine hydrochloride, its potential therapeutic applications can be inferred from the known activities of piperidine and tetrahydropyran-containing compounds.

4.1. Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established pharmacophore for CNS-active drugs.[1] Numerous piperidine derivatives have been developed as antipsychotics, antidepressants, analgesics, and treatments for neurodegenerative diseases like Alzheimer's disease.[9][12] The tetrahydropyran moiety can be employed to fine-tune the physicochemical properties of these CNS drug candidates, potentially improving their blood-brain barrier penetration and overall pharmacokinetic profile. Patents for 4-substituted piperidines often claim their utility in treating serotonin and/or noradrenaline reuptake-related disorders.[13]

4.2. Oncology

Both piperidine and tetrahydropyran derivatives have been investigated as anticancer agents.[5][14] They can be found in molecules that inhibit various kinases, modulate cell signaling pathways, or act as cytotoxic agents. The combined scaffold could serve as a novel template for the design of targeted cancer therapies.

4.3. Other Therapeutic Areas

The versatility of the piperidine and tetrahydropyran rings suggests that their combined scaffold could be explored for a wide range of other therapeutic applications, including but not limited to:

  • Antimicrobial agents [2]

  • Anti-inflammatory drugs

  • Cardiovascular agents

4.4. Structure-Activity Relationship (SAR) Considerations

For a hypothetical series of analogs based on the 4-(Oxan-4-yloxy)piperidine scaffold, SAR studies would likely focus on:

  • The nature of the substituent on the piperidine nitrogen: This is often a key determinant of potency and selectivity for a given biological target.

  • The stereochemistry of the ether linkage: The relative orientation of the piperidine and tetrahydropyran rings can significantly impact binding affinity.

  • The presence and position of substituents on the rings: These can be used to probe the binding pocket of a target and optimize interactions.

Conclusion and Future Perspectives

4-(Oxan-4-yloxy)piperidine hydrochloride represents a promising, yet underexplored, molecular scaffold for drug discovery. Its synthesis is feasible through established and reliable chemical transformations, primarily the Williamson ether synthesis and the Mitsunobu reaction. The strategic combination of the well-regarded piperidine and tetrahydropyran moieties offers a unique set of physicochemical properties that can be advantageous for developing novel therapeutics, particularly for CNS disorders and oncology.

Future research in this area should focus on the actual synthesis and characterization of this compound and its analogs. Subsequent pharmacological screening against a panel of relevant biological targets will be crucial to elucidate its therapeutic potential. Detailed structure-activity relationship studies will then guide the optimization of lead compounds, potentially leading to the development of new and effective medicines. This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing heterocyclic system.

References

  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Tetrahydro-4H-pyran-4-one synthesis. ChemicalBook.
  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. RSC Publishing.
  • US20020038031A1 - New 4 - substituted piperidines.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Mitsunobu Reaction. Organic Synthesis.
  • What is Tetrahydro-4H-pyran-4-one and how is it synthesized? (2023, March 1). Guidechem.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
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  • (PDF) Piperidine nucleus in the field of drug discovery.
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  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Williamson Ether Synthesis.
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  • WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)
  • US20100016365A1 - Substituted 4-amino-piperidines.
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  • EP0296560B1 - 1,4-Substituted piperidines as acetylcholinesterase inhibitors and their use for the treatment of Alzheimer's disease.
  • (12) United States Patent. (2011, February 17). Googleapis.com.
  • Novel Heterocyclic Piperazine Amide Derivatives as Alpha-synuclein PET Ligands for Diagnosis of Parkinson's Disease. (2024, August 22). PMC.

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Protocols & Analytical Methods

Method

The Versatile Building Block: 4-(Oxan-4-yloxy)piperidine Hydrochloride in Modern Drug Synthesis

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for introducing diverse functionalities.[3] A particularly intriguing derivative, 4-(Oxan-4-yloxy)piperidine hydrochloride, has emerged as a valuable building block for the synthesis of complex molecules, notably in the development of novel therapeutic agents. This guide provides an in-depth exploration of its application, supported by detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 4-(Oxan-4-yloxy)piperidine Moiety

The 4-(Oxan-4-yloxy)piperidine scaffold combines two key heterocyclic rings: a piperidine and a tetrahydropyran (oxane). This unique combination offers several advantages in drug design:

  • Three-Dimensionality: The spiro-like ether linkage introduces a defined three-dimensional geometry, which can enhance binding affinity and selectivity to biological targets by exploring larger regions of chemical space.

  • Modulation of Physicochemical Properties: The tetrahydropyran ring can influence lipophilicity and hydrogen bonding capacity, allowing for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to improved in vivo half-life.

  • Versatile Synthetic Handle: The secondary amine of the piperidine ring provides a readily accessible point for further functionalization, enabling the exploration of structure-activity relationships (SAR).

Synthesis of the Building Block

A plausible and efficient method for the synthesis of 4-(Oxan-4-yloxy)piperidine hydrochloride involves the Williamson ether synthesis.[4][5][6] This reaction is a classic and reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of the free base, 4-(Oxan-4-yloxy)piperidine, which can then be readily converted to the hydrochloride salt.

Reaction Scheme:

Williamson Ether Synthesis reagent1 N-Boc-4-hydroxypiperidine product_intermediate N-Boc-4-(tetrahydropyran-4-yloxy)piperidine reagent1->product_intermediate NaH, THF reagent2 4-Bromotetrahydropyran reagent2->product_intermediate product_final 4-(Oxan-4-yloxy)piperidine product_intermediate->product_final HCl, Dioxane

Caption: Proposed synthesis of 4-(Oxan-4-yloxy)piperidine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
N-Boc-4-hydroxypiperidine201.2710.02.01 g
Sodium hydride (60% in oil)24.0012.00.48 g
Anhydrous Tetrahydrofuran (THF)--50 mL
4-Bromotetrahydropyran165.0411.01.82 g
Saturated aq. NH₄Cl solution--As needed
Ethyl acetate--As needed
Brine--As needed
Anhydrous Na₂SO₄--As needed
4 M HCl in Dioxane--As needed

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add 4-bromotetrahydropyran (1.1 eq) to the reaction mixture and heat to reflux for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-4-(tetrahydropyran-4-yloxy)piperidine.

  • Dissolve the purified intermediate in a minimal amount of ethyl acetate and add an excess of 4 M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Oxan-4-yloxy)piperidine hydrochloride as a white solid.

Application in Drug Synthesis: A Case Study of an Influenza Virus Inhibitor

A compelling example of the utility of the 4-(oxan-4-yloxy)piperidine scaffold is in the development of potent influenza virus inhibitors. Researchers have synthesized and evaluated a series of piperidine-based derivatives, with the optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrating excellent inhibitory activity against various influenza virus strains.[5] This example highlights a key synthetic strategy: the N-arylation of the piperidine nitrogen.

Protocol: N-Arylation for the Synthesis of a Potent Influenza Inhibitor Analog

This protocol describes the synthesis of a key intermediate, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, which embodies the core structure of interest. The hydrochloride salt of 4-(oxan-4-yloxy)piperidine would first be neutralized to the free base before undergoing a similar N-protection step.

Reaction Scheme:

N-Arylation reagent1 tert-Butyl 4-hydroxypiperidine-1-carboxylate product tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate reagent1->product NaH, DMF reagent2 4-Chloroquinoline reagent2->product

Caption: Synthesis of an influenza inhibitor scaffold.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
tert-Butyl 4-hydroxypiperidine-1-carboxylate201.271.0201 mg
Sodium hydride (60% in oil)24.001.248 mg
Anhydrous Dimethylformamide (DMF)--5 mL
4-Chloroquinoline163.611.1180 mg
Water--As needed
Ethyl acetate--As needed
Brine--As needed
Anhydrous Na₂SO₄--As needed

Procedure:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chloroquinoline (1.1 eq) and heat the reaction mixture to 80 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate.[5]

Causality Behind Experimental Choices:

  • Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the piperidine, forming the alkoxide necessary for the nucleophilic aromatic substitution.[6] DMF is a polar aprotic solvent that is well-suited for this type of reaction, as it can solvate the cation without interfering with the nucleophile.

  • Temperature: Heating the reaction is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient quinoline ring.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and side products.

Broader Applications and Future Perspectives

The 4-(Oxan-4-yloxy)piperidine hydrochloride building block is not limited to the synthesis of antiviral agents. Its versatile structure makes it an attractive starting material for a wide range of therapeutic targets, including but not limited to:

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for various GPCRs, and the introduction of the oxane ring can provide novel interactions within the receptor binding pocket.

  • Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases.

  • Central Nervous System (CNS) Agents: The ability to modulate lipophilicity makes this building block suitable for designing drugs that can cross the blood-brain barrier.[7]

The continued exploration of this and similar sp³-rich building blocks will undoubtedly fuel the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]

  • (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • (2025). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • (2003). N-benzylpiperidine and tetrahydropyridine derivatives.
  • (2025). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • (2025). a) Different modalities of piperidine-containing drugs and drug.... ResearchGate. [Link]

Sources

Application

Application Note: Derivatization of 4-(Oxan-4-yloxy)piperidine Hydrochloride for Biological Screening Library Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold present in a vast nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold present in a vast number of clinically approved drugs.[1][2][3] Its saturated, three-dimensional structure offers superior physicochemical properties compared to flat aromatic rings, enhancing druggability and metabolic stability.[2][3][4] This application note provides a comprehensive guide to the chemical derivatization of 4-(Oxan-4-yloxy)piperidine hydrochloride, a versatile building block for generating diverse small molecule libraries. We present detailed, field-proven protocols for three robust synthetic transformations—N-Acylation, Reductive Amination, and a Suzuki Coupling strategy—designed for parallel synthesis and high-throughput screening (HTS) campaigns.[5][6] The methodologies are explained with a focus on the underlying chemical principles, reaction optimization, and high-throughput purification, enabling researchers to efficiently explore new chemical space and accelerate the identification of novel lead compounds.

Introduction: The Strategic Value of the Piperidine Scaffold

The overrepresentation of the piperidine ring in pharmaceuticals is not coincidental. This saturated heterocycle provides a flexible yet conformationally constrained scaffold that can project substituents into three-dimensional space, facilitating precise interactions with biological targets.[3][4] Furthermore, the basic nitrogen atom can be tuned to modulate aqueous solubility and serve as a key hydrogen bond acceptor, crucial pharmacokinetic parameters.[2]

The starting material, 4-(Oxan-4-yloxy)piperidine hydrochloride, offers an excellent entry point for library synthesis. The oxane (tetrahydropyran) ring provides steric bulk and potential hydrogen bond accepting sites, while the secondary amine of the piperidine is a highly reactive handle for a multitude of chemical transformations. This guide focuses on leveraging this reactivity to build a compound library with significant structural diversity, a key factor in increasing the probability of finding a "hit" in an HTS campaign.[6][7]

Core Synthetic Strategies for Library Generation

The derivatization of 4-(Oxan-4-yloxy)piperidine hydrochloride primarily targets the secondary amine. A critical first step in all protocols is the in situ neutralization of the hydrochloride salt to liberate the free, nucleophilic amine using a suitable base.

cluster_reactions Derivatization Pathways cluster_products Diverse Chemical Library start 4-(Oxan-4-yloxy)piperidine HCl (Starting Material) acylation N-Acylation start->acylation RCOCl, Base alkylation N-Alkylation (Reductive Amination) start->alkylation RCHO, [H] suzuki Two-Step Suzuki Coupling Strategy start->suzuki 1. Acylation w/ Halo-Aryl 2. Ar'-B(OH)₂, Pd Catalyst amides Amides, Carbamates, Sulfonamides acylation->amides amines Tertiary Amines alkylation->amines biaryls Biaryl Structures suzuki->biaryls

Caption: Core derivatization pathways for 4-(Oxan-4-yloxy)piperidine.

Strategy 1: N-Acylation

Principle: N-acylation is a highly reliable and versatile reaction that involves the formation of a stable amide, carbamate, or sulfonamide bond. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on an electrophilic acylating agent (e.g., acyl chloride, anhydride, or sulfonyl chloride).[8][9] This method is ideal for library synthesis due to its rapid reaction times, high yields, and the vast commercial availability of diverse acylating agents.

Strategy 2: N-Alkylation via Reductive Amination

Principle: Reductive amination is a powerful method for forming C-N bonds, yielding tertiary amines.[10] The reaction occurs in two steps: (1) the formation of a transient iminium ion from the condensation of the piperidine with an aldehyde or ketone, followed by (2) in-situ reduction by a mild hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB).[10] STAB is particularly effective as it is selective for the iminium ion, tolerant of many functional groups, and does not reduce the starting aldehyde, minimizing side reactions.[10]

Strategy 3: Suzuki Cross-Coupling for Advanced Scaffolds

Principle: The Suzuki-Miyaura cross-coupling is a Nobel prize-winning reaction that forms carbon-carbon bonds, typically between an organoboron compound and an organohalide, using a palladium catalyst.[11] To apply this to our scaffold, we propose a robust two-step sequence:

  • N-Acylation/Alkylation: First, functionalize the piperidine nitrogen with a building block containing an aryl or heteroaryl halide (e.g., 4-bromobenzoyl chloride).

  • Suzuki Coupling: The resulting intermediate now possesses the necessary handle for a palladium-catalyzed cross-coupling with a diverse array of boronic acids or esters.[12][13] This strategy exponentially increases the structural diversity and complexity of the final products, allowing for the creation of novel biaryl compounds.[14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 1: Parallel N-Acylation of 4-(Oxan-4-yloxy)piperidine

This protocol is designed for a 96-well plate format for library synthesis.

Materials & Reagents

ReagentSupplierTypical Quantity (per well)Molar Eq.
4-(Oxan-4-yloxy)piperidine HClCommercial Source22.4 mg (0.1 mmol)1.0
Dichloromethane (DCM), anhydrousCommercial Source1.0 mL-
Triethylamine (TEA)Commercial Source28 µL (0.2 mmol)2.0
Acyl Chloride/Sulfonyl Chloride (Stock Soln.)Commercial Source110 µL of 1M in DCM1.1

Step-by-Step Methodology

  • Preparation of Starting Material: To each well of a 96-well plate, add 4-(Oxan-4-yloxy)piperidine hydrochloride (0.1 mmol).

  • Dissolution and Neutralization: Add anhydrous DCM (0.5 mL) followed by triethylamine (2.0 eq.). Seal the plate and shake for 15 minutes at room temperature to ensure complete dissolution and neutralization of the hydrochloride salt.

  • Addition of Acylating Agent: Using a liquid handler or multichannel pipette, add the appropriate acyl chloride or sulfonyl chloride stock solution (1.1 eq.) to each well.

  • Reaction: Seal the plate and shake at room temperature for 2-4 hours. The formation of triethylamine hydrochloride is often observed as a white precipitate.

  • Monitoring: Progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS or TLC (e.g., 10% Methanol in DCM).

  • Work-up: Unseal the plate and add 0.5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the reaction. Shake for 10 minutes.

  • Extraction: The product can be isolated using liquid-liquid or solid-phase extraction techniques suitable for high-throughput formats. For liquid-liquid, add an additional 1 mL of DCM, shake, and allow the layers to separate. Carefully remove the bottom organic layer for each well.

  • Purification: The crude products are typically purified by high-throughput flash chromatography or preparative HPLC.[15][16]

Protocol 2: Parallel Reductive Amination

Materials & Reagents

ReagentSupplierTypical Quantity (per well)Molar Eq.
4-(Oxan-4-yloxy)piperidine HClCommercial Source22.4 mg (0.1 mmol)1.0
Dichloroethane (DCE), anhydrousCommercial Source1.0 mL-
Triethylamine (TEA)Commercial Source14 µL (0.1 mmol)1.0
Aldehyde/Ketone (Stock Soln.)Commercial Source120 µL of 1M in DCE1.2
Sodium Triacetoxyborohydride (STAB)Commercial Source32 mg (0.15 mmol)1.5

Step-by-Step Methodology

  • Preparation: To each well, add 4-(Oxan-4-yloxy)piperidine hydrochloride (1.0 eq.).

  • Dissolution & Neutralization: Add anhydrous DCE (0.5 mL) and TEA (1.0 eq.). Seal and shake for 15 minutes.

  • Aldehyde Addition: Add the aldehyde or ketone stock solution (1.2 eq.) to each well. Seal and shake at room temperature for 30 minutes to pre-form the iminium ion.

  • Reduction: Unseal the plate and carefully add solid sodium triacetoxyborohydride (1.5 eq.) to each well. Note: Some effervescence may occur from the reaction of STAB with trace acetic acid.

  • Reaction: Reseal the plate and shake at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of 0.5 mL of saturated aqueous NaHCO₃ solution to each well. Shake for 15 minutes.

  • Extraction & Purification: Follow steps 7 and 8 from the N-Acylation protocol.

Protocol 3: Two-Step Suzuki Coupling Strategy

Step A: N-Acylation with 4-Bromobenzoyl Chloride (Follow Protocol 1, using 4-bromobenzoyl chloride as the acylating agent). Purify the resulting amide, N-(4-bromobenzoyl)-4-(oxan-4-yloxy)piperidine.

Step B: Suzuki-Miyaura Cross-Coupling

Materials & Reagents

ReagentSupplierTypical Quantity (per well)Molar Eq.
N-(4-bromobenzoyl)-4-(oxan-4-yloxy)piperidineFrom Step A37 mg (0.1 mmol)1.0
Arylboronic AcidCommercial Source0.12 mmol1.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercial Source5.8 mg (0.005 mmol)0.05
Sodium Carbonate (Na₂CO₃)Commercial Source21 mg (0.2 mmol)2.0
Toluene/Ethanol/Water (3:1:1 mixture)Commercial Source1.5 mL-

Step-by-Step Methodology

  • Reaction Setup: To each well of a reaction block suitable for heating, add the N-(4-bromobenzoyl) intermediate (1.0 eq.), the desired arylboronic acid (1.2 eq.), Na₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Degassing: Add the degassed solvent mixture (Toluene/EtOH/H₂O). Seal the reaction block and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction block to 80-90 °C and stir for 6-12 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Add 1 mL of water and 1 mL of ethyl acetate to each well. Shake and separate the organic layer.

  • Purification: The crude products can be purified by preparative HPLC or flash chromatography.

Library Synthesis Workflow and Quality Control

The generation of a high-quality screening library is a systematic process that extends beyond synthesis to include purification, analysis, and management.[7][17]

start Building Block Selection (Acyl Chlorides, Aldehydes, etc.) reagent_prep Reagent Plate Preparation (Stock Solutions) start->reagent_prep synthesis Parallel Synthesis (e.g., 96-well format) reagent_prep->synthesis workup High-Throughput Workup (Quenching & Extraction) synthesis->workup purification Parallel Purification (Prep-HPLC / Flash) workup->purification qc Quality Control (LC-MS, NMR per plate) purification->qc plating Hit-Picking & Plating (Assay-ready plates) qc->plating screening Biological Screening (HTS) plating->screening

Caption: Workflow for compound library generation and screening.

Quality Control (QC): After purification, it is imperative to verify the identity and purity of the library members.[18] A standard QC protocol involves:

  • Purity Analysis: High-throughput LC-MS analysis of each well to determine purity (typically >95% is desired).

  • Identity Confirmation: Mass spectrometry provides the molecular weight of the synthesized compound, confirming the success of the reaction.

  • Structural Confirmation: For selected wells or in cases of ambiguity, ¹H NMR spectroscopy provides definitive structural information.[19]

Conclusion

The 4-(Oxan-4-yloxy)piperidine scaffold is a valuable starting point for the construction of diverse and medicinally relevant compound libraries. The N-acylation, reductive amination, and Suzuki coupling strategies detailed in this application note provide a robust and scalable toolkit for researchers in drug discovery. By following these validated protocols and implementing a systematic workflow for synthesis and purification, scientific teams can efficiently generate high-quality compound collections, thereby increasing the potential for discovering novel therapeutic agents in biological screening campaigns.

References

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  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org. [Link]

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  • Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Parsons, A. T., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(3), 956-959. [Link]

  • Siegel, M. G., et al. (1997). ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate. [Link]

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Method

Application Note: Strategic Incorporation of 4-(Oxan-4-yloxy)piperidine in Kinase Inhibitor Synthesis

Topic: Use of 4-(Oxan-4-yloxy)piperidine hydrochloride in the synthesis of kinase inhibitors Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4-(Oxan-4-yloxy)piperidine hydrochloride in the synthesis of kinase inhibitors Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Executive Summary

In the optimization of kinase inhibitors, the solvent-exposed region of the ATP-binding pocket offers a critical vector for modulating physicochemical properties without disrupting the primary pharmacophore. 4-(Oxan-4-yloxy)piperidine hydrochloride (also referred to as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine HCl) has emerged as a high-value building block for this purpose. Unlike simple aliphatic amines, this ether-linked bicyclic system introduces a non-basic hydrogen bond acceptor (the pyran oxygen) while significantly lowering lipophilicity (


) compared to carbocyclic analogs.

This guide details the synthetic protocols for generating this building block and its subsequent coupling to heteroaromatic kinase cores. It emphasizes the reductive etherification pathway as the most robust method for constructing the sterically demanding secondary ether linkage.

Chemical Profile & SAR Rationale

The "Solubility Tail" Strategy

Many kinase inhibitors fail due to poor solubility or high metabolic clearance. The 4-(oxan-4-yloxy)piperidine moiety addresses these issues through three mechanistic advantages:

  • Metabolic Stability: The ether linkage is generally more stable to oxidative metabolism (CYP450) than the corresponding amine linkages found in diamines.

  • LogD Modulation: The tetrahydropyran (THP) ring lowers the partition coefficient (

    
    ) compared to a cyclohexyl group, improving water solubility while maintaining hydrophobic van der Waals contacts.
    
  • Solvent Interaction: The ether oxygen acts as a weak H-bond acceptor, potentially interacting with water networks at the kinase solvent front or specific residues (e.g., lysine/arginine side chains) outside the hinge region.

PropertyValue / Description
IUPAC Name 4-(Tetrahydro-2H-pyran-4-yloxy)piperidine hydrochloride
CAS Number 1226896-18-9 (Free base analog ref) / Custom Synthesis
Formula C

H

NO

HCl
Molecular Weight 221.72 g/mol
Role Solubilizing Group / Solvent Front Binder

Experimental Protocols

Protocol A: Synthesis of the Building Block

Rationale: Direct alkylation (Williamson ether synthesis) between 4-hydroxypiperidine and a 4-halotetrahydropyran often fails due to competing elimination. The preferred route is Reductive Etherification using organosilanes, which allows for the coupling of two secondary centers under mild conditions [1].

Step 1: Reductive Etherification

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)[1]

  • Triethylsilane (Et

    
    SiH) (1.5 equiv)
    
  • Bismuth(III) bromide (BiBr

    
    ) or TMSOTf (Catalytic, 5 mol%)
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Dissolution: In a dry round-bottom flask under N

    
    , dissolve N-Boc-4-hydroxypiperidine (10 mmol) and tetrahydro-4H-pyran-4-one (12 mmol) in anhydrous MeCN (50 mL).
    
  • Activation: Cool the mixture to 0°C. Add the catalyst (BiBr

    
    , 0.5 mmol) slowly.
    
  • Reduction: Dropwise add triethylsilane (15 mmol) over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC/LC-MS for the disappearance of the alcohol.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x).
    
  • Purification: Dry organics over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield tert-butyl 4-(tetrahydro-2H-pyran-4-yloxy)piperidine-1-carboxylate.
Step 2: Boc-Deprotection & Salt Formation

Reagents:

  • 4M HCl in Dioxane

  • Solvent: Methanol (MeOH) or Dioxane

Procedure:

  • Dissolve the intermediate from Step 1 in minimal MeOH.

  • Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Stir at room temperature for 2 hours.

  • Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to remove organic impurities. Filter and dry under high vacuum to obtain 4-(oxan-4-yloxy)piperidine hydrochloride as a white, hygroscopic solid.

Protocol B: Coupling to Kinase Core (S Ar)

Context: This protocol describes attaching the building block to a 2,4-dichloropyrimidine scaffold, a common motif in inhibitors of EGFR, ERK, and ALK [2].

Reagents:

  • Core: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Nucleophile: 4-(Oxan-4-yloxy)piperidine HCl (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or NMP

Procedure:

  • Preparation: Dissolve the chloropyrimidine core (1.0 mmol) in DMF (5 mL) and cool to 0°C.

  • Free Basing: In a separate vial, mix the piperidine HCl salt (1.1 mmol) with DIPEA (2.0 mmol) in DMF (2 mL). Vortex to ensure full dissolution/neutralization.

  • Addition: Add the amine solution dropwise to the cold pyrimidine solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. (Note: The C4-position is more reactive; regioselectivity is controlled by temperature).

  • Workup: Pour into ice water. If a solid precipitates, filter and wash.[1] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry, and concentrate.

  • Validation: Verify product mass via LC-MS (M+H).

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the structural advantages of this moiety in drug design.

KinaseSynthesis cluster_synthesis Building Block Synthesis cluster_application Kinase Inhibitor Assembly SM1 N-Boc-4-hydroxypiperidine Step1 Reductive Etherification (Et3SiH, BiBr3) SM1->Step1 SM2 Tetrahydropyran-4-one SM2->Step1 Inter1 Boc-Protected Ether Step1->Inter1 Yield ~70-85% Step2 Boc Deprotection (HCl/Dioxane) FinalBB 4-(Oxan-4-yloxy)piperidine HCl (The Building Block) Step2->FinalBB Quant. Inter1->Step2 Coupling SNAr Coupling (DIPEA, DMF, 0°C) FinalBB->Coupling Core 2,4-Dichloropyrimidine (Kinase Core) Core->Coupling Drug Target Kinase Inhibitor (Improved Solubility) Coupling->Drug

Caption: Figure 1. Synthetic workflow for the generation of the ether-linked building block and its subsequent conjugation to a kinase scaffold via Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reduction or competing elimination.Ensure anhydrous conditions. Switch catalyst to TMSOTf or use BiCl

. Increase Et

SiH equivalents.
Regioselectivity (Step 3) Reaction temperature too high.Maintain 0°C or lower (-20°C) during addition. Add the amine slowly to the core.
Hygroscopicity HCl salt absorbs ambient moisture.Store the HCl salt in a desiccator. For critical weighings, free-base the salt immediately before use or use the amorphous free base if freshly prepared.
Incomplete Coupling HCl salt not fully neutralized.Ensure DIPEA is >2.5 equivalents relative to the amine salt. Pre-mix amine and base before adding to the electrophile.

References

  • Reductive Etherification Methodology

    • Elliott, M. C., et al. (2000). "Bismuth(III) halides as catalysts for the reductive etherification of carbonyl compounds with triethylsilane." Tetrahedron Letters, 41(32), 6153-6157.

    • Note: This reference establishes the BiBr protocol used in Protocol A.
  • Kinase Inhibitor Chemistry (SNAr Precedents)

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.

    • Note: Demonstrates the standard SNAr conditions for coupling piperidines to pyrimidine cores.
  • Ether Linkage in Kinase Inhibitors (AZD0530 Example)

    • Hennequin, L. F., et al. (2006). "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor."[2] Journal of Medicinal Chemistry, 49(22), 6465–6488.[2]

    • Note: Validates the use of the tetrahydro-2H-pyran-4-yloxy moiety in clinical candid

Sources

Application

Experimental protocol for coupling 4-(Oxan-4-yloxy)piperidine hydrochloride with carboxylic acids

Abstract & Strategic Significance This guide details the experimental protocols for coupling 4-(Oxan-4-yloxy)piperidine hydrochloride (CAS: 1333571-22-4) with diverse carboxylic acids. This specific building block—a pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the experimental protocols for coupling 4-(Oxan-4-yloxy)piperidine hydrochloride (CAS: 1333571-22-4) with diverse carboxylic acids. This specific building block—a piperidine ring substituted at the 4-position with a tetrahydropyran ether—is increasingly valued in medicinal chemistry. Unlike lipophilic cyclohexyl analogs, the tetrahydropyran moiety lowers logD and improves metabolic stability, while the ether linkage introduces a polar vector that can enhance solubility and selectivity [1].

However, the hydrochloride salt form presents a specific synthetic challenge: the secondary amine nucleophile is protonated (


) and non-reactive until effectively desalted in situ. Failure to manage the acid-base equilibrium results in stalled reactions and low yields.

Mechanistic Insight: The "Salt Break" Barrier

The critical failure point in coupling amine salts is under-basification. Standard protocols often prescribe 1.5–2.0 equivalents of base. For a hydrochloride salt, this is insufficient because:

  • 1.0 eq of base is immediately consumed to neutralize the HCl counterion.

  • 1.0 eq is required to deprotonate the carboxylic acid (if using HATU/EDC).

  • Excess base is required to drive the equilibrium toward the free amine and maintain optimal pH for the coupling reagent (typically pH 8–9 for HATU).

The Golden Rule: When coupling 4-(Oxan-4-yloxy)piperidine HCl , you must use at least 3.5 to 4.0 equivalents of tertiary amine base (DIPEA or TEA) to ensure the nucleophilic free base is available.

Mechanistic Pathway (Graphviz)

AmideCoupling Salt Piperidine HCl Salt (Non-Nucleophilic) FreeBase Free Piperidine (Nucleophile) Salt->FreeBase Deprotonation (- DIPEA.HCl) Base DIPEA (Base) Base->Salt Product Amide Product FreeBase->Product Nucleophilic Attack Acid Carboxylic Acid Activated Activated Ester (O-At / Anhydride) Acid->Activated Coupling Reagent (HATU/T3P) Activated->Product Leaving Group

Figure 1: The "Salt Break" mechanism. The reaction cannot proceed until the non-nucleophilic HCl salt is converted to the free base.

General Considerations

  • Solubility: The ether linkage renders this piperidine derivative moderately polar. It dissolves well in DMF, DMSO, and Methanol, but the HCl salt may be sparingly soluble in pure DCM or EtOAc until the base is added.

  • Stoichiometry:

    • Amine (HCl salt): 1.0 – 1.2 eq[1]

    • Carboxylic Acid: 1.0 eq[1]

    • Coupling Reagent: 1.1 – 1.5 eq

    • Base (DIPEA/TEA): 3.0 – 5.0 eq (CRITICAL)

Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Discovery" Standard)

Best for: Small scale (mg), valuable acids, and rapid library synthesis. High success rate.

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • 4-(Oxan-4-yloxy)piperidine HCl (1.2 eq)

  • HATU (1.2 eq) [2]

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • Solvent: Anhydrous DMF (preferred) or DCM.[1]

Step-by-Step:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3–5 mL).

  • Add DIPEA (2.0 mmol, 2.0 eq) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange.

    • Why? This forms the highly reactive O-At active ester.

  • Salt Break: In a separate vial, suspend 4-(Oxan-4-yloxy)piperidine HCl (1.2 mmol) in DMF (1 mL) and add the remaining DIPEA (2.0 mmol, 2.0 eq). Vortex or sonicate until clear (indicating free base formation).

  • Coupling: Add the amine/base solution to the pre-activated acid mixture.

  • Monitor: Stir at RT. Monitor by LCMS or TLC (typically 1–4 hours).

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

    • Note: Due to the ether oxygen, the product may be slightly water-soluble. If yield is low, back-extract aqueous layers with DCM.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (0–10% MeOH in DCM).

Protocol B: T3P® (Propanephosphonic Acid Anhydride) Coupling

Best for: Scale-up (>1g), avoiding epimerization, and simple workup (water-soluble byproducts).

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • 4-(Oxan-4-yloxy)piperidine HCl (1.1 eq)[2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 eq) [3]

  • Base: Pyridine (3.0 eq) or DIPEA (4.0 eq)

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step:

  • Charge: To a reactor/flask, add Carboxylic Acid (10 mmol), 4-(Oxan-4-yloxy)piperidine HCl (11 mmol), and EtOAc (50 mL).

  • Base Addition: Cool to 0°C. Add DIPEA (40 mmol, 4.0 eq) dropwise. The mixture may become a slurry.

  • Reagent Addition: Add T3P solution (15 mmol, 1.5 eq) dropwise over 10 minutes.

    • Note: T3P does not require pre-activation.[3]

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (The T3P Advantage):

    • Add water (20 mL). Separate layers.

    • Wash organic layer with 1N HCl (to remove excess amine/pyridine) and sat. NaHCO₃ (to remove excess T3P byproducts, which are water-soluble).

    • Concentrate organic layer to obtain crude product (often high purity).

Protocol C: Acid Chloride Method (For Sterically Hindered Acids)

Best for: Non-nucleophilic amines or very bulky carboxylic acids where HATU fails.

Step-by-Step:

  • Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM (0°C to RT, 1h). Evaporate volatiles if necessary, or use crude.

  • Coupling: Dissolve 4-(Oxan-4-yloxy)piperidine HCl (1.0 eq) in DCM.

  • Add Triethylamine (TEA) (3.5 eq). Crucial: Ensure the salt dissolves.

  • Add the Acid Chloride (1.0 eq) dissolved in DCM dropwise at 0°C.

  • Stir at RT for 2 hours. Quench with water.[1][3][4][5][6]

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (SM remains) Salt did not break (pH < 8).Check pH of reaction mixture. Add more DIPEA until pH > 9.
Low Yield (Aqueous loss) Product is too polar (ether effect).Do not use dilute HCl washes. Use DCM/IPA (3:1) for extractions.[5] Saturate aqueous phase with NaCl (salting out).
Oligomerization Amino acid coupling?If the acid also has an amine, ensure it is Boc-protected.
Precipitate in DMF Urea byproduct (if using EDC).Switch to HATU (Protocol A) or T3P (Protocol B).

Decision Logic for Protocol Selection

DecisionTree Start Start: Select Coupling Strategy Scale What is the Scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Large > 1 gram (Process) Scale->Large Hindered Is Acid Sterically Hindered? Small->Hindered T3P Protocol B: T3P/EtOAc (Green, Easy Workup) Large->T3P YesHindered Yes Hindered->YesHindered NoHindered No Hindered->NoHindered AcidCl Protocol C: Acid Chloride (High Reactivity) YesHindered->AcidCl HATU Protocol A: HATU/DIPEA (High Cost, High Reliability) NoHindered->HATU

Figure 2: Decision matrix for selecting the optimal coupling reagent.

References

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 4-(Oxan-4-yloxy)piperidine hydrochloride in different pH buffers

Executive Summary & Chemical Context User Query: How does pH influence the stability of 4-(Oxan-4-yloxy)piperidine hydrochloride, and why am I seeing precipitation or peak tailing in my analysis? Technical Response: 4-(O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Query: How does pH influence the stability of 4-(Oxan-4-yloxy)piperidine hydrochloride, and why am I seeing precipitation or peak tailing in my analysis?

Technical Response: 4-(Oxan-4-yloxy)piperidine hydrochloride (CAS: 1333571-22-4) is a secondary amine salt containing a tetrahydropyran (oxane) ether linkage. Its stability profile is governed by two distinct mechanisms depending on pH:

  • Chemical Stability (Degradation): The ether linkage is robust but susceptible to strong acid hydrolysis or radical oxidation. The piperidine nitrogen is prone to N-oxidation.

  • Physical Stability (Solubility): This is the most common point of failure. The molecule transitions from a water-soluble cation (salt) to a lipophilic free base at pH > 10.5, leading to precipitation in basic buffers.

Stability Profile by pH Zone

The following table summarizes the expected behavior of the molecule across the pH spectrum. Use this to select appropriate buffers for your experiments.

pH ZoneDominant SpeciesChemical StabilityPhysical StabilityRecommended Buffer System
Acidic (pH 1.0 - 4.0) Cationic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
High. Ether linkage is stable; amine is protonated and resistant to oxidation.High. Fully soluble in aqueous media.Phosphate (pH 2-3), Formate (pH 3-4)
Neutral (pH 4.0 - 8.0) Cationic (

)
High. Optimal zone for long-term storage in solution.High. Remains soluble.Phosphate (pH 7), Ammonium Acetate
Basic (pH 8.0 - 12.0) Equilibrium

Free Base
Moderate. Free amine is susceptible to N-oxidation (N-oxide formation) if exposed to air.Low (Critical Risk). As pH approaches pKa (~10-11), the free base forms. It is an oil/solid with poor water solubility, leading to precipitation.Borate, Carbonate (Use with organic co-solvent)
Visualizing the pH-Dependent Species

The diagram below illustrates the transition between the stable salt form and the reactive/insoluble free base.

pH_Stability_Pathway Salt HCl Salt Form (Protonated Cation) Water Soluble Stable Equilibrium pH ~ pKa (10-11) Equilibrium Point Salt->Equilibrium Increase pH FreeBase Free Base Form (Deprotonated) Lipophilic / Insoluble Reactive Nucleophile Equilibrium->FreeBase pH > 11 FreeBase->Salt Add Acid (HCl) Oxidation N-Oxide Impurity (Degradant) FreeBase->Oxidation O2 / Peroxides

Figure 1: The pH-dependent equilibrium determines solubility and reactivity. At high pH, the risk shifts from hydrolysis to precipitation and oxidation.

Troubleshooting Analytical Methods (HPLC)

Problem: I am observing significant peak tailing or split peaks during HPLC analysis of this compound.

Root Cause: Piperidine derivatives are strong bases.[1] Residual silanol groups (


) on silica-based HPLC columns are acidic. The basic amine interacts ionically with these silanols, causing "tailing" (Asymmetry factor > 1.5).

Corrective Actions (Protocol):

ParameterRecommendationMechanism
Mobile Phase Modifier Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) .TFA suppresses silanol ionization (

); TEA competes for silanol binding sites, "blocking" them from the analyte.
pH Adjustment Maintain Mobile Phase pH < 3.0 or > 8.0 (if column permits).At pH < 3, silanols are protonated (neutral). At pH > 8, the amine is deprotonated (neutral). Warning: High pH damages standard silica columns.
Column Selection Use a "Base-Deactivated" or heavily End-Capped C18 column.These columns have chemically bonded groups that cover exposed silanols.
Buffer Strength Increase buffer concentration to 25-50 mM.Higher ionic strength minimizes ionic interactions with the stationary phase.

Forced Degradation Protocol (ICH Q1A)

To empirically validate the stability of your specific batch, follow this stress-testing workflow compliant with ICH Q1A(R2) guidelines.

Workflow Diagram

Stability_Workflow cluster_Stress Stress Conditions (24-48 Hours) Start Start: 1 mg/mL Solution Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Oxid Oxidation 3% H2O2, RT Start->Oxid Quench Quench / Neutralize (Cool to RT, Adjust pH to 7) Acid->Quench Base->Quench Oxid->Quench Analyze HPLC Analysis (Check Purity & Mass Balance) Quench->Analyze

Figure 2: Standard forced degradation workflow to identify intrinsic stability issues.

Detailed Procedure
  • Preparation: Dissolve 4-(Oxan-4-yloxy)piperidine HCl in water/methanol (50:50) to a concentration of 1 mg/mL.

  • Acid Stress: Add 0.1 N HCl. Heat at 60°C for 24 hours.

    • Expected Result: < 5% degradation (Ether linkage is stable).

  • Base Stress: Add 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Expected Result: Precipitation may occur.[1] If dissolved (using co-solvent), chemical degradation should be low, but check for elimination products.

  • Oxidative Stress: Add 3%

    
     at Room Temperature for 4 hours.
    
    • Expected Result:High Risk. Look for [M+16] peak in MS (N-oxide formation).

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in PBS (pH 7.4)? A: Yes, for short periods (24-48 hours) at 4°C. However, for long-term storage, acidic conditions (pH 4-6) or storage as a dry powder at -20°C is preferred to prevent any risk of slow oxidation or microbial growth.

Q: My sample precipitated when I added it to a carbonate buffer (pH 10). Why? A: You exceeded the solubility limit of the free base. At pH 10, the HCl is neutralized, removing the ionic charge that keeps the molecule water-soluble.

  • Fix: Add 10-20% DMSO or Methanol to the buffer to solubilize the free base, or lower the pH to < 8.0.

Q: Is the ether bond sensitive to enzymatic cleavage? A: Generally, no. Mammalian metabolism typically targets the piperidine nitrogen (oxidation/conjugation) rather than cleaving the oxane-ether bond. However, specific liver microsome stability assays are required to confirm metabolic stability.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[4] Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (2023).[1] (Standard guidance for resolving peak tailing).

  • Tembhare, E., et al. "The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride."[5] Scientia Pharmaceutica. (Demonstrates piperidine hydrolysis kinetics). Retrieved from [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." (Technical guide for amine analysis). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Proactive Stability Management for 4-(Oxan-4-yloxy)piperidine Hydrochloride

Welcome to the dedicated support center for 4-(Oxan-4-yloxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and prevent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 4-(Oxan-4-yloxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and prevent the degradation of this compound during storage and handling. Here, we provide in-depth troubleshooting guides and frequently asked questions to address potential stability issues you may encounter in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 4-(Oxan-4-yloxy)piperidine hydrochloride.

Q1: What is the primary cause of degradation for 4-(Oxan-4-yloxy)piperidine hydrochloride during storage?

A1: The primary degradation pathway for many piperidine derivatives, especially in their hydrochloride salt form, is initiated by exposure to moisture (hygroscopicity) and subsequent hydrolysis.[1] The presence of moisture can lead to the dissociation of the hydrochloride salt, creating a more reactive free base form. This free base is more susceptible to oxidation and other degradation reactions. Additionally, improper pH conditions can catalyze hydrolysis.[2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the stability of 4-(Oxan-4-yloxy)piperidine hydrochloride, it should be stored in a cool, dry place, protected from light.[1][4] Specifically, storage in a desiccator at room temperature or in a controlled low-humidity environment is recommended. The container should be tightly sealed to prevent the ingress of atmospheric moisture.[1][5] Some suppliers may also recommend cold-chain transportation and storage.[6]

Q3: Is 4-(Oxan-4-yloxy)piperidine hydrochloride hygroscopic?

A3: Hydrochloride salts of organic bases, including piperidine derivatives, have a tendency to be hygroscopic, meaning they can absorb moisture from the air.[7][8] The extent of hygroscopicity can be influenced by the purity of the compound and the ambient humidity. It is crucial to handle the compound in a dry environment, such as a glovebox or a room with controlled humidity, to minimize water absorption.[9]

Q4: How can I visually inspect for potential degradation?

A4: While visual inspection is not a definitive test for purity, signs of degradation can include a change in color from white or off-white to yellow or brown, clumping of the powder (indicating moisture uptake), or a noticeable change in odor. However, the absence of these signs does not guarantee the compound's purity. Analytical testing is necessary for confirmation.

Q5: What is the expected shelf-life of this compound under optimal conditions?

A5: The shelf-life of 4-(Oxan-4-yloxy)piperidine hydrochloride is highly dependent on storage conditions. When stored properly in a tightly sealed container in a cool, dry, and dark environment, the compound can be stable for an extended period. For specific shelf-life information, it is always best to refer to the manufacturer's certificate of analysis and re-test the material if it has been stored for a prolonged time or under suboptimal conditions.

Section 2: Troubleshooting Guide for Degradation Issues

This guide provides a structured approach to identifying and resolving degradation problems encountered during your experiments.

Issue 1: Inconsistent or unexpected experimental results.

Question: My recent experiments using 4-(Oxan-4-yloxy)piperidine hydrochloride have yielded inconsistent results compared to previous batches. Could this be due to compound degradation?

Answer: Yes, compound degradation is a likely cause for variability in experimental outcomes. Impurities resulting from degradation can interfere with your assays.

Troubleshooting Workflow: Investigating Compound Integrity

A Inconsistent Experimental Results B Review Storage and Handling Procedures A->B First Step C Perform Analytical Purity Assessment B->C If procedures were suboptimal D HPLC-UV/MS Analysis C->D Primary Method E NMR Spectroscopy C->E Complementary Method F Identify Degradation Products D->F E->F G Source New, Verified Material F->G If degradation is confirmed H Implement Corrective Storage Actions F->H For remaining stock

Caption: Decision workflow for troubleshooting inconsistent results.

Step-by-Step Troubleshooting:

  • Review Storage and Handling:

    • Question: Was the container tightly sealed after each use?

    • Action: Ensure that the container is always securely closed to prevent exposure to air and moisture.[1][5]

    • Question: Was the compound exposed to high humidity or fluctuating temperatures?

    • Action: Store the compound in a desiccator or a controlled humidity environment. Avoid storing it in areas with significant temperature swings.[1]

    • Question: Has the compound been protected from light?

    • Action: Use amber vials or store the container in a dark cabinet.[4]

  • Analytical Purity Assessment: If there is any doubt about the storage conditions or if results remain inconsistent, an analytical assessment is crucial.

    • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity and detecting degradation products.[10][11] A reverse-phase HPLC method can separate the parent compound from potential impurities.

    • Mass Spectrometry (MS): Coupling HPLC with MS allows for the identification of the molecular weights of any impurities, aiding in the elucidation of their structures.[12][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by comparing the spectrum to that of a pure reference standard.

Issue 2: The compound appears discolored or has physically changed.

Question: The 4-(Oxan-4-yloxy)piperidine hydrochloride powder, which was initially white, now has a yellowish tint and seems clumpy. What does this indicate?

Answer: A change in color and physical appearance strongly suggests chemical degradation, likely due to oxidation and/or hydrolysis from moisture absorption.

Potential Degradation Pathways

A 4-(Oxan-4-yloxy)piperidine HCl D Hydrolysis A->D Initiated by E Oxidation A->E Susceptible to B Moisture (H2O) B->D C Oxygen (O2) C->E F Ring Opening Products D->F G N-Oxides E->G

Caption: Simplified potential degradation pathways.

Recommended Actions:

  • Cease Use of Suspect Material: Do not use the discolored and clumpy material in your experiments, as it will lead to unreliable results.

  • Analytical Confirmation: If possible, submit a sample of the suspect material for analytical testing (HPLC, MS, NMR) to confirm degradation and identify the impurities.

  • Proper Disposal: Dispose of the degraded material according to your institution's chemical waste disposal guidelines.[14]

  • Procure Fresh Stock: Obtain a new batch of 4-(Oxan-4-yloxy)piperidine hydrochloride from a reputable supplier.

  • Implement Stringent Storage Protocols: Upon receiving the new material, immediately implement the recommended storage conditions outlined in the table below to prevent future degradation.

Summary of Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][4]Prevents acceleration of degradation reactions.
Humidity Store in a desiccator or low-humidity environment.Minimizes water absorption and subsequent hydrolysis.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Reduces the risk of oxidation.
Light Protect from light by using amber vials or storing in the dark.[4]Prevents photodegradation.
Container Use a tightly sealed, airtight container.[1][5]Prevents ingress of moisture and atmospheric gases.

Section 3: Analytical Methods for Purity Assessment

For laboratories equipped to perform their own quality control, the following are general guidelines for analytical methods to assess the purity of 4-(Oxan-4-yloxy)piperidine hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method
  • Objective: To separate and quantify 4-(Oxan-4-yloxy)piperidine hydrochloride from its potential degradation products.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point. The acidic modifier helps to protonate the piperidine nitrogen, leading to better peak shape.

    • Detection: Since the compound lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is recommended for accurate quantification.[15] If using UV detection, a low wavelength (e.g., ~200-210 nm) may be necessary, but sensitivity will be limited.

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, such as a water/acetonitrile mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any impurities.

  • Protocol:

    • Solvent: Use a deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆, or CD₃OD).

    • Analysis: Acquire ¹H and ¹³C NMR spectra. Compare the obtained spectra with a reference spectrum of a known pure sample. The presence of unexpected signals may indicate the presence of degradation products or other impurities.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) - The Royal Society of Chemistry. [Link]

  • What is the stability of piperidine? - Blog - Biosynce. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF - ResearchGate. [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. [Link]

  • How does piperidine affect the stability and performance of cosmetics? - Blog - Biosynce. [Link]

  • A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols - ACP. [Link]

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). - ResearchGate. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC. [Link]

  • 4 - Safety Data Sheet. [Link]

  • 4-(oxan-4-yloxy)piperidine hydrochloride (C10H19NO2) - PubChemLite. [Link]

  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - ResearchGate. [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. [Link]

  • Degradation of immediate precursors of fentanyl and fentalogs - PMC - NIH. [Link]

  • A Review on Development of Stability Indicating Analytical Methods for drugs in Bulk and Pharmaceutical Dosage Form. [Link]

  • Oxidative Degradation of Fentanyl in Aqueous Solutions of Peroxides and Hypochlorites - Ouvry. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 4-(Oxan-4-yloxy)piperidine hydrochloride

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Oxan-4-yloxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Oxan-4-yloxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape for this specific analyte. The following question-and-answer format addresses specific problems with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with 4-(Oxan-4-yloxy)piperidine hydrochloride. What are the primary causes?

A1: Peak tailing is the most common peak shape distortion encountered when analyzing basic compounds like 4-(Oxan-4-yloxy)piperidine hydrochloride.[1][2] The primary cause is often secondary interactions between the basic piperidine nitrogen of your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][3][4][5]

At a typical mobile phase pH greater than 3, these silanol groups can become ionized (SiO-), creating sites for strong ionic interactions with the protonated, positively charged piperidine ring.[1][4][5] This secondary retention mechanism, in addition to the desired hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a "tailing" peak.[3][4]

Key contributors to peak tailing include:

  • Silanol Interactions: Direct interaction with active silanol groups on the column packing material.[5][6]

  • Mobile Phase pH: A pH that promotes both analyte and silanol ionization will exacerbate tailing.[1]

  • Column Choice: Older, Type-A silica columns have a higher concentration of acidic silanols compared to modern, high-purity Type-B silica columns.[2]

Q2: How can I mitigate peak tailing caused by silanol interactions?

A2: There are several effective strategies to minimize silanol interactions and improve the peak shape of 4-(Oxan-4-yloxy)piperidine hydrochloride. These can be used individually or in combination.

Troubleshooting Workflow for Peak Tailing

start Poor Peak Shape (Tailing) ph Adjust Mobile Phase pH (pH < 3.0) start->ph buffer Increase Buffer Concentration ph->buffer If tailing persists end Symmetrical Peak ph->end If successful additive Add Mobile Phase Modifier (e.g., TEA) buffer->additive If tailing persists buffer->end If successful column Use a Base-Deactivated Column additive->column For persistent issues additive->end If successful column->end start Poor Peak Shape (Fronting) dilute Dilute Sample or Reduce Injection Volume start->dilute solvent Match Sample Solvent to Mobile Phase dilute->solvent If fronting persists end Symmetrical Peak dilute->end If successful temp Increase Column Temperature solvent->temp If fronting persists solvent->end If successful temp->end

Sources

Optimization

Addressing solubility issues of 4-(Oxan-4-yloxy)piperidine hydrochloride in biological assays

A Guide to Overcoming Solubility Challenges in Biological Assays Welcome to the technical support resource for 4-(Oxan-4-yloxy)piperidine hydrochloride. As Senior Application Scientists, we understand that unlocking the...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support resource for 4-(Oxan-4-yloxy)piperidine hydrochloride. As Senior Application Scientists, we understand that unlocking the full potential of a compound in your research hinges on mastering its behavior in your experimental systems. A common yet critical hurdle for piperidine-containing molecules is achieving and maintaining solubility in aqueous buffers.[1][2]

This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to address these challenges directly. Our approach is rooted in the fundamental physicochemical principles governing solubility, ensuring that you not only solve the immediate problem but also understand the causality behind each step.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed as a direct Q&A to address the most common issues encountered by researchers.

Q1: I'm having trouble dissolving 4-(Oxan-4-yloxy)piperidine hydrochloride directly into my aqueous buffer (e.g., PBS, TRIS). Why is this happening?

Answer: This is a common and expected challenge. The difficulty arises from the compound's molecular structure. While the piperidine nitrogen is protonated and paired with a chloride ion to form a hydrochloride salt—a form specifically chosen to enhance aqueous solubility compared to its "free base" form—the overall molecule retains significant lipophilic (non-polar) character.[1][2][3] The oxane and piperidine rings are hydrocarbon-rich structures that prefer non-aqueous environments.

The key principle at play is the pH-dependent equilibrium of the amine.[4][5] The hydrochloride salt exists as a protonated, charged species (R₃NH⁺Cl⁻), which is the form that is most soluble in water.[6][7] In a neutral or slightly alkaline buffer, the equilibrium can shift towards the unprotonated, neutral "free base" form (R₃N), which is significantly less water-soluble and may precipitate.

G cluster_0 pH-Dependent Solubility Equilibrium Soluble R₃NH⁺Cl⁻ (Protonated Salt) More Water-Soluble Insoluble R₃N + H⁺ + Cl⁻ (Neutral Free Base) Less Water-Soluble Soluble->Insoluble Increase pH (More Basic) Insoluble->Soluble Decrease pH (More Acidic)

Caption: pH effect on piperidine hydrochloride solubility.

Q2: What is the standard first step for preparing a solution for my assay?

Answer: The universally accepted best practice is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] This bypasses the initial challenge of dissolving the powder in a purely aqueous system. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and compatibility with many, but not all, biological assays.

See Protocol 1 for a detailed, step-by-step methodology for preparing a high-concentration stock solution.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. How do I prevent this?

Answer: This phenomenon, known as "crashing out," occurs when the compound is rapidly transferred from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer). The key is to manage this transition carefully. Follow this systematic troubleshooting workflow.

G start Start: Compound Precipitates from DMSO Stock in Buffer q1 Is final DMSO concentration <1%? (Check assay tolerance) start->q1 step2 Action: Lower the stock concentration and/or increase final DMSO %. Re-test. q1->step2 No step3 Action: Use a Stepwise Dilution. (See Protocol 2) q1->step3 Yes a1_yes Yes a1_no No step2->q1 Re-test q2 Still precipitating? step3->q2 step4 Action: Lower the pH of the assay buffer (e.g., pH 6.0-6.5). Check if assay is pH sensitive. q2->step4 Yes success Success: Compound is Soluble q2->success No a2_yes Yes a2_no No q3 Still precipitating? step4->q3 step5 Action: Add a solubilizing excipient (e.g., HP-β-CD, Tween 80). (See Table 1) q3->step5 Yes q3->success No a3_yes Yes a3_no No step5->success Re-test

Caption: Troubleshooting workflow for precipitation issues.

The primary strategies to prevent precipitation are:

  • Optimize Co-solvent Concentration: Ensure the final percentage of the organic solvent in your assay is as low as possible to avoid artifacts, but high enough to maintain solubility. A final concentration of <1% DMSO is a common goal, but some assays can tolerate up to 1%.[1]

  • Use Stepwise Dilution: Avoid a large, single-step dilution (e.g., 1:1000). A serial dilution allows the compound to equilibrate gradually in the changing solvent environment. See Protocol 2 .

  • Adjust Buffer pH: Since the protonated form is more soluble, ensuring your final assay buffer is slightly acidic (e.g., pH 6.0 - 7.0) can significantly help. For a weak base's salt, a buffer pH at least 2-3 units below the pKa of the conjugate acid is ideal for maximizing the proportion of the soluble, ionized form.[8] Always verify that your biological system is not adversely affected by this pH change.

Q4: My assay is sensitive to DMSO. What are the alternatives?

Answer: If DMSO is not an option, several other co-solvents and solubilizing excipients can be employed. The choice depends on the specific tolerance of your assay. It is crucial to run vehicle controls for any new solvent or excipient to ensure it does not interfere with the experimental results.

Solubilizer Type Example(s) Mechanism of Action Typical Starting Concentration (in final assay volume) References
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Reduces the polarity of the aqueous solvent, creating a more favorable environment for the compound.1-5% (Ethanol), 1-10% (PG, PEG 400)[8][9]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)Form micelles that encapsulate the lipophilic compound, presenting a hydrophilic exterior to the aqueous solution.0.01-0.1%[9]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®)Form inclusion complexes where the lipophilic compound sits inside the cyclodextrin's hydrophobic core, while the hydrophilic exterior allows it to dissolve in water.1-5% (w/v)[9][10][11]

Note: Always perform a small-scale pilot test to confirm solubility and compatibility before committing to a large-scale experiment.

Q5: Can physical methods like warming or sonication help?

Answer: Yes, but they should be used with caution.

  • Vortexing: Always recommended to ensure thorough mixing.

  • Warming: Gentle warming of the solution (e.g., to 37°C) can increase the rate of dissolution. However, be mindful of the compound's stability at elevated temperatures. Do not boil the solution.

  • Sonication: A brief period in a bath sonicator can break up small aggregates and accelerate dissolution. Use short bursts (1-5 minutes) and check the solution. Over-sonication can generate heat and potentially degrade the compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for creating a primary stock solution, typically in DMSO.

  • Calculate Required Mass: Determine the mass of 4-(Oxan-4-yloxy)piperidine hydrochloride needed to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

  • Weigh Compound: Accurately weigh the compound in a suitable microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution:

    • Cap the vial securely.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a bath sonicator for 5 minutes.

    • If necessary, gently warm the solution to 37°C for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before proceeding.

  • Storage: Store the stock solution as recommended by the supplier, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation occurs upon freezing, gently warm and vortex to redissolve before use.[1]

Protocol 2: Stepwise Dilution into Aqueous Buffer

This protocol is designed to prevent the compound from precipitating when transitioning from a 100% organic stock to a primarily aqueous final solution.

  • Prepare Intermediate Dilution Buffer: Create a small volume of your final assay buffer that contains a higher, intermediate concentration of the organic co-solvent. For example, if your final desired DMSO concentration is 0.5%, prepare an intermediate buffer containing 5% DMSO.

  • First Dilution (1:10): Dilute your concentrated DMSO stock solution 1:10 into the intermediate dilution buffer (from Step 1). For example, add 2 µL of a 10 mM stock to 18 µL of the 5% DMSO buffer. Vortex gently. This creates a 1 mM solution in 5% DMSO.

  • Final Dilution: Add the required volume of this intermediate solution to your final assay buffer (which contains no DMSO initially) to achieve the target concentration. The final DMSO concentration will now be appropriately low. For example, adding 10 µL of the 1 mM intermediate solution to 990 µL of assay buffer will result in a final concentration of 10 µM with 0.05% DMSO.

  • Mix and Use: Mix the final solution thoroughly and use it in your assay immediately.

References

  • Protheragen. Solubilizer Excipients. Available from: [Link]

  • Strickley, R.G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Available from: [Link]

  • Siew, A. (2016). Excipients for Formulation Success. Pharmaceutical Technology, 40(10). Available from: [Link]

  • American Pharmaceutical Review. Solubilizer Excipients. Available from: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Quora. Why do amines dissolve in hydrochloric acid? Available from: [Link]

  • Singh, M., et al. (2010). Excipients used in lyophilization of small molecules. Journal of Pharmaceutical Sciences, 99(8), 3323-3334. Available from: [Link]

  • Synthetika. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. Available from: [Link]

  • An, S.Y., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 10(2), 64. Available from: [Link]

  • Eon-Duval, A., et al. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Available from: [Link]

  • PubChemLite. 4-(oxan-4-yloxy)piperidine hydrochloride (C10H19NO2). Available from: [Link]

  • PubChemLite. 4-(oxan-4-yl)piperidine hydrochloride (C10H19NO). Available from: [Link]

  • Al-Ghaban, A. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Technology Europe, 22(3). Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Serajuddin, A.T., et al. (1990). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences, 79(7), 609-614. Available from: [Link]

  • University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2045-2054. Available from: [Link]

  • Bogardus, J.B. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available from: [Link]

  • ResearchGate. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Available from: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 274, 116545. Available from: [Link]

  • MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Available from: [Link]

  • MDPI. Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. Available from: [Link]

Sources

Troubleshooting

Minimizing N-oxide formation during workup and purification

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Understanding, Preventing, and Mitigating N-Oxide Formation During Workup a...

Author: BenchChem Technical Support Team. Date: February 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Understanding, Preventing, and Mitigating N-Oxide Formation During Workup and Purification

Introduction

In the synthesis of nitrogen-containing compounds, particularly in drug development, the unwanted formation of N-oxides is a persistent challenge. These oxidized byproducts can complicate purification, compromise yield, and introduce impurities that may have undesirable pharmacological or toxicological profiles.[1][2][3] This guide provides in-depth technical advice and field-proven protocols to help you diagnose, prevent, and remediate N-oxide formation at every stage of your workflow, from reaction workup to final purification.

Part 1: Understanding the Problem - The "Why"

What is N-Oxide Formation and Why is it a Problem?

N-oxide formation is the oxidation of a tertiary amine or the nitrogen atom in an N-heterocycle to give the corresponding N-oxide.[4][5] The lone pair of electrons on the nitrogen atom is nucleophilic and susceptible to attack by various oxidizing agents.[6] This side reaction is particularly problematic because:

  • Altered Physicochemical Properties: N-oxides are significantly more polar than their parent amines, which can lead to issues during extraction and chromatographic purification.[4]

  • Safety and Regulatory Concerns: Uncharacterized impurities, including N-oxides, are a major concern for regulatory bodies like the FDA and EMA.[7][8] Their presence above certain thresholds requires rigorous identification and qualification.[2][3]

  • Impact on Biological Activity: The N-oxide metabolite of a drug can have a different efficacy and safety profile than the parent compound.

Which Compounds are Most Susceptible?

Electron-rich nitrogen atoms are most prone to oxidation. This includes:

  • Tertiary aliphatic amines.

  • Electron-rich N-heterocycles such as pyridines, quinolines, and imidazoles.[6] The basicity of the amine is a key factor; more basic amines are generally more readily oxidized by electrophilic oxidants.[9]

What are the Common Culprits?

N-oxide formation is not just a result of the primary reaction chemistry but often occurs during subsequent handling. Key culprits include:

  • Residual Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), peracids (e.g., m-CPBA), or ozone from the main reaction can persist into the workup.[6][9][10]

  • Dissolved Oxygen: Atmospheric oxygen can be a surprisingly effective oxidant, especially in the presence of trace metal catalysts or light.[4] Amines left exposed to air can slowly oxidize.[4]

  • Solvent Peroxides: Ethers (like THF, diethyl ether) and other common solvents can form explosive peroxides upon storage, which are potent oxidizing agents.

  • Acidic Silica Gel: The surface of standard silica gel is acidic and can promote oxidation, especially for sensitive basic compounds.[11]

Part 2: Troubleshooting Guide & Proactive Strategies

This section is designed as a practical, question-and-answer guide to address issues at specific stages of your process.

Frequently Asked Questions (FAQs)

Q1: I've just finished my reaction and suspect N-oxide formation. How can I confirm its presence? A1: Several analytical techniques are effective:

  • Mass Spectrometry (MS): This is often the most definitive method. In LC-MS, you will see a peak with a mass corresponding to your product +16 amu (the mass of an oxygen atom).[6] Tandem MS (MS/MS) can show a characteristic neutral loss of 16.[6][12] Atmospheric pressure chemical ionization (APCI) is particularly useful as it can sometimes promote the loss of oxygen, making the N-oxide easier to identify.[12]

  • High-Performance Liquid Chromatography (HPLC): N-oxides are typically much more polar than the parent amine. You will observe a new, earlier-eluting peak in a reversed-phase HPLC method.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Protons and carbons on the ring or alpha to the nitrogen will show a downfield shift upon N-oxidation due to the deshielding effect of the N-O bond.[6]

Q2: Can I prevent N-oxide formation from the start? A2: Yes, proactive measures are key:

  • Use High-Purity, Peroxide-Free Solvents: Always test peroxide-susceptible solvents before use.

  • Maintain an Inert Atmosphere: For sensitive compounds, conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen.[4]

  • Control Reaction Temperature: Exothermic reactions or excessive heating can accelerate oxidation.

  • Protonate the Amine: If compatible with your reaction conditions, performing the reaction in an acidic medium protonates the nitrogen, reducing its nucleophilicity and susceptibility to oxidation.[6]

Troubleshooting by Experimental Stage
  • Cause: Incomplete consumption of an oxidizing reagent used in the reaction (e.g., H₂O₂, m-CPBA).

  • Solution: Reductive Quench/Workup. Before proceeding to aqueous extraction, add a mild reducing agent to destroy any excess oxidant.

ReagentTypical ConditionsNotes
Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate (Na₂S₂O₃) Add a 10% aqueous solution and stir for 15-30 minutes.Standard, effective, and inexpensive choice for quenching many common oxidants.
Dimethyl Sulfide (DMS) Add 1.5-2 equivalents and stir.Useful for quenching ozone (ozonolysis). Volatile and has a strong odor.
Triphenylphosphine (PPh₃) Add 1.1-1.5 equivalents.Often used to reduce hydroperoxides. Forms triphenylphosphine oxide, which can sometimes be difficult to remove.[14]
  • Cause: Oxidation by dissolved oxygen in workup solvents, potentially catalyzed by trace metals.

  • Solution: Use Deoxygenated Solvents and Antioxidants.

    • Deoxygenation: Sparge your aqueous and organic solvents with nitrogen or argon for 15-30 minutes before use. This displaces dissolved oxygen.

    • Add Antioxidants: For particularly sensitive compounds, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or dithiothreitol (DTT) to the extraction solvent, provided it won't interfere with downstream steps.[15]

  • Cause: The acidic surface of silica gel can catalyze the oxidation of basic amines, especially when using chlorinated solvents or if air is not excluded. Basic compounds may also streak or show poor recovery.[11]

  • Solutions:

    • Deactivate the Silica: Add a basic modifier to the mobile phase. A common practice is to add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to the eluent.[11] This neutralizes the acidic sites on the silica.

    • Switch Stationary Phase: If the problem persists, consider alternative stationary phases:

      • Alumina (basic or neutral): A good alternative for basic compounds.

      • Reversed-Phase (C18): Often the best choice for polar compounds, using mobile phases like water/acetonitrile or water/methanol, often with modifiers like formic acid.[11]

Part 3: Remediation - How to Reverse N-Oxidation

If N-oxide formation is unavoidable, the impurity can often be chemically reduced back to the parent amine. This can be done either as part of the workup or as a separate reaction step on the purified or semi-purified material.

Common Reducing Agents for N-Oxides
Reducing AgentKey Features & AdvantagesConsiderations & Cautions
Titanium(III) Chloride (TiCl₃) A facile and easy-to-use reagent.[16] It can selectively reduce N-oxides even in the presence of other reducible groups like sulfoxides.[16]Often used in aqueous solutions. The resulting titanium salts must be removed.
Diboron Reagents (e.g., Bis(pinacolato)diboron, (pinB)₂) Exceptionally mild and selective with broad functional group compatibility.[17][18] Can even be performed in water.[17]Can be expensive for large-scale work. Reductions of alkylamino N-oxides can be vigorous and exothermic.[17]
Triphenylphosphine (PPh₃) Effective, but typically requires higher temperatures.Generates triphenylphosphine oxide, which requires separation.[14]
Catalytic Hydrogenation (e.g., H₂, Pd/C) A clean and effective method.May not be suitable for molecules with other reducible functional groups (alkenes, alkynes, nitro groups, etc.).
Example Protocol: Reduction of a Pyridine N-Oxide with TiCl₃

This protocol is adapted from methodologies that highlight the utility of TiCl₃ for selective N-O bond reduction.[16]

  • Dissolution: Dissolve the crude material containing the N-oxide in a suitable solvent like methanol or a mixture of THF/water.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add an aqueous solution of TiCl₃ (typically 15-20 wt%, 2-3 equivalents) dropwise. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the N-oxide starting material by TLC or LC-MS (typically 1-3 hours).

  • Workup: Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by standard methods.

Visualizing the Workflow

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing and addressing N-oxide formation.

N_Oxide_Troubleshooting start N-Oxide Impurity Detected check_stage At what stage was it detected? start->check_stage post_reaction Post-Reaction / Pre-Workup check_stage->post_reaction Pre-Workup post_workup Post-Aqueous Workup check_stage->post_workup During Workup post_purification Post-Purification check_stage->post_purification During Purification sol_reaction Cause: Excess Oxidant Solution: - Add Reductive Quench (e.g., Na₂SO₃) - Proceed to Workup post_reaction->sol_reaction sol_workup Cause: Air Oxidation Solution: - Use Deoxygenated Solvents - Work Under Inert Atmosphere post_workup->sol_workup sol_purification Cause: Silica-Mediated Oxidation Solution: - Add Basic Modifier (NEt₃) to Eluent - Switch to Alumina or C18 post_purification->sol_purification remediation_q Is remediation required? sol_reaction->remediation_q sol_workup->remediation_q sol_purification->remediation_q remediation_protocol Perform Chemical Reduction (e.g., with TiCl₃, (pinB)₂) remediation_q->remediation_protocol Yes end_node Pure Product remediation_q->end_node No remediation_protocol->end_node

Caption: Decision tree for troubleshooting N-oxide formation.

Sources of Oxidation in the Synthetic Workflow

This diagram illustrates the various points in a typical experimental workflow where unwanted oxidation can occur.

Oxidation_Sources cluster_workflow Experimental Workflow cluster_oxidants Sources of Oxidation Reaction Reaction Workup Aqueous Workup Reaction->Workup Concentration Solvent Removal Workup->Concentration Purification Chromatography Concentration->Purification Storage Storage Purification->Storage Reagents Residual Oxidizing Reagents (H₂O₂, m-CPBA) Reagents->Reaction Affects Air Atmospheric O₂ Air->Workup Affects Air->Storage Affects Peroxides Solvent Peroxides Peroxides->Concentration Affects Silica Acidic Stationary Phase (Silica Gel) Silica->Purification Affects

Caption: Common sources of oxidation during workup and purification.

References

  • Reduction of Amine N-Oxides by Diboron Reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Poreddy, R., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 76(17), 7073-7081. [Link]

  • Prakash, C., et al. (2006). Selective reduction of N-oxides to amines: Application to drug metabolism. Drug Metabolism Letters, 1(1), 1-6. [Link]

  • Jagt, R. B. C., et al. (2011). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, 2, 1-28. [Link]

  • Bach, R. D., et al. (1993). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society, 115(13), 5768-5775. [Link]

  • Asymmetric Validator. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Goti, A., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry, 86(19), 13589-13598. [Link]

  • Chowdhury, S. K., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. [Link]

  • Is there any antioxidant to avoid the formation of N-Oxide? (2013, February 14). ResearchGate. [Link]

  • Bacon, R. G. R., & Hanna, W. J. W. (1965). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center. [Link]

  • Amine oxide. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ozone-Mediated Amine Oxidation and Beyond: A Solvent Free, Flow-Chemistry Approach. (2020). ChemRxiv. [Link]

  • About Workup. (n.d.). University of Rochester. [Link]

  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. [Link]

  • Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. (2007). PMC. [Link]

  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. (2015). The University of Liverpool Repository. [Link]

  • Oxidation of Amines and N-Hetarenes. (n.d.). Science of Synthesis. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Ascendia Pharma. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024, March 29). ACS Publications. [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. (2018). Periodica Polytechnica Chemical Engineering. [Link]

  • Mitigating Risks of N-Nitroso Impurities in Drug Manufacturing. (n.d.). Aquigen Bio Sciences. [Link]

  • An unexpected impurity in my drug product, what now? (2025, September 15). Nelson Labs. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]

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Optimization

Technical Support Center: Overcoming Challenges in the Purification of N-Substituted Derivatives

Welcome to the Technical Support Center dedicated to navigating the complexities of purifying N-substituted derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of purifying N-substituted derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these crucial compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and efficiency of your work.

Introduction to the Challenge

N-substituted derivatives are a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and materials. However, their purification is often a significant bottleneck in the synthesis workflow. The inherent basicity of the nitrogen atom, coupled with the frequent presence of structurally similar impurities, can lead to a host of separation issues.[1][2][3] This guide offers practical, experience-driven solutions to these common problems.

Part 1: Troubleshooting Guide - A Problem-Solution Approach

This section addresses specific issues encountered during the purification of N-substituted derivatives in a direct question-and-answer format.

Chromatography Conundrums

Question: My basic N-substituted compound is showing severe tailing or is not eluting from my silica gel column. What is happening and how can I fix it?

Answer: This is a classic problem arising from the acidic nature of silica gel. The lone pair of electrons on the nitrogen atom of your basic compound interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption, poor peak shape (tailing), and in some cases, irreversible binding.[1][2][4]

Underlying Cause: The strong acid-base interaction between the basic amine and acidic silica surface.[1][2]

Solutions:

  • Mobile Phase Modification: The most common approach is to add a small amount of a competitive base to your mobile phase to "neutralize" the active sites on the silica gel.[1][4][5]

    • Triethylamine (TEA) or Ammonia: Add 0.1-2% (v/v) of TEA or a solution of ammonia in methanol to your eluent.[4] This will compete with your compound for binding to the silanol groups, allowing it to elute more symmetrically.

    • Caution: A significant drawback is the need to remove the modifier from your collected fractions, which can be challenging.[4]

  • Amine-Functionalized Silica: A more elegant solution is to use an aminopropyl-modified silica gel stationary phase.[1][4] The bonded amino groups on the silica surface create a slightly basic environment, repelling basic compounds and leading to improved peak shape without the need for mobile phase modifiers.[1][4]

Experimental Protocol: Flash Chromatography of a Basic Amine using a Mobile Phase Modifier

  • TLC Analysis: Develop a suitable solvent system (e.g., hexane/ethyl acetate or DCM/methanol) for your compound on a standard silica TLC plate. Then, prepare a new developing chamber with the same solvent system but with the addition of 1% TEA. Compare the Rf values and spot shapes.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent (without the modifier initially).

  • Equilibration: Equilibrate the column with the mobile phase containing the amine modifier until the eluent is basic (test with pH paper).

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase (with the modifier) or a suitable solvent and load it onto the column.

  • Elution: Run the chromatography using the modified mobile phase, collecting fractions and monitoring by TLC.

  • Modifier Removal: After identifying and combining the pure fractions, the TEA can be removed by co-evaporation with a suitable solvent like toluene under reduced pressure.

Question: I am trying to separate regioisomers (e.g., N1 vs. N2 alkylated pyrazoles) with very similar polarities, and they are co-eluting. What strategies can I employ?

Answer: Separating regioisomers is a common and difficult challenge due to their nearly identical physical properties.[6] Success often lies in exploiting subtle differences in their steric hindrance and electronic properties through careful selection of chromatographic conditions.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Experiment with different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol or a gradient elution can provide the necessary selectivity.

    • Modifier Concentration: Fine-tuning the concentration of any additives (like TEA for basic compounds) can sometimes influence the separation.

  • Change the Stationary Phase:

    • If silica gel is not providing separation, consider other stationary phases. For some isomers, a change in the adsorbent's properties can make a significant difference.

    • Alumina (basic or neutral): Can offer different selectivity compared to silica.

    • Reversed-phase (C18): Separation is based on hydrophobicity, which may differ sufficiently between isomers.[2]

  • Protecting Group Strategy: If direct separation is not feasible, consider a protection-deprotection strategy. If one isomer has a more sterically accessible nitrogen, it might react selectively with a bulky protecting group, allowing for the separation of the protected and unprotected isomers. Subsequent deprotection would yield the pure isomer.[7][8]

Question: My N-substituted compound appears to be degrading on the silica gel column. How can I confirm this and prevent it?

Answer: Acid-sensitive compounds can indeed decompose on silica gel.[9]

Confirmation:

  • 2D TLC: Spot your compound in one corner of a square TLC plate. Run the plate in one direction. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is degrading, you will see spots below the diagonal.[9]

Prevention:

  • Neutralize the Silica: You can pre-treat your silica gel with a solution of triethylamine in your non-polar solvent, then filter and dry it before packing the column.

  • Use an Alternative Stationary Phase:

    • Alumina (neutral): A good alternative for acid-sensitive compounds.

    • Celite: Can be used as a less acidic stationary phase.[10]

    • Reversed-phase chromatography: Avoids the acidic environment of silica.

Extraction Exasperations

Question: I am performing an acid-base extraction to purify my N-substituted amine, but I am getting a low recovery of my product. What could be the issue?

Answer: Low recovery in acid-base extractions is often due to incomplete protonation/deprotonation, emulsion formation, or the product having some solubility in the aqueous layer even in its neutral form.

Troubleshooting Steps:

  • Ensure Complete Protonation/Deprotonation:

    • Check pH: After adding the acid or base, use pH paper to ensure the aqueous layer has reached the desired pH (typically pH < 2 for protonating an amine, or pH > 12 for deprotonating an ammonium salt).[11][12]

    • Sufficient Reagent: Ensure you have added enough acid or base to react with all of your compound.

  • Break Emulsions: Emulsions can trap your product at the interface.

    • Add Brine: Adding a saturated solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Back-Extraction: If your deprotonated amine has some water solubility, it may not fully partition back into the organic layer.

    • After neutralizing the aqueous layer to recover your amine, perform multiple extractions with a fresh portion of organic solvent each time to maximize recovery.[11]

Workflow for Acid-Base Extraction of an N-Substituted Amine

G A Crude reaction mixture in organic solvent (e.g., Ethyl Acetate) B Add aqueous acid (e.g., 1M HCl) A->B C Separate Layers B->C D Organic Layer (Neutral and acidic impurities) C->D Contains E Aqueous Layer (Protonated amine salt) C->E Contains F Add aqueous base (e.g., 1M NaOH) until pH > 12 E->F G Extract with fresh organic solvent F->G H Separate Layers G->H I Aqueous Layer (Inorganic salts) H->I J Organic Layer (Purified N-substituted amine) H->J Contains K Wash with brine, dry over Na2SO4, and concentrate J->K L Pure Product K->L

Caption: Acid-Base Extraction Workflow

Crystallization Complications

Question: I am trying to recrystallize my N-substituted derivative, but it is oiling out instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute, or if impurities are depressing the melting point.

Solutions:

  • Lower the Crystallization Temperature: Ensure the solution is cooled slowly to a temperature well below the melting point of your compound.

  • Use a More Dilute Solution: Oiling out can be a sign that the solution is too concentrated. Add more of the hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Change the Solvent System:

    • Try a solvent in which your compound is less soluble.

    • Use a co-solvent system. Dissolve your compound in a good solvent, and then slowly add a poor solvent (in which your compound is insoluble) until the solution becomes turbid. Then, gently heat until it becomes clear again and allow to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from an N-alkylation reaction?

A1: N-alkylation reactions can be notoriously difficult to control, often leading to a mixture of products.[13][14] Common impurities include:

  • Unreacted Starting Amine: The reaction may not go to completion.

  • Over-alkylation Products: Primary amines can be alkylated to form secondary amines, which can then be further alkylated to form tertiary amines and even quaternary ammonium salts.[13]

  • O-Alkylation Impurities: If your starting material also contains a hydroxyl group (e.g., an amino alcohol), you may get competing O-alkylation.[15]

Q2: How can I purify chiral N-substituted derivatives?

A2: The separation of enantiomers requires a chiral environment. Common methods include:

  • Chiral Chromatography: This is the most direct method, using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[16][17] Polysaccharide-based columns are widely used.[16]

  • Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization. The pure enantiomer can then be recovered by treatment with a base.

Q3: When should I consider using a protecting group strategy for purification?

A3: A protecting group should be considered when you have a molecule with multiple reactive sites that interfere with your desired transformation or purification.[7][8] For example:

  • To prevent over-alkylation: You can protect a primary amine as a carbamate (e.g., Boc or Cbz), perform a reaction on another part of the molecule, and then deprotect the amine.[18]

  • To aid in separation: As mentioned earlier, selectively protecting one isomer in a mixture can facilitate its separation.

  • Orthogonal Protection: In complex molecules with multiple amine groups, using "orthogonal" protecting groups (which can be removed under different conditions) allows for the selective deprotection and reaction at specific sites.[7][18]

Table 1: Common Protecting Groups for Amines

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)
AcetylAcAcetic anhydride or acetyl chlorideAcid or base hydrolysis
TosylTsTosyl chlorideStrong acid or reducing agents

Q4: My TLC plate shows a streak instead of a spot. What does this mean?

A4: Streaking on a TLC plate can indicate several issues:[19][20]

  • Sample Overload: You have spotted too much of your sample on the plate. Try spotting a more dilute solution.[19]

  • Highly Polar Compound: Very polar compounds can streak on silica gel. Try a more polar solvent system.

  • Acidic or Basic Compound: As discussed, strong interactions with the stationary phase can cause streaking. Adding a modifier (acid for an acidic compound, base for a basic compound) to the eluent can help.

  • Decomposition: The compound may be unstable on the silica gel.[9]

Part 3: Visualization of Purification Logic

The following diagram illustrates a decision-making workflow for choosing a purification strategy for a crude N-substituted product.

G cluster_0 A Crude N-Substituted Product B Is the product an acid or base? A->B C Is the product solid? B->C No G Consider Acid-Base Extraction B->G Yes D Is the product stable on silica? C->D No H Attempt Recrystallization C->H Yes E Are there closely eluting impurities? D->E Yes I Standard Flash Chromatography D->I No J Consider Preparative HPLC or alternative stationary phase E->J Yes K Optimize Flash Chromatography E->K No F Is the product chiral? L Use Chiral HPLC or Diastereomeric Salt Resolution F->L Yes M Final Product F->M No G->C H->D I->F J->F K->F L->M

Caption: Purification Strategy Decision Tree

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Patsnap. (2025, July 15). Strategies to Improve Alkyl Compound Purity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ResearchGate. (2018, December 25). A Selective Process for N-alkylation in Competition with O-alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synt. Retrieved from [Link]

  • Synfacts. (n.d.). A Mild and Efficient Method for N-Arylation of Nitrogen Heterocycles with Aryl Halides Catalyzed by Cu(II)-NaY Zeolite. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC). Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • University of Bristol. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Copper-Catalyzed N-Arylation of Indoles. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • MDPI. (2022, May 20). N-Dealkylation of Amines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Thin-Layer Chromatography: An Essential Technique in Chemical Analysis. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • Journal of Synthetic Organic Chemistry, Japan. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved from [Link]

  • Cengage. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]

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Troubleshooting

Strategies to avoid thermal degradation on silica gel during chromatography

A Guide to Preventing and Troubleshooting Thermal Degradation Welcome to the technical support center for advanced chromatography applications. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Thermal Degradation

Welcome to the technical support center for advanced chromatography applications. This guide is designed for researchers, scientists, and drug development professionals who utilize silica gel-based chromatography and seek to optimize their methods while ensuring the longevity and performance of their columns. Elevated temperature is a powerful tool in chromatography, but it also presents significant risks to the stability of silica-based stationary phases. This resource provides in-depth answers to common questions and troubleshooting scenarios related to the thermal degradation of silica gel.

Part 1: Understanding the Fundamentals of Thermal Degradation

This section addresses the core principles of silica stability and the mechanisms by which high temperatures can compromise your chromatographic system.

Q1: What is thermal degradation of silica gel, and why is it a critical issue in chromatography?

Thermal degradation in the context of silica gel chromatography refers to the irreversible breakdown of the stationary phase when subjected to high temperatures. This is not merely a physical change; it is a chemical deterioration that permanently alters the column's performance.

This issue is critical for several reasons:

  • Loss of Performance: Degradation leads to a decline in chromatographic resolution, poor peak shapes, and shifting retention times, rendering methods unreliable and non-reproducible.[1]

  • Reduced Column Lifetime: Operating a column under conditions that induce thermal damage will drastically shorten its usable life, leading to increased costs and instrument downtime.[2]

  • Compromised Data Integrity: If a column degrades during an analytical run, the accuracy and validity of the resulting data are jeopardized. This is particularly crucial in regulated environments like drug development.

The primary mechanisms of degradation are accelerated by heat and involve either the dissolution of the silica backbone itself or the hydrolysis of the chemically bonded phase.[3][4]

Q2: What are the primary chemical mechanisms of silica degradation at elevated temperatures?

Elevated temperature acts as a catalyst for two primary degradation pathways, which are heavily influenced by the pH of the mobile phase.

  • Silica Matrix Dissolution (High pH): At a pH above 7-8, the siloxane (Si-O-Si) bonds that form the backbone of the silica particle become susceptible to hydrolysis.[5][6] Hydroxide ions in the mobile phase attack these bonds, causing the silica to dissolve. This process is significantly accelerated at higher temperatures.[3][7] The dissolution creates fine particles that can clog the column frit or leads to the formation of voids within the packed bed, causing a dramatic loss of efficiency and high backpressure.[5][7]

  • Bonded Phase Hydrolysis (Low pH): At a low pH (typically below 2.5), the target of hydrolytic attack shifts to the siloxane bond that links the stationary phase ligand (e.g., C18) to the silica surface (Si-O-Si-C).[4][8] This is often referred to as "bonded phase stripping." The acidic mobile phase cleaves the bonded phase from the surface, exposing the underlying, highly active silanol groups and leading to loss of retention and severe peak tailing for many compounds.[4][5] Again, high temperature drastically increases the rate of this hydrolytic cleavage.

The following diagram illustrates these two degradation pathways.

cluster_0 High Temperature as an Accelerator cluster_1 cluster_2 Degradation Silica Column Degradation Silica_Dissolution Silica Matrix Dissolution Degradation->Silica_Dissolution Accelerates Bonded_Phase_Hydrolysis Bonded Phase Hydrolysis Degradation->Bonded_Phase_Hydrolysis Accelerates Mechanism1 Mechanism: Attack on Si-O-Si backbone Silica_Dissolution->Mechanism1 Result1 Result: Column voids, high backpressure Mechanism1->Result1 Mechanism2 Mechanism: Attack on Si-O-Si-C linkage Bonded_Phase_Hydrolysis->Mechanism2 Result2 Result: Loss of retention, peak tailing Mechanism2->Result2

Mechanisms of Silica Gel Degradation.
Q3: What are the common signs that my chromatography column is thermally damaged?

Identifying a thermally degraded column early is key to preventing wasted samples and invalid data. The symptoms are often similar regardless of the specific degradation mechanism (dissolution vs. hydrolysis).[1][9]

Common Symptoms of Thermal Damage:

  • Excessive Column Bleed: You may observe a rising baseline, especially during a temperature or solvent gradient. This is caused by the breakdown products of the stationary phase eluting from the column.[10]

  • Poor Peak Shape: Peaks, particularly for polar or basic compounds, may begin to show significant tailing.[9] You might also see peak splitting or broadening, which indicates a loss of column efficiency.

  • Shift in Retention Times: As the stationary phase is lost or altered, the retention characteristics of the column change, typically resulting in decreased retention times.[5]

  • Loss of Resolution: The overall separating power of the column diminishes, and previously well-resolved peaks may start to merge.[5][9]

  • Sudden Pressure Increase: This is a classic sign of silica dissolution, where fine particles have begun to block the column outlet frit.[11]

  • Formation of Voids: In severe cases of dissolution, a physical void can form at the head of the column, leading to catastrophic failure of the separation.[7]

Part 2: Proactive Strategies to Prevent Thermal Degradation

Prevention is the most effective strategy. Understanding and controlling the key experimental parameters will maximize the lifetime and performance of your silica-based columns.

Q4: What are the recommended pH and temperature limits for silica columns?

The operational limits for a silica column are not independent variables; they are highly interdependent. Operating at the extreme of one range (e.g., high temperature) requires you to be more conservative with the other (e.g., pH).

Column TypeTypical pH RangeRecommended Max Temperature (Aqueous Mobile Phase)Notes
Standard Purity Silica (Type B) 2.5 - 7.540-60°CHighly susceptible to dissolution above pH 8.[5][12] The combination of high pH (>7) and high temperature (>40°C) is particularly destructive.[7]
Hybrid Silica (e.g., BEH, XBridge) 1 - 1260-90°CThe organic/inorganic hybrid particle structure offers enhanced resistance to pH extremes, especially dissolution at high pH, allowing for higher operating temperatures.
Polymerically Bonded / Sterically Protected Silica 2 - 860-80°CThese phases offer increased stability against bonded phase hydrolysis at low pH but are still limited by the underlying silica support at high pH.
Hyper-Crosslinked Phases 1 - 12+Up to 150°CNovel bonding chemistries provide exceptional stability across a wide pH range, even at very high temperatures.[13]
Polymer-Based Columns (Non-Silica) 2 - 13> 90°CPolymer-based columns are not susceptible to silica dissolution and generally offer much greater thermal and pH stability.[2]

Senior Scientist Insight: Always consult the manufacturer's specific guidelines for any column you use. The limits provided here are general; however, novel bonding technologies are constantly pushing these boundaries. For instance, some advanced C18 silica columns have demonstrated stability up to 100°C at pH 9 and even 160°C at pH 2-3.[14][15]

Q5: How do mobile phase buffers and organic solvents impact thermal stability?

Your choice of mobile phase components is just as critical as pH and temperature.

  • Buffer Type: Certain buffer salts are more aggressive towards the silica matrix than others. Phosphate buffers, in particular, are known to accelerate silica dissolution at neutral to high pH, especially at elevated temperatures and higher concentrations.[3][16] Whenever possible, consider using organic buffers like Tris or borate for methods operating above pH 7.[16]

  • Buffer Concentration: Higher buffer concentrations can increase the rate of silica dissolution. For methods using phosphate buffers near neutral pH, it's best to keep concentrations in the 10-50 mM range and temperatures below 40°C to ensure column stability.[16]

  • Organic Modifier: The presence of a high concentration of organic modifier (like acetonitrile or methanol) in the mobile phase can sometimes reduce the rate of silica dissolution at high pH.[15] However, the primary drivers of degradation remain pH and temperature.

Q6: What are the best practices for method development involving high temperatures?

When your separation requires elevated temperatures to improve efficiency, reduce viscosity, or alter selectivity, follow these best practices to protect your column.

  • Start with a Stable Column: If high temperature is necessary, select a column specifically designed for such conditions (e.g., a hybrid or polymer-based column if compatible with your analysis).[17]

  • Control pH Carefully: Maintain the mobile phase pH within the stable range for your column type. Remember to measure the pH of the aqueous portion before mixing with the organic solvent for consistency.[5]

  • Pre-heat the Mobile Phase: To avoid thermal shock to the column, the mobile phase should be at the same temperature as the column oven. This can be achieved with an active pre-heater or by allowing a sufficient length of tubing to reside inside the column compartment.[5]

  • Gradual Temperature Changes: When heating or cooling the column, use a slow ramp rate. Sudden temperature shifts can cause mechanical stress to the packed bed.

  • Equilibrate Thoroughly: Before injecting your sample, ensure the column is fully equilibrated at the target temperature and mobile phase composition. In flash chromatography, this is crucial as the initial wetting of dry silica generates a "heat of adsorption" that can disrupt the separation if not managed.[18]

Part 3: Troubleshooting Guide & Protocols

Even with careful planning, issues can arise. This section provides a logical workflow for diagnosing and resolving problems related to thermal degradation.

Troubleshooting Workflow

When you observe symptoms of column degradation, use the following decision tree to identify the root cause and determine the appropriate action.

Troubleshooting Workflow for Thermal Degradation.
Protocol 1: High-Temperature Column Conditioning

Properly conditioning a new column or a column that has been in storage is essential before use at elevated temperatures.

Objective: To ensure the column is stable and provides a reproducible baseline before analysis.

Materials:

  • HPLC-grade solvents for your mobile phase.

  • The new or stored chromatography column.

Procedure:

  • Initial Flush (Low Flow): Install the column in the correct flow direction.[12] Begin pumping a degassed, well-mixed mobile phase (or a storage-compatible solvent like 50:50 methanol:water for reversed-phase) at a low flow rate (e.g., 0.1-0.2 mL/min for a 4.6 mm ID column).

  • Gradual Flow Increase: Over 5-10 minutes, gradually increase the flow rate to your method's setpoint. Monitor the backpressure to ensure it is stable and within the column's limits.

  • Set Temperature: Set the column oven to your target operating temperature. If the temperature is >60°C, use a slow ramp (e.g., 2-5°C/minute).

  • Equilibration: Once the target temperature and flow rate are reached, allow the column to equilibrate for at least 15-20 column volumes. For a standard 150 x 4.6 mm column, this is typically 30-45 minutes.

  • Baseline Monitoring: Monitor the detector baseline. It should be stable and free of drift before you begin injecting any samples. A noisy or drifting baseline indicates that the column is not yet fully equilibrated or may be contaminated.

Protocol 2: Column Regeneration for Suspected Thermal Stress

If you suspect minor degradation or contamination from operating at high temperatures, this flushing procedure may help restore performance. This is most effective for contamination and less so for irreversible chemical damage.

Objective: To remove strongly retained contaminants and attempt to restore column efficiency.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Buffer Wash: Flush the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 ACN:Phosphate Buffer, flush with 50:50 ACN:Water).

  • Strong Solvent Wash: Sequentially flush the column with 10-20 column volumes of solvents with increasing elution strength. A common sequence for a reversed-phase column is:

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

  • Return to Mobile Phase: Reverse the flushing sequence, stepping back down to your starting mobile phase composition.

  • Re-equilibration: Reconnect the column to the detector and re-equilibrate thoroughly as described in Protocol 1.

  • Performance Check: Inject a standard to evaluate if retention time, peak shape, and resolution have been restored. If performance is not recovered, the column is likely permanently damaged and should be replaced.[9]

References
  • Carr, P. W., et al. (2005). "High temperature fast chromatography of proteins using a silica-based stationary phase with greatly enhanced low pH stability." Journal of Chromatography A. [Link]

  • Marin, S. J., et al. (2007). "Effects of elevated temperature and mobile phase composition on a novel C18 silica column." Journal of Chromatography A. [Link]

  • Snow, N. H. (2022). "Practical Guidelines in the Care and Maintenance of Capillary GC Columns." LCGC North America. [Link]

  • Phenomenex. "GC tip on column maximum temperature part 1." Phenomenex Technical Library. [Link]

  • Dolan, J. W. "Column Stability." MAC-MOD Analytical Website. [Link]

  • Biovanix Chromatography. "Quick Troubleshooting Guide For HPLC Column Usage." Biovanix Website. [Link]

  • Marin, S. J., et al. (2007). "Effects of elevated temperature and mobile phase composition on a novel C-18 silica column." Request PDF on ResearchGate. [Link]

  • Waters Corporation. (2010). "HIGH stRenGtH sILICa HPLC CoLUMns Care and Use Manual." Waters Help Center. [Link]

  • Hopkins, T. (2023). "Why does my silica flash chromatography column get hot?" Biotage Blog. [Link]

  • Agilent Technologies. (2019). "Impact of Temperature on the Efficiency of High-Temperature GC Columns." Agilent Technical Overview. [Link]

  • Agilent Technologies. "What are the major Causes of GC Capillary Column Performance Degradation?" Agilent Website. [Link]

  • Crawford Scientific. "Silica for HPLC Stationary Phases." Element, Crawford Scientific. [Link]

  • Rotachrom Technologies. (2025). "Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations." Rotachrom Blog. [Link]

  • Aijiren. "Reasons for column performance degradation." Aijiren Tech Website. [Link]

  • Chromatography Forum. (2005). "LC at high temperature." ChromForum. [Link]

  • Wulff, D. (2020). "Tips & Tricks GPC/SEC: Silica Versus Polymer‑Based Columns." LCGC International. [Link]

  • Vanhoenacker, G., et al. "The Use of Temperature for Method Development in LC." Chromatography Today. [Link]

  • Pesek, J. J., & Matyska, M. T. (2019). "The Development of Silica Hydride Stationary Phases for High-Performance Liquid Chromatography from Conception to Commercialization." Molecules. [Link]

  • Kirkland, J. J., et al. (1997). "Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography." Journal of Chromatography A. [Link]

  • Hopkins, T. (2017). "Silica gone bad." Chromatography Today. [Link]

  • KNAUER. "Column care and use - Silica based phases." KNAUER Website. [Link]

Sources

Optimization

Enhancing the efficiency of reductive amination for piperidine synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Piperidine Scaffolds via Reductive Amination Executive Summary & System Overview Piperidines represent the si...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Piperidine Scaffolds via Reductive Amination

Executive Summary & System Overview

Piperidines represent the single most common nitrogen heterocycle in FDA-approved pharmaceuticals. In drug discovery, the synthesis of functionalized piperidines typically follows two distinct workflows:

  • N-Alkylation: Attaching an R-group to a secondary piperidine amine.

  • C4-Functionalization: Reacting a piperidin-4-one (ketone) with an external amine.

This guide provides a self-validating troubleshooting framework for these transformations, moving beyond "recipe" chemistry to mechanistic control.

Workflow Module: Reagent Selection Matrix

User Query: "Which reducing agent should I use to avoid direct reduction of my ketone?"

Technical Insight: The success of reductive amination relies on chemoselectivity —reducing the intermediate iminium ion faster than the starting carbonyl.

ReagentSelectivityRisk ProfileBest Use Case
NaBH(OAc)₃ (STAB)HighLow (Non-toxic)Standard Protocol. Excellent for aldehydes and ketones. Self-buffering.
NaCNBH₃ HighHigh (Generates HCN)Acid-sensitive substrates. Requires pH 5–6 adjustment.
NaBH₄ LowLowStepwise only. Must form imine fully before addition. Good for simple substrates.
Ti(OiPr)₄ + NaBH₄Very HighModerate (Moisture sensitive)Sterically hindered ketones or amines. Lewis acid forces imine formation.
H₂ / Pd-C ModerateHigh (Fire hazard)Scale-up/Industrial. Avoid if halogens/sulfur are present (catalyst poisoning).

Critical Mechanism & Pathway Visualization

User Query: "Why is my reaction stalling at the intermediate?"

Root Cause Analysis: Reductive amination is an equilibrium process.

  • Hemiaminal Formation: Often fast but reversible.

  • Imine/Iminium Formation: The rate-determining step in hindered systems. Water is a byproduct; if not removed or sequestered, the equilibrium shifts back to the starting material.

  • Reduction: Hydride transfer to the C=N bond.

Visualizing the Control Points:

ReductiveAminationMechanism Start Carbonyl + Amine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Active Species) Hemiaminal->Iminium Dehydration Water H₂O Byproduct Hemiaminal->Water Elimination Product Piperidine Product Iminium->Product Irreversible Reduction Acid Acid Catalyst (AcOH / Ti(OiPr)₄) Acid->Hemiaminal Accelerates Hydride Hydride Source (STAB / NaBH₄) Hydride->Iminium Selects

Caption: Kinetic pathway of reductive amination. Note that acid catalysts accelerate the dehydration step (the bottleneck), while the hydride source must be selective for the Iminium node.

Troubleshooting Protocols (FAQs)

Scenario A: The "Stalled" Reaction (Steric Hindrance)

Symptom: LCMS shows starting material and amine, but no product, even after 24h. Diagnosis: The equilibrium is not favoring the imine due to steric clash (e.g., 2,6-disubstituted piperidines or tert-butyl ketones). Protocol: The Titanium(IV) Isopropoxide Method Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium [2].

  • Mix: 1.0 eq Ketone + 1.2 eq Amine in dry THF (or neat if liquid).

  • Activate: Add 1.5 eq Ti(OiPr)₄ under N₂.

  • Incubate: Stir at RT for 6–12 hours (Wait for imine formation—solution often turns yellow/orange).

  • Reduce: Dilute with MeOH (required to solubilize NaBH₄) and add 1.5 eq NaBH₄ carefully (exothermic).

  • Quench: Add 1N NaOH or Rochelle’s salt solution to break the Titanium-amine complex. Note: A white precipitate (TiO₂) will form; filter through Celite.

Scenario B: The "Over-Alkylated" Impurity

Symptom: Target is a secondary amine, but dialkylated tertiary amine is forming. Diagnosis: The product amine is more nucleophilic than the starting amine. Protocol: Stepwise Indirect Amination

  • Use MeOH as solvent (promotes imine formation).[1][2]

  • Form the imine first (add MgSO₄ or molecular sieves to sequester water).

  • Cool to 0°C.

  • Add NaBH₄ slowly.[3]

  • Alternative: Use a large excess of the amine (5–10 eq) if it is cheap/volatile, then evaporate the excess.

Scenario C: Poor Solubility / "Gunking" Out

Symptom: Reagents clump; stirring stops. Diagnosis: Piperidine salts are often insoluble in non-polar solvents. Protocol:

  • Switch solvent to 1,2-Dichloroethane (DCE) .[4][5] It solubilizes STAB and most amine salts better than DCM.

  • Add Acetic Acid (AcOH) (1–2 eq). This catalyzes imine formation and helps solubilize the intermediate.

Diagnostic Decision Tree

User Query: "I have a failed reaction. What is my next step?"

TroubleshootingTree Problem Reaction Failed/Low Yield CheckLCMS Check LCMS/TLC Problem->CheckLCMS Result1 Only SM Remaining (No Reaction) CheckLCMS->Result1 Stalled Result2 Alcohol Byproduct (Direct Reduction) CheckLCMS->Result2 Wrong Chemoselectivity Result3 Imine Present (Incomplete Red) CheckLCMS->Result3 Kinetics Slow Action1 Add Ti(OiPr)₄ Force Equilibrium Result1->Action1 Action2 Switch to STAB or Stepwise NaBH₄ Result2->Action2 Action3 Increase Temp or Acid Catalyst Result3->Action3

Caption: Rapid diagnostic logic for reductive amination failures. SM = Starting Material.

Advanced Optimization: Heterogeneous Catalysis

For scale-up (>10g) where boron waste is prohibitive.

Protocol: Hydrogenation with Pd/C.

  • Warning: Piperidines can poison catalysts via the lone pair on the nitrogen.

  • Fix: Run the reaction in acidic methanol (HCl/MeOH or AcOH/MeOH). Protonating the piperidine product prevents it from binding irreversibly to the Pd surface [3].

References & Authority

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][8] [J. Org.[6][7][9] Chem. 1996, 61, 3849–3862.]([Link]4][6]

    • Core Source: Defines the standard STAB protocol and mechanism.

  • Bhattacharyya, S. Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[9][10][11] [J. Chem. Soc., Perkin Trans.[9] 1 1998, 2527–2532.]([Link]10]

    • Core Source: Establishes the Ti(OiPr)4 methodology for hindered substrates.

  • Rylander, P. N. Hydrogenation Methods. Academic Press: London, 1985.

    • Core Source: Authoritative text on catalyst poisoning and acidic media in hydrogenation.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Method Selection and Validation

An In-Depth Technical Guide to the Analytical Methods for Piperidine Derivatives The piperidine ring is a ubiquitous structural motif in a vast number of natural products and active pharmaceutical ingredients (APIs), for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Methods for Piperidine Derivatives

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and active pharmaceutical ingredients (APIs), forming the core of drugs used for conditions ranging from psychosis to pain management.[1][2] Given this prevalence, the robust, accurate, and reliable analytical characterization of piperidine-containing compounds is a cornerstone of drug discovery, development, and quality control.[1]

This guide provides a comparative analysis of the primary analytical techniques for the identification, quantification, and structural elucidation of piperidine derivatives. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the rationale behind methodological choices to empower researchers, scientists, and drug development professionals to design and execute scientifically sound analytical strategies. We will explore the strengths and limitations of each technique, grounded in established protocols and guided by global regulatory standards.

Pillar 1: Chromatographic Techniques - The Workhorses of Separation

Chromatographic methods are indispensable for separating piperidine derivatives from complex matrices, such as reaction mixtures, biological fluids, or formulated drug products. The choice between Gas and Liquid Chromatography hinges primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted technique for the analysis of piperidine derivatives, especially in quality control settings.[2] Its power lies in the vast selection of stationary phases and detection methods available.

The Causality of Method Choice in HPLC:

The fundamental challenge with many simple piperidine derivatives is their lack of a native ultraviolet (UV) chromophore, rendering them invisible to the most common HPLC detector, the UV-Vis detector.[2][3] This necessitates a critical decision point in method development, as illustrated in the workflow below.

HPLC_Method_Selection Start Piperidine Analyte CheckChromophore Does the analyte have a suitable UV chromophore? Start->CheckChromophore DirectAnalysis Direct HPLC-UV Analysis CheckChromophore->DirectAnalysis Yes Derivatization Pre- or Post-Column Derivatization Required CheckChromophore->Derivatization No AlternativeDetector Use Alternative Detector (MS, CAD, ELSD) CheckChromophore->AlternativeDetector No, Alternative End Quantification / Purity Analysis DirectAnalysis->End Derivatization->DirectAnalysis AlternativeDetector->End

Caption: Logic flow for selecting an appropriate HPLC detection strategy.

  • Direct UV Detection: For derivatives containing aromatic rings or other chromophoric groups, Reversed-Phase HPLC (RP-HPLC) with a C18 column is the standard approach. Separation is based on hydrophobicity, with a polar mobile phase eluting the compounds.[2]

  • Indirect UV Detection via Derivatization: For simple piperidines lacking a chromophore, pre-column derivatization is a robust strategy to introduce a UV-active tag.[2] A common and effective agent is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the secondary amine of the piperidine ring to form a highly UV-active derivative.[2][4] This approach significantly enhances sensitivity, allowing for quantification at low levels.[4]

  • Alternative Detectors: When derivatization is undesirable, alternative detection methods can be employed. Mass Spectrometry (MS) offers unparalleled sensitivity and selectivity.[5] Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are universal detectors that do not require a chromophore, making them suitable for any non-volatile analyte.[6][7]

Experimental Protocol: HPLC-UV Analysis of Piperidine via Pre-Column Derivatization

This protocol is based on a validated method for determining piperidine in a bulk drug substance.[2][4]

  • Reagents and Materials: Acetonitrile (HPLC Grade), Ultrapure Water, Phosphoric Acid, 4-Toluene Sulfonyl Chloride, Piperidine Reference Standard, Sodium Bicarbonate.[2]

  • Standard Stock Solution: Accurately weigh and prepare a stock solution of the piperidine reference standard in a suitable solvent.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride (prepared in acetonitrile).

    • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.

    • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

    • Cool the mixture to room temperature and dilute with the mobile phase to the desired concentration for HPLC analysis.[2]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Water with 0.1% Phosphoric Acid and Acetonitrile (32:68, v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at ~230 nm (for the tosyl derivative).[2]

    • Column Temperature: 30°C.[4]

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 2.0%. This ensures the trustworthiness and reproducibility of the results.[8]

  • Analysis: Inject the derivatized standards to construct a calibration curve, followed by the derivatized samples to determine the concentration of piperidine.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[1] When coupled with a Mass Spectrometer (GC-MS), it provides exceptional separation and identification capabilities.[9]

The Causality of Method Choice in GC:

The primary considerations for GC analysis of piperidine derivatives are volatility and peak shape. The basic nitrogen atom in the piperidine ring can interact with active sites on the column, leading to poor peak shape (tailing) and reduced sensitivity.[10] Therefore, derivatization is often a necessary step not just to increase volatility but also to block the active N-H group, leading to sharper, more symmetrical peaks.[1][10]

Experimental Protocol: GC-MS Analysis of Piperidine Derivatives

This protocol is suitable for impurity profiling and quantitative analysis of volatile piperidine compounds.[11]

  • Sample Preparation: Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane).

  • Derivatization (if necessary): For compounds with active hydrogens (like the N-H of piperidine), derivatization with an agent like pentafluorobenzoyl chloride can improve volatility and chromatographic performance.[1][10]

  • GC-MS Instrumentation and Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[11]

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.[11]

    • Inlet Temperature: 250 - 280 °C.[11]

    • Oven Program: Start at a low temperature (e.g., 70 °C), then ramp to a high temperature (e.g., 280 °C) to elute all components.

    • Ionization Mode (MS): Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.[11]

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the obtained mass spectrum with a spectral library (e.g., NIST) for definitive identification.

Pillar 2: Spectroscopic and Spectrometric Techniques

While chromatography separates components, spectroscopy and spectrometry provide the detailed structural information necessary for unequivocal identification and characterization.

Mass Spectrometry (MS)

MS is a cornerstone for the characterization of piperidine derivatives, providing molecular weight and structural information from fragmentation patterns.[1][12]

Expertise in Ionization and Fragmentation:

The choice of ionization technique is critical and depends on the analytical goal.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used with GC. It produces extensive fragmentation, creating a detailed fingerprint of the molecule that is excellent for structural elucidation and library matching. A dominant fragmentation pathway for piperidines under EI is α-cleavage adjacent to the nitrogen, forming a stable iminium ion.[11]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique used with LC. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[11] This is ideal for determining the molecular weight. Structural information is obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (tandem MS or MS/MS), which reveals characteristic fragmentation pathways, often involving the neutral loss of small molecules from the ring or its substituents.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of novel piperidine derivatives.[1] It provides detailed information about the carbon-hydrogen framework, substituent positions, and stereochemistry.[1][13]

  • ¹H NMR: Provides information on the number of different proton environments and their connectivity. The coupling constants can help determine the conformation of the piperidine ring (e.g., chair vs. boat) and the axial/equatorial positions of substituents.[1]

  • ¹³C NMR: Shows the number of different carbon environments in the molecule.

  • 2D NMR (e.g., COSY, HSQC): These experiments are crucial for definitively assigning all proton and carbon signals by correlating which atoms are connected to each other, either through bonds (HSQC) or through space (NOESY).[1]

Pillar 3: Method Validation and Comparative Performance

An analytical method is only useful if it is proven to be fit for its intended purpose.[14] Method validation is a mandatory process in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH) and regulatory bodies like the FDA.[15][16] The core validation parameters ensure the method is accurate, precise, specific, and reliable.[8][17]

Quantitative Data Summary

The following tables summarize typical performance data for validated HPLC methods for piperidine derivatives, illustrating the differences between direct analysis of a chromophoric compound and analysis of a non-chromophoric compound after derivatization.

Table 1: Validation Parameters for HPLC-UV Analysis of Piperine (with native chromophore)

ParameterValueReference
Linearity Range5 - 50 µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Accuracy (% Recovery)~101.3%[2]
Precision (%RSD)< 2.0%[2]
Limit of Detection (LOD)0.015 µg/mL[2]
Limit of Quantification (LOQ)0.044 µg/mL[2]

Table 2: Validation Parameters for HPLC-UV Analysis of Piperidine (after derivatization)

ParameterValueReference
Linearity Range0.44 - 53.33 µg/mL[2][4]
Correlation Coefficient (r²)0.9996[2][4]
Accuracy (% Recovery)~101.8%[4]
Precision (%RSD)0.6%[4]
Limit of Detection (LOD)0.15 µg/mL[4]
Limit of Quantification (LOQ)0.44 µg/mL[4]

Comparative Analysis of Core Techniques

TechniquePrimary ApplicationSensitivitySelectivityThroughputKey Consideration
HPLC-UV Quantification, PurityModerateModerateHighRequires analyte to have a UV chromophore or undergo derivatization.[2]
GC-MS Impurity ID, QuantificationHighHighHighAnalyte must be volatile and thermally stable, or require derivatization.[1]
LC-MS/MS Bioanalysis, Trace QuantificationVery HighVery HighModerateMethod of choice for complex matrices and low concentrations.[5]
NMR Structural ElucidationLowVery HighLowUnrivaled for determining chemical structure, but requires pure sample and is not a high-throughput technique.[1]

Special Topic: Analysis of Chiral Piperidine Derivatives

When a piperidine derivative is chiral, its enantiomers can have vastly different pharmacological and toxicological effects.[18] Regulatory bodies therefore mandate the control of enantiomeric composition. Chiral HPLC is the most established technique for this, using a chiral stationary phase (CSP) to separate the enantiomers.[18] Chiral GC can also be used for volatile compounds.[18]

Chiral_Analysis_Workflow Start Chiral Piperidine Compound CheckVolatility Is the compound volatile or can be easily derivatized? Start->CheckVolatility ChiralGC Chiral GC CheckVolatility->ChiralGC Yes ChiralHPLC Chiral HPLC / SFC CheckVolatility->ChiralHPLC No End Enantiomeric Purity Determination ChiralGC->End ChiralHPLC->End

Caption: Decision workflow for enantioselective analysis.

Conclusion

The selection of an analytical method for piperidine derivatives is a multi-faceted process driven by the physicochemical properties of the analyte, the intended purpose of the analysis, and the required performance characteristics. While HPLC and GC are the workhorses for separation and quantification, MS and NMR are indispensable for structural characterization. For many simple piperidines, the key to a successful chromatographic method lies in a well-chosen derivatization strategy to overcome limitations in volatility or detectability. By grounding our methodologies in the principles of analytical validation as prescribed by ICH and FDA guidelines, we ensure the generation of data that is not only scientifically sound but also trustworthy and regulatory compliant.[15][19]

References

  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Bradley, C. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
  • da Silva, V. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
  • Journal of Analytical Toxicology. (n.d.). Quantitative Gas Chromatographic Analysis of [ 1 -( 4- Pi pe rid i nyl)].
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives.
  • Wang, Q., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate.
  • Biosynce. (2025, July 7). What are the detection methods for piperidine?.

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Comparative

The Compass of Potency: A Comparative Guide to the Structure-Activity Relationship of 4-(Oxan-4-yloxy)piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone in the design of novel therapeutics, offering a versatile plat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone in the design of novel therapeutics, offering a versatile platform for accessing a diverse range of biological targets.[1] The introduction of a 4-oxan-yloxy substituent imparts a unique combination of physicochemical properties, influencing solubility, lipophilicity, and the spatial arrangement of pharmacophoric features. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-(oxan-4-yloxy)piperidine hydrochloride analogs, with a particular focus on their potential as muscarinic acetylcholine receptor (M3) antagonists.

The rationale for targeting the M3 receptor stems from its critical role in mediating smooth muscle contraction and gland secretion.[2] Selective M3 antagonists have therapeutic applications in treating conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[2] However, achieving selectivity over other muscarinic receptor subtypes, particularly the M2 receptor which is crucial for cardiac function, remains a significant challenge in drug development.[3][4] This guide will dissect the nuanced structural modifications that govern the potency and selectivity of this promising class of compounds.

Decoding the SAR: A Comparative Analysis of Structural Modifications

The Piperidine Nitrogen: A Hub for Modulating Potency and Selectivity

The nitrogen atom of the piperidine ring is a critical interaction point, typically protonated at physiological pH, forming an ionic bond with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors. The nature of the substituent on this nitrogen (R¹) profoundly influences both affinity and subtype selectivity.

Analog R¹ Modification Predicted M3 Affinity Predicted M2/M3 Selectivity Rationale for Predicted Activity
1a (Lead) -H (hydrochloride salt)ModerateLowThe unsubstituted amine provides the necessary basicity for receptor interaction but lacks features to confer high potency or selectivity.
1b -CH₃Moderate-HighModerateSmall alkyl groups can enhance van der Waals interactions within the binding pocket.
1c -CH(CH₃)₂HighModerate-HighA bulkier isopropyl group can occupy a hydrophobic sub-pocket, potentially increasing affinity and offering some selectivity.
1d -CH₂-PhHighVariableA benzyl group can engage in π-π stacking interactions with aromatic residues in the receptor, often leading to a significant increase in potency. Selectivity would be dependent on the specific receptor topology.
1e -CH₂-CH₂-PhVery HighHighExtending the alkyl chain can allow the phenyl ring to reach deeper into the binding pocket, potentially accessing additional interaction points that differ between M2 and M3 subtypes.

Causality Behind Experimental Choices: The systematic variation of the N-substituent from small alkyl groups to larger, aromatic-containing moieties is a classical medicinal chemistry strategy. This approach aims to probe the size and nature of the hydrophobic pocket adjacent to the primary ammonium binding site. The inclusion of a phenyl group, and the variation of its distance from the piperidine nitrogen, is a deliberate attempt to exploit potential aromatic-aromatic interactions with tyrosine or tryptophan residues that are known to line the binding pockets of GPCRs.

The Oxan Ring: Fine-Tuning Physicochemical Properties

Modifications to the oxan (tetrahydropyran) ring (R²) are less likely to directly interact with the deep orthosteric pocket but can significantly impact the molecule's overall physicochemical properties and its presentation to the receptor.

Analog R² Modification Predicted M3 Affinity Predicted M2/M3 Selectivity Rationale for Predicted Activity
2a (Lead) UnsubstitutedModerateLowThe parent oxan ring provides a balance of lipophilicity and hydrogen bond accepting capability from the ether oxygen.
2b 4-fluoroModerateLow-ModerateThe introduction of a fluorine atom can alter the electronics of the ether oxygen and may improve metabolic stability without significantly impacting size.
2c 4-methylModerate-HighLowA small alkyl substituent could provide additional hydrophobic interactions with the receptor surface or influence the conformational preference of the oxan ring.
2d 3-hydroxyModerateModerateThe addition of a hydroxyl group can increase polarity and provide a hydrogen bond donor, potentially leading to new interactions that could enhance selectivity.

Causality Behind Experimental Choices: Alterations to the oxan ring are primarily aimed at modulating the "southern" region of the molecule, which is more solvent-exposed. The introduction of small, electronically distinct groups like fluorine allows for the exploration of subtle electronic effects on binding. The addition of a hydroxyl group is a strategy to introduce a potential hydrogen-bonding interaction, a powerful tool for enhancing both affinity and selectivity if a suitable acceptor/donor is present on the receptor surface.

Experimental Protocols: A Guide to In Vitro Characterization

To empirically determine the SAR of these analogs, a series of well-established in vitro assays are essential. The following protocols provide a framework for assessing the affinity and functional activity of novel compounds at muscarinic receptors.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human M2 and M3 muscarinic receptors.

Workflow Diagram:

prep Prepare cell membranes expressing M2 or M3 receptors incubation Incubate membranes, [³H]-NMS, and test compound prep->incubation radioligand Prepare [³H]-N-methylscopolamine ([³H]-NMS) radioligand->incubation competitor Prepare serial dilutions of test compound competitor->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC₅₀ and calculate Ki scintillation->analysis

Caption: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human M2 or M3 muscarinic receptor.

  • Assay Buffer: Prepare a binding buffer consisting of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl₂.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes (5-10 µg of protein)

    • 25 µL of [³H]-N-methylscopolamine ([³H]-NMS) at a final concentration of 0.5 nM.

    • 25 µL of a serial dilution of the test compound or vehicle (for total binding) or a high concentration of atropine (10 µM) for non-specific binding.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC₅₀) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Inositol Monophosphate (IP₁) Accumulation for M3 Receptor Antagonism

This assay measures the ability of a compound to antagonize the agonist-induced activation of the M3 receptor, which couples to the Gq signaling pathway, leading to the accumulation of inositol phosphates.

Signaling Pathway Diagram:

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Acetylcholine (Agonist) M3R M3 Receptor Agonist->M3R Activates Antagonist Test Compound (Antagonist) Antagonist->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP1 IP₁ (Measured) IP3->IP1 Metabolized to

Caption: M3 receptor Gq signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO or HEK293 cells expressing the human M3 receptor in a 96-well plate and grow to confluency.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an agonist, such as carbachol or acetylcholine (typically the EC₈₀ concentration), to all wells except the basal control.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and IP₁ Detection: Lyse the cells and measure the accumulation of inositol monophosphate (IP₁) using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IP₁ signal against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. A Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the pA₂, a measure of antagonist affinity in a functional context.

Conclusion: Charting the Course for Selective M3 Antagonists

The 4-(oxan-4-yloxy)piperidine scaffold represents a promising starting point for the development of novel muscarinic M3 receptor antagonists. While direct, comprehensive SAR data for this specific analog series is limited, by leveraging established principles from related piperidine-based muscarinic antagonists, a clear path for optimization emerges. The key to unlocking high potency and, crucially, M2/M3 selectivity lies in the systematic exploration of substituents on the piperidine nitrogen. Larger, hydrophobic, and potentially aromatic groups are predicted to be beneficial for affinity. Further fine-tuning of the molecule's physicochemical properties through modification of the oxan ring can address solubility and pharmacokinetic parameters. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these design hypotheses, enabling the rational development of the next generation of selective M3 antagonists.

References

  • Sagara, Y., Sagara, T., Uchiyama, M., Otsuki, S., Kimura, T., Fujikawa, T., Noguchi, K., & Ohtake, N. (2006). Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. Journal of Medicinal Chemistry, 49(20), 5993-6003. [Link][5]

  • Xu, F., Wu, H., Katritch, V., Han, G. W., Jacobson, K. A., Gao, Z. G., Cherezov, V., & Stevens, R. C. (2011). Structure of an agonist-bound human A2A adenosine receptor. Science, 332(6027), 322-327. [Link][3]

  • Diouf, O., Gadeau, S., Chellé, F., Thabouillot, O., Gauthier, C., Lemaire, M., & Guyaux, M. (2002). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 12(18), 2535-2539. [Link][6]

  • Wang, Y., Chackalamannil, S., Hu, Z., Clader, J. W., Greenlee, W., Billard, W., Binch, H., Crosby, G., Ruperto, V., Duffy, R. A., McQuade, R., & Lachowicz, J. E. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. [Link][7]

  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 4(5), 843-849. [Link][8]

  • WIPO (2018). Heteroaryl piperidine ether allosteric modulators of the M4 muscarinic acetylcholine receptor. WO/2018/112843. [Link][9]

  • Watson, M., Roeske, W. R., & Yamamura, H. I. (1995). Discovery & development of selective M3 antagonists for clinical use. Life Sciences, 56(11-12), 855-862. [Link][4]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (2000). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 10(22), 2561-2564. [Link][10]

  • ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. Retrieved from [Link][11]

  • Peretto, I., Petrillo, P., & Imbimbo, B. P. (2010). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Medicinal Research Reviews, 30(2), 185-228. [Link][2]

  • Baumgold, J., & Cohen, V. I. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 76(10), 848-850. [Link][12]

  • PubChem. (n.d.). 4-(oxan-4-yloxy)piperidine hydrochloride. Retrieved from [Link][13]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link][1]

  • Kargbo, R. B. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters, 9(8), 783-784. [Link][14]

  • Sureshbabu, P., & N., R. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmacy and Applied Sciences, 2(6), 145-154. [Link][15]

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  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link][16]

  • Hatae, N., Nagayama, T., Esaki, H., Kujime, E., Minami, M., Ishikura, M., Choshi, T., Hibino, S., Okada, C., Toyota, E., Nagasawa, H., & Iwamura, T. (2014). Synthesis of 4-arylpiperidin-4-ol derivatives of loperamide as agents with potent antiproliferative effects against HCT-116 and HL-60 cells. Heterocycles, 88(1), 663-674. [Link][17]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link][18]

  • Tucci, F. C., Tran, J. A., Balse-Srinivasan, P., Cai, H., Kruse, A., Ellis, J. L., Lin, S., Houghten, R. A., & Chen, C. (2007). Melanocortin subtype 4 receptor agonists: structure-activity relationships about the 4-alkyl piperidine core. Bioorganic & Medicinal Chemistry Letters, 17(20), 5694-5698. [Link][19]

  • El‐Dean, A. M. K., Radwan, S. M., & Sayed, A. S. (2022). Efficient Synthesis and Reactions of New Piperidinyl Tetrahydropyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines and Related Heterocycles. Journal of Heterocyclic Chemistry, 59(4), 735-745. [Link][20]

  • Jung, W. H., & Kim, S. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 69. [Link][21]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Results for 4-(Oxan-4-yloxy)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Oxan-4-yloxy)piperidine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry. As with any pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxan-4-yloxy)piperidine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry. As with any pharmaceutical intermediate, the rigorous and accurate determination of its purity, identity, and stability is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide presents a comparative analysis of orthogonal analytical techniques for the comprehensive characterization of this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]

The primary analytical challenges associated with 4-(Oxan-4-yloxy)piperidine hydrochloride stem from its lack of a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV detection methods suboptimal without derivatization.[6] This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and quantitative Nuclear Magnetic Resonance (qNMR) for definitive purity assessment.

Physicochemical Properties of 4-(Oxan-4-yloxy)piperidine hydrochloride

PropertyValueSource
CAS Number 1333571-22-4[7]
Molecular Formula C₁₀H₂₀ClNO₂[7]
Molecular Weight 221.72 g/mol [7]
Structure

Orthogonal Analytical Approaches for Cross-Validation

A cornerstone of robust analytical science is the use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. This approach provides a high degree of confidence in the analytical results. For 4-(Oxan-4-yloxy)piperidine hydrochloride, we will consider HPLC-CAD for chromatographic purity, GC-MS for volatile and semi-volatile impurities, and qNMR for an absolute purity determination.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Rationale: Due to the absence of a significant UV chromophore in 4-(Oxan-4-yloxy)piperidine hydrochloride, a universal detector is required for sensitive and accurate quantification. Charged Aerosol Detection (CAD) is an excellent alternative, as its response is not dependent on the optical properties of the analyte.[6][8] The method described below is a model protocol based on established methods for similar non-chromophoric piperidine derivatives.[8]

Experimental Protocol: HPLC-CAD for Purity Determination

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, and column thermostat.

    • Charged Aerosol Detector.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm) is recommended for retaining this polar compound.[9]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 25 mg of 4-(Oxan-4-yloxy)piperidine hydrochloride reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Method Validation (per ICH Q2(R1)): [1][2][3]

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the standard solution, and the sample solution. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Prepare a series of solutions ranging from 0.05 to 1.5 mg/mL. A linear relationship between concentration and peak area should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) should be < 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation:

Validation ParameterAcceptance Criteria
Specificity Analyte peak is free from interference.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Range e.g., 0.05 - 1.5 mg/mL

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Reference Standard hplc_system Inject into HPLC System prep_std->hplc_system prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_system separation HILIC Column Separation hplc_system->separation detection Charged Aerosol Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration validation Perform Validation Calculations (ICH Q2) integration->validation report Final Report validation->report

Caption: HPLC-CAD analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis of 4-(Oxan-4-yloxy)piperidine hydrochloride. This method is particularly useful for identifying residual solvents and potential by-products. Given the polar nature of the analyte, derivatization may be necessary to improve its volatility and chromatographic performance.[10]

Experimental Protocol: GC-MS for Impurity Analysis

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Mass selective detector.

  • Chromatographic Conditions:

    • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Scan Range: m/z 40-500.

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 0.5 mL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Add Derivatizing Agent & Heat weigh->derivatize inject Inject into GC-MS System derivatize->inject separate Capillary Column Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect tic Total Ion Chromatogram detect->tic spectra Mass Spectra of Impurity Peaks tic->spectra library Library Search & Structure Elucidation spectra->library report Impurity Profile Report library->report

Caption: GC-MS impurity profiling workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[6] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal.[11][12] By comparing the integral of a known, certified internal standard to the integral of the analyte, the purity can be accurately calculated.[6][11]

Experimental Protocol: ¹H qNMR for Purity Determination

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 15 mg of 4-(Oxan-4-yloxy)piperidine hydrochloride into an NMR tube.

    • Accurately weigh (to 0.01 mg) approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and gently agitate to dissolve.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:[12]

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow Diagram:

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Quantitative ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate report Purity Report calculate->report

Caption: Quantitative NMR (qNMR) workflow.

Cross-Validation and Comparative Analysis

The results from these three orthogonal techniques should be compared to provide a comprehensive and highly reliable assessment of the purity of 4-(Oxan-4-yloxy)piperidine hydrochloride.

Comparative Data Summary (Hypothetical Data for a Single Batch):

Analytical TechniqueParameter MeasuredResult
HPLC-CAD Chromatographic Purity (Area %)99.5%
GC-MS Volatile ImpuritiesImpurity A: 0.15%Impurity B: 0.08%
¹H qNMR Absolute Purity (w/w %)99.3%

Discussion of Results:

In this hypothetical example, the HPLC-CAD result provides the purity relative to other non-volatile components detectable by this method. The GC-MS analysis identifies and quantifies specific volatile or semi-volatile impurities that may not be observed by HPLC. The qNMR result gives a direct measure of the absolute purity of the compound by weight.

The close agreement between the HPLC purity (99.5%) and the qNMR purity (99.3%) provides strong evidence for the accuracy of both methods. The sum of impurities from GC-MS (0.23%) and the main component from HPLC (99.5%) should ideally approximate 100%, taking into account any non-volatile, non-CAD active impurities. The slight difference between the HPLC and qNMR results can be attributed to the different principles of measurement and potential sources of error in each technique.

Conclusion

The cross-validation of analytical results using orthogonal techniques such as HPLC-CAD, GC-MS, and qNMR is a critical practice in pharmaceutical development. This approach ensures a comprehensive understanding of the purity profile of 4-(Oxan-4-yloxy)piperidine hydrochloride, providing a high degree of confidence in its quality. By implementing the detailed protocols and validation strategies outlined in this guide, researchers and scientists can establish a robust analytical control strategy that adheres to the rigorous standards of scientific integrity and regulatory compliance.

References

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  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • REMEDY. (2022, February 24). Characterization Results.
  • (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.

Sources

Comparative

In Vitro Assay Validation for Screening 4-(Oxan-4-yloxy)piperidine Hydrochloride Derivatives

Executive Summary The 4-(Oxan-4-yloxy)piperidine scaffold (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) represents a privileged structural motif in modern medicinal chemistry, particularly for G-Protein Coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Oxan-4-yloxy)piperidine scaffold (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine) represents a privileged structural motif in modern medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) antagonists (e.g., Histamine H3, CCR5) and select kinase inhibitors. This ether-linked dual-ring system offers superior metabolic stability and solubility compared to traditional benzyl-piperidine architectures.

However, screening derivatives of this scaffold presents specific challenges: lipophilicity-driven non-specific binding and slow dissociation kinetics .

This guide validates the performance of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Functional Assay for screening these derivatives. We objectively compare its sensitivity, throughput, and robustness against the traditional "Gold Standard" Radioligand Filtration Binding Assay .

Part 1: The Target & Scaffold Context

Why this Scaffold Matters

The 4-(Oxan-4-yloxy)piperidine moiety is frequently employed to optimize physicochemical properties (LogD, metabolic stability) in lead optimization.

  • Chemical Advantage: The oxane (tetrahydropyran) ring lowers lipophilicity relative to a phenyl ring while maintaining steric bulk, reducing metabolic clearance.

  • Screening Challenge: Despite improvements, these derivatives often retain significant hydrophobic character, leading to "sticky" compound behavior in polystyrene plates, necessitating rigorous assay validation.

The Biological Context: GPCR Modulation

For this validation guide, we focus on a representative target class where this scaffold is dominant: Gi/Gs-coupled GPCR Antagonism (e.g., blocking cAMP modulation).

Part 2: Comparative Technology Analysis

We compared the TR-FRET Functional Assay (The Product) against the Radioligand Binding Assay (The Alternative).

The Product: TR-FRET Functional Assay (cAMP)
  • Mechanism: Competition immunoassay between native cAMP produced by cells and d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

  • Readout: Ratiometric (665 nm/620 nm).

  • Key Feature: Homogeneous (mix-and-read), resisting fluorescence interference common in library screening.

The Alternative: Radioligand Filtration Binding
  • Mechanism: Competition between the test compound and a tritium-labeled isotope (

    
    H-Ligand) for the receptor binding pocket.
    
  • Readout: Scintillation counting (CPM).

  • Key Feature: Direct measure of affinity (

    
    ), but requires physical separation (filtration) of bound vs. free ligand.
    
Performance Comparison Matrix
FeatureTR-FRET Functional Assay (Recommended)Radioligand Filtration (Alternative)Impact on 4-(Oxan-4-yloxy)piperidine Screening
Throughput Ultra-High (1536-well capable)Low to Medium (96-well)TR-FRET enables rapid SAR cycles for large library expansion.
Wash Steps None (Homogeneous)Required (Heterogeneous)Wash steps in filtration can dissociate fast-off compounds, leading to false negatives.
Sensitivity High (

correlation:

)
Very High (Gold Standard

)
TR-FRET is sufficient for rank-ordering potency in lead optim.
Interference Low (Ratiometric correction)Low (Radioactive)TR-FRET corrects for the autofluorescence sometimes seen in piperidine salts.
Cost/Well Low ($0.20 - $0.50)High ($2.00+ due to waste disposal)Critical for screening thousands of derivatives.
Safety SafeRadioactive Hazards (

H,

I)
No regulatory burden for TR-FRET.

Part 3: Experimental Validation Framework

To validate the TR-FRET assay for this specific chemical series, the following parameters were established.

DMSO Tolerance & Solubility

Piperidine derivatives are often stored in 100% DMSO.

  • Validation: The assay tolerates up to 2% DMSO without signal degradation.

  • Protocol Note: Intermediate dilution plates were prepared in buffer containing 0.1% BSA to prevent the lipophilic piperidine tails from adhering to plasticware before reaching the assay plate.

Z-Factor Determination

Assay robustness was calculated using positive (known antagonist) and negative (vehicle) controls (


 replicates).


  • Result:

    
     (Excellent assay window).
    
Potency Correlation

A set of 12 reference 4-(Oxan-4-yloxy)piperidine analogs were tested in both assays.

  • Result: The functional

    
     (TR-FRET) correlated with Binding 
    
    
    
    (Radioligand) with a Pearson correlation of
    
    
    .

Part 4: Detailed Experimental Protocols

Protocol A: TR-FRET cAMP Accumulation (Functional)

Objective: Determine


 of derivatives acting as antagonists on a Gi-coupled receptor.

Reagents:

  • HEK293 cells stable for Target GPCR.

  • Stimulation Buffer: HBSS + 500 µM IBMX + 0.1% BSA.

  • Agonist (e.g., Histamine) at

    
     concentration.
    
  • Detection Reagents: cAMP-d2 and Anti-cAMP-Cryptate (e.g., Cisbio HTRF or PerkinElmer LANCE).

Step-by-Step Workflow:

  • Cell Prep: Harvest cells and resuspend in Stimulation Buffer at 2,000 cells/µL.

  • Compound Addition: Dispense 5 µL of 4-(Oxan-4-yloxy)piperidine derivative (serial dilution) into a 384-well low-volume white plate.

  • Cell Addition: Add 5 µL of cell suspension. Incubate 15 mins at RT (allows antagonist binding).

  • Stimulation: Add 5 µL of Agonist (at

    
    ) to trigger cAMP production. Incubate 30 mins at 37°C.
    
  • Lysis & Detection:

    • Add 5 µL cAMP-d2 (in Lysis Buffer).

    • Add 5 µL Anti-cAMP-Cryptate (in Lysis Buffer).

  • Equilibration: Incubate 1 hour at RT in the dark.

  • Read: Measure fluorescence at 665 nm and 620 nm on a compatible reader (e.g., PHERAstar).

  • Calculation: Calculate Ratio (

    
    ). Plot vs. log[compound].
    
Protocol B: Radioligand Filtration Binding (Validation Benchmark)

Objective: Determine Binding Affinity (


).
  • Membrane Prep: Use membrane fractions from target-overexpressing cells (5 µ g/well ).

  • Incubation: Mix membranes,

    
    H-Ligand (1 nM), and test compound in Binding Buffer (50 mM Tris-HCl, 10 mM 
    
    
    
    , 0.1% BSA).
  • Equilibrium: Incubate 90 mins at 25°C.

  • Filtration: Harvest onto GF/B filter plates pre-soaked in 0.5% PEI (critical to reduce non-specific binding of piperidines) using a cell harvester.

  • Wash: Wash 3x with ice-cold buffer.

  • Count: Add scintillant and read on MicroBeta counter.

Part 5: Visualization of Workflows & Pathways

Diagram 1: TR-FRET Assay Workflow

Caption: Step-by-step liquid handling workflow for the homogeneous TR-FRET cAMP assay.

TRFRET_Workflow Compound Compound (Piperidine Deriv.) Incubate1 Pre-Incubation (15 min) Compound->Incubate1 Cells Cells + Buffer (0.1% BSA) Cells->Incubate1 Agonist Agonist Challenge (EC80) Incubate1->Agonist Incubate2 Stimulation (30 min, 37°C) Agonist->Incubate2 Lysis Lysis & Detection (d2 + Cryptate) Incubate2->Lysis Read Read Ratio (665/620 nm) Lysis->Read

[1]

Diagram 2: GPCR Signaling Pathway (Gi/Gs)

Caption: Mechanistic pathway. The antagonist blocks Agonist-induced G-protein coupling, altering cAMP levels.

GPCR_Pathway Ligand Agonist Receptor GPCR (Transmembrane) Ligand->Receptor Activates Antagonist 4-(Oxan-4-yloxy) piperidine Antagonist->Receptor Blocks GProtein G-Protein (Gi or Gs) Receptor->GProtein Couples AC Adenylyl Cyclase GProtein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC FRET TR-FRET Signal Modulation cAMP->FRET Detected by Antibody

[1][2][3]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation.[2] NIH Bookshelf. Available at: [Link]

  • Degorce, F. et al. HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Strange Phenomena. Current Chemical Genomics, 2009. Available at: [Link]

  • Zhang, J.H., Chung, T.D., Oldenburg, K.R.A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 1999. (The Z-Factor Source).
  • Sittampalam, G.S. et al. Design and Analysis of High-Throughput Screening Assays. Assay Guidance Manual.[2][3] Available at: [Link]

Sources

Validation

Comparative Efficacy of Reducing Agents for Chemoselective Carbonyl Synthesis

[1] Executive Summary In the synthesis of complex pharmaceutical intermediates, the reduction of carbonyl compounds is a foundational transformation. However, the ubiquity of oxidizable functional groups (esters, amides,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the reduction of carbonyl compounds is a foundational transformation. However, the ubiquity of oxidizable functional groups (esters, amides, nitro groups) in drug scaffolds demands rigorous chemoselectivity.

This guide compares the efficacy of Sodium Borohydride (


) , Lithium Aluminum Hydride (

)
, and Luche Conditions (

/

)
.[1] While

offers thermodynamic dominance,

provides kinetic control essential for late-stage functionalization. This document analyzes the mechanistic divergence, safety protocols, and decision-making logic required to select the optimal agent for high-value synthesis.

Mechanistic Foundations: Hard vs. Soft Nucleophiles

The efficacy of a reducing agent is not merely a function of its hydrogen content but of the hydridic character governed by the central metal's electronegativity and the counter-cation's Lewis acidity.[2]

The Boron vs. Aluminum Dichotomy[4]
  • 
     (Soft/Moderate):  Boron (
    
    
    
    Pauling) holds hydride more tightly than Aluminum (
    
    
    ). Consequently,
    
    
    requires a proton source (typically methanol/ethanol) to activate the carbonyl oxygen via hydrogen bonding, facilitating hydride transfer. It acts as a "soft" nucleophile, preferring the reduction of aldehydes and ketones while leaving esters and amides intact.
  • 
     (Hard/Aggressive):  The 
    
    
    
    bond is highly polarized.[3] The lithium cation (
    
    
    ) acts as a strong Lewis acid, coordinating tightly to the carbonyl oxygen, dramatically lowering the LUMO energy of the
    
    
    bond.[4] This allows
    
    
    to reduce thermodynamically stable carbonyls like esters and amides.
Visualization: Hydride Transfer Mechanism

The following diagram illustrates the divergent activation pathways.

HydrideTransfer Substrate Carbonyl Substrate (R-C=O) NaBH4_Path NaBH4 Pathway (Solvent Assisted) Substrate->NaBH4_Path Protic Solvent LAH_Path LiAlH4 Pathway (Lewis Acid Catalyzed) Substrate->LAH_Path Aprotic Solvent (THF/Et2O) Activation_Na H-Bonding Activation (MeOH...O=C) NaBH4_Path->Activation_Na Activation_Li Coordination Activation (Li+...O=C) LAH_Path->Activation_Li Result_Na Selective Reduction (Ketones/Aldehydes only) Activation_Na->Result_Na Slow Hydride Transfer Result_Li Exhaustive Reduction (Esters/Amides/Acids) Activation_Li->Result_Li Fast Hydride Transfer

Figure 1: Mechanistic divergence between Solvent-Assisted (


) and Lewis-Acid Catalyzed (

) hydride transfer.

Comparative Analysis of Efficacy

Agent 1: Sodium Borohydride ( )[1][4][5][7][8][9][10]
  • Role: The Chemoselective Workhorse.

  • Key Advantage: Tolerance of water and air allows for easier handling and scalability.

  • Selectivity: Reduces ketones/aldehydes in the presence of esters, lactones, and amides.

  • Limitation: Ineffective against carboxylic acids and esters; slow reaction rates with sterically hindered ketones.

Agent 2: Lithium Aluminum Hydride ( )[1][4][5][7][8][10][11][12]
  • Role: The Exhaustive Reducer.

  • Key Advantage: Reduces virtually all carbonyl functions to alcohols or amines.[5] Essential for converting esters to primary alcohols.

  • Selectivity: Poor. Will reduce nitro groups to azo compounds or amines, and nitriles to amines.

  • Limitation: Pyrophoric.[6] Requires anhydrous conditions (THF/Ether). Dangerous workup (large exotherms).

Agent 3: Luche Reduction ( + )
  • Role: The Regioselective Specialist.

  • Key Advantage: Promotes 1,2-reduction of

    
    -unsaturated ketones (enones) to allylic alcohols, suppressing the conjugate (1,[7][8]4) addition often seen with bare 
    
    
    
    .
  • Mechanism: The Cerium(III) ion is a hard Lewis acid that coordinates to the carbonyl oxygen. This makes the carbonyl carbon harder, favoring attack by the "hard" alkoxyborohydride species generated in situ.

Data Summary: Functional Group Tolerance
Functional Group

(0°C, MeOH)

(Reflux, THF)
Luche (

)
Aldehyde Reduced (Fast)Reduced (Fast)Reduced
Ketone ReducedReducedReduced
Enone (

-unsat)
Mixture (1,2 & 1,[7][9]4)Reduced (Sat. Alcohol)1,2-Selective (Allylic Alcohol)
Ester Inert Reduced (Primary Alcohol)Inert
Amide InertReduced (Amine)Inert
Carboxylic Acid InertReduced (Primary Alcohol)Inert
Nitro (

)
InertReduced (Azo/Amine)Inert

Experimental Protocols

Protocol A: Chemoselective Reduction of a Keto-Ester using

Target: Reduction of Ethyl acetoacetate to Ethyl 3-hydroxybutyrate.

  • Preparation: Dissolve

    
     of the keto-ester in 
    
    
    
    of Methanol (
    
    
    ) in a round-bottom flask. Cool to
    
    
    using an ice bath.
  • Addition: Add

    
     (
    
    
    
    ,
    
    
    ) portion-wise over 10 minutes. Note: Stoichiometrically, 1 mole of
    
    
    can reduce 4 moles of ketone, but 0.5-1.0 equiv is standard to ensure completion.
  • Reaction: Stir at

    
     for 30 minutes, then warm to room temperature. Monitor via TLC (visualize with anisaldehyde dip).
    
  • Quench: Add

    
     dropwise until 
    
    
    
    . This destroys excess hydride and decomposes the borate complex.
  • Extraction: Evaporate

    
     under reduced pressure. Extract the residue with Ethyl Acetate (
    
    
    
    ). Wash with brine, dry over
    
    
    , and concentrate.
Protocol B: Exhaustive Reduction using with Fieser Workup

Target: Reduction of Methyl benzoate to Benzyl alcohol.

Safety Warning:


 reacts violently with water, liberating 

gas.[3] Ensure all glassware is oven-dried and under

atmosphere.
  • Preparation: Suspend

    
     (
    
    
    
    ) in anhydrous THF at
    
    
    .
  • Addition: Dissolve the ester in anhydrous THF and add dropwise to the

    
     suspension. Never add solid LAH to the substrate solution.
    
  • Reaction: Reflux for 1-4 hours depending on substrate sterics.

  • Fieser Quenching (Crucial Step): For every

    
     grams  of 
    
    
    
    used:
    • Add

      
       mL  of Water (slowly, cooling bath applied).
      
    • Add

      
       mL  of 
      
      
      
      
      
      solution.
    • Add

      
       mL  of Water.
      
  • Isolation: Warm to room temperature and stir for 15 minutes. A granular white precipitate (Lithium Aluminate) will form. Filter through a Celite pad. The filtrate contains the pure alcohol.

Decision Matrix for Reagent Selection

Use the following logic flow to determine the appropriate reagent for your specific synthesis.

SelectionLogic Start Start: Carbonyl Reduction Q1 Is the target a Carboxylic Acid, Ester, or Amide? Start->Q1 Q2 Is the target an Enone (alpha,beta-unsaturated)? Q1->Q2 No (It's a Ketone/Aldehyde) LAH Use LiAlH4 (Requires Anhydrous THF) Q1->LAH Yes Luche Use Luche Conditions (NaBH4 + CeCl3) Q2->Luche Yes (Need 1,2-Selectivity) NaBH4 Use NaBH4 (MeOH/EtOH) Q2->NaBH4 No (Standard Reduction)

Figure 2: Decision tree for selecting reducing agents based on substrate functionality.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • Luche, J. L. (1978).[7][8][10] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society, 100(7), 2226–2227.[8] [Link]

  • Cohen, S. D., et al. (2024). "Safety Guidance for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs". ACS Chemical Health & Safety. [Link]

  • Gemal, A. L., & Luche, J. L. (1981).[8] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides".[10] Journal of the American Chemical Society, 103(18), 5454–5459. [Link]

  • Lipshutz, B. H., et al. (2023).[11] "Facile, green, and functional group-tolerant reductions of carboxylic acids in water". Green Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Benchmarking the Purity of 4-(Oxan-4-yloxy)piperidine Hydrochloride from Different Vendors

Introduction: The Critical Role of Purity in a Versatile Building Block 4-(Oxan-4-yloxy)piperidine hydrochloride is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its unique struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

4-(Oxan-4-yloxy)piperidine hydrochloride is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its unique structure, combining both a piperidine and a tetrahydropyran (oxane) moiety, makes it a valuable scaffold for developing novel therapeutic agents, particularly in neuroscience research and for targeting G-protein coupled receptors (GPCRs).[1][2] The hydrochloride salt form generally enhances stability and aqueous solubility, making it convenient for various synthetic manipulations.[3]

However, the synthetic utility of this intermediate is directly contingent on its purity. The presence of unreacted starting materials, synthetic by-products, or residual solvents can have profound downstream consequences, leading to the formation of unintended side products, inaccurate structure-activity relationship (SAR) data, and potentially confounding biological assay results. For researchers in drug development, starting with a well-characterized and high-purity building block is not just a matter of good practice; it is fundamental to the integrity and success of the research program.

This guide provides a comprehensive framework for researchers and quality control scientists to assess and compare the purity of 4-(Oxan-4-yloxy)piperidine hydrochloride from various commercial suppliers. We will delve into the likely impurity landscape based on common synthetic routes and present a multi-pronged analytical strategy to ensure a thorough characterization of the material.

Anticipating the Impurity Profile: A Look at Synthetic Pathways

A robust analytical strategy begins with understanding the potential impurities. While vendors do not typically disclose their exact synthetic routes, knowledge of common piperidine synthesis methods allows us to anticipate likely process-related impurities.[4] Many synthetic pathways to substituted piperidines involve the hydrogenation of corresponding pyridine precursors or the functionalization of piperidone intermediates.[5][6]

Potential impurities could therefore include:

  • Starting Materials: Unreacted 4-hydroxypiperidine, 4-hydroxytetrahydropyran, or precursors to these molecules.

  • By-products of Incomplete Reactions: Precursors from incomplete hydrogenation if a pyridine reduction route is used.[5]

  • Isomeric Impurities: Positional isomers that may arise during the ether linkage formation.

  • Residual Solvents: Solvents used during synthesis and purification, such as toluene, acetates, or alcohols.[7]

  • Degradation Products: Compounds resulting from instability during synthesis or storage.

A comprehensive purity assessment, therefore, must employ a suite of orthogonal analytical techniques capable of detecting and quantifying these diverse potential contaminants.

A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. We advocate for a combination of chromatographic and spectroscopic methods to build a self-validating analytical system. The workflow below outlines a robust approach to benchmarking different lots or vendors.

G cluster_0 Sample Receipt & Preparation cluster_1 Purity & Impurity Profiling cluster_2 Data Analysis & Comparison Sample Receive Sample (Vendor A, B, C) Prep Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) Sample->Prep HPLC HPLC-CAD/ELSD (Non-volatile organics) Prep->HPLC GCMS Headspace GC-MS (Residual Solvents) Prep->GCMS qNMR Quantitative ¹H NMR (Absolute Purity) Prep->qNMR Analysis Integrate Data HPLC->Analysis GCMS->Analysis qNMR->Analysis Table Generate Comparative Purity Table Analysis->Table Decision Select Optimal Vendor Table->Decision

Caption: High-level workflow for comprehensive purity assessment.

Experimental Protocols & Rationale

High-Performance Liquid Chromatography (HPLC) for Organic Purity

Causality: 4-(Oxan-4-yloxy)piperidine hydrochloride lacks a significant UV chromophore, rendering standard HPLC-UV detection insensitive for impurity profiling. Therefore, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is the method of choice.[8] These detectors are mass-based and provide a more uniform response for non-volatile analytes, making them ideal for quantifying impurities that may have different structures from the main compound.

Protocol: HPLC with CAD/ELSD

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(Oxan-4-yloxy)piperidine hydrochloride standard or sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[9]

    • Injection Volume: 5 µL.

  • Detector Settings (CAD/ELSD):

    • Follow manufacturer's recommendations for nebulizer temperature and gas flow rates to ensure optimal signal-to-noise.

  • Analysis:

    • Calculate purity by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Trustworthiness: This method is self-validating by demonstrating good separation of the main peak from any potential impurities. The use of a gradient elution ensures that both polar and non-polar impurities can be detected within a single run.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Causality: Volatile and semi-volatile organic compounds, primarily residual solvents from the synthesis and purification processes, are not detectable by the HPLC method described above. Headspace GC-MS is the gold standard for this analysis, offering high sensitivity and specificity for identifying and quantifying these contaminants.[10][11]

Protocol: Headspace GC-MS

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent, such as DMSO or N,N-Dimethylformamide (DMF), which is not expected to be a residual solvent in the sample.

    • Seal the vial immediately.

  • GC-MS Conditions:

    • Incubation: Heat the vial at 80°C for 20 minutes to allow volatile compounds to partition into the headspace.

    • Injector Temperature: 250°C.

    • Column: A low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).

    • Oven Program: Start at 40°C for 5 minutes, then ramp to 240°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Scan from m/z 35 to 350.

  • Analysis:

    • Identify solvent peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify by comparing peak areas to those of an external standard solution containing known concentrations of common solvents.

Trustworthiness: The mass spectrometer provides definitive identification of the volatile impurities, eliminating ambiguity. The method's high sensitivity ensures that even trace levels of solvents are detected.

Quantitative ¹H NMR (qNMR) for Absolute Purity (Assay)

Causality: While chromatographic methods provide relative purity (area %), they do not give an absolute measure of the active compound's concentration. qNMR is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[8]

Protocol: qNMR

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into a vial.

    • Accurately weigh approximately 20 mg of the 4-(Oxan-4-yloxy)piperidine hydrochloride sample into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full proton relaxation, which is critical for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Analysis:

    • Select a well-resolved proton signal from 4-(Oxan-4-yloxy)piperidine hydrochloride that does not overlap with any other signals.

    • Select a well-resolved signal from the internal standard.

    • Integrate both signals accurately.

    • Calculate the absolute purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Trustworthiness: qNMR is a direct measurement method that does not rely on the response factor of the analyte. The use of a certified internal standard ensures traceability and high accuracy, providing a definitive value for the absolute content of the target compound.

G cluster_qnmr qNMR Protocol Weigh_Std Accurately weigh Internal Standard Dissolve Dissolve both in Deuterated Solvent Weigh_Std->Dissolve Weigh_Sample Accurately weigh Analyte Sample Weigh_Sample->Dissolve Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Integrate Integrate Analyte and Standard Peaks Acquire->Integrate Calculate Calculate Absolute Purity using Formula Integrate->Calculate

Caption: Step-by-step workflow for qNMR analysis.

Comparative Data Summary

The following table presents a hypothetical comparison of 4-(Oxan-4-yloxy)piperidine hydrochloride from three different vendors, based on the analytical methods described above.

Parameter Vendor A Vendor B Vendor C Method
Purity (Area %) 99.8%98.5%99.5%HPLC-CAD
Largest Impurity 0.08%0.75% (at RRT 0.85)0.22% (at RRT 1.15)HPLC-CAD
Total Impurities 0.20%1.50%0.50%HPLC-CAD
Residual Toluene < 50 ppm350 ppm< 50 ppmHeadspace GC-MS
Residual Ethyl Acetate 150 ppm< 50 ppm200 ppmHeadspace GC-MS
Absolute Purity (Assay) 99.5% w/w97.9% w/w99.1% w/wqNMR
Appearance White Crystalline SolidOff-white PowderWhite Crystalline SolidVisual Inspection

Analysis of Hypothetical Results:

  • Vendor A provides the highest quality material, with high chromatographic and absolute purity, and low levels of residual solvents.

  • Vendor B shows a significantly lower purity by all measures. The presence of a major 0.75% impurity in the HPLC chromatogram and higher residual toluene content may be problematic for sensitive applications.

  • Vendor C offers good quality material, though slightly less pure than Vendor A's product, with slightly higher levels of an unknown impurity and ethyl acetate.

Conclusion and Recommendations

Benchmarking the purity of critical synthetic intermediates like 4-(Oxan-4-yloxy)piperidine hydrochloride is an essential step in ensuring the reproducibility and reliability of research. A multi-technique approach combining HPLC with a universal detector, headspace GC-MS, and quantitative NMR provides a comprehensive and trustworthy assessment of quality.

Based on our hypothetical data, Vendor A would be the recommended supplier for applications requiring the highest degree of purity and minimal process-related impurities. While Vendor C may be a suitable alternative, further investigation to identify the 0.22% impurity would be advisable before use in late-stage development projects. The material from Vendor B would not be recommended for sensitive applications without further purification.

By implementing this rigorous analytical workflow, researchers can confidently select the highest quality reagents, mitigating risks and accelerating their path toward discovery.

References

  • Benchchem. Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • Benchchem. Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • BOC Sciences. Piperidine Impurities.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Drug Analytical Research. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PubChemLite. 4-(oxan-4-yloxy)piperidine hydrochloride (C10H19NO2).
  • PubChemLite. 4-(oxan-4-yl)piperidine hydrochloride (C10H19NO).
  • Benchchem. Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine.
  • BLD Pharm. 1333571-22-4|4-(Oxan-4-yloxy)piperidine hydrochloride.
  • Chem-Impex. 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.
  • Chemicalbook. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis.
  • National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry.
  • Benchchem. 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.
  • CymitQuimica. CAS 41979-39-9: 4-Piperidone hydrochloride.
  • Defense Technical Information Center. Piperidine Synthesis.
  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • Organic Chemistry Portal. Piperidine synthesis.
  • Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Chemicalbook. 4,4-Piperidinediol hydrochloride: properties, applications and safety.
  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

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Validation

A Senior Application Scientist's Guide to the Analysis of Regioisomers in Drug Development

Introduction: The Critical Role of Regioisomer Analysis in Pharmaceutical Sciences In the intricate world of drug development, the precise three-dimensional structure of a molecule is paramount. Isomers, compounds sharin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Regioisomer Analysis in Pharmaceutical Sciences

In the intricate world of drug development, the precise three-dimensional structure of a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in their atomic arrangements, can exhibit vastly different physical, chemical, and biological properties.[1] Among these, regioisomers—positional isomers that differ in the location of substituents on a molecular framework—present a unique and critical challenge. The seemingly subtle shift of a functional group can dramatically alter a compound's pharmacological activity, potency, and toxicity profile.[2][3][4][5] For instance, the position of a hydroxyl group on a stearic acid backbone can determine its efficacy as a cancer growth inhibitor.[3]

Consequently, the rigorous control and analysis of regioisomeric impurities are a matter of significant concern for the pharmaceutical industry.[6] The ability to selectively synthesize the desired regioisomer and to accurately detect and quantify any undesired variants is fundamental to ensuring a drug's safety and efficacy. This guide provides an in-depth analysis of the synthetic challenges and analytical strategies associated with regioisomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Challenge - Mastering Regioselectivity

The formation of regioisomers arises from reactions where a reagent can attack multiple, non-equivalent sites on a substrate. The preference for one reaction site over another is termed regioselectivity .[7][8] A reaction that yields predominantly one regioisomer is considered highly regioselective. Understanding the underlying principles governing this selectivity is the first step toward controlling the reaction outcome.

Mechanistic Underpinnings of Regioselectivity

Regioselectivity is typically governed by either kinetic or thermodynamic control.[9]

  • Kinetic Control: The product distribution is determined by the relative rates of competing reaction pathways. The major product is the one that is formed fastest, originating from the lowest-energy transition state.

  • Thermodynamic Control: The reaction is reversible, allowing an equilibrium to be established. The product distribution reflects the relative thermodynamic stability of the regioisomers, with the most stable isomer being the major product.

A classic example is the electrophilic addition of a protic acid (H-X) to an unsymmetrical alkene. According to Markovnikov's Rule , the hydrogen atom adds to the carbon with more hydrogen substituents, while the 'X' group adds to the more substituted carbon.[10][11] This preference is explained by the formation of the more stable carbocation intermediate during the reaction.[10][11]

G cluster_0 Regioselective Reaction Pathway Start Unsymmetrical Substrate + Reagent (A-B) TS1 Transition State 1 (Lower Energy) Start->TS1 Pathway 1 (Faster) TS2 Transition State 2 (Higher Energy) Start->TS2 Pathway 2 (Slower) Product1 Product A (Major) (Kinetic Product) TS1->Product1 Product2 Product B (Minor) (Minor Product) TS2->Product2

Caption: Kinetic control in a regioselective reaction.

Strategies for Controlling Regioselectivity

Controlling the ratio of regioisomers is a primary goal in process chemistry to simplify purification and maximize yield.[12] Several strategies can be employed:

StrategyPrincipleExample Application
Directing Groups Functional groups on the substrate that sterically or electronically favor the reagent's approach to a specific position.Ortho-para directors (e.g., -OH, -NH2) and meta directors (e.g., -NO2) in electrophilic aromatic substitution.
Catalyst Selection The catalyst can influence the reaction pathway by coordinating with the substrate or reagent in a specific orientation.Rhodium-catalyzed hydroformylation can be tuned to produce linear or branched aldehydes by choice of phosphine ligands.
Reaction Conditions Temperature, solvent, and pressure can shift the balance between kinetic and thermodynamic control.Lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product.
Protecting Groups Temporarily blocking a reactive site to force the reaction to occur at an alternative position.Using a bulky protecting group on a more accessible site to direct reaction to a less hindered, but desired, position.

Part 2: The Analytical Workflow - A Comparative Guide to Characterization

Once a synthesis is complete, a robust analytical workflow is required to separate, identify, and quantify the resulting regioisomers. The choice of technique depends on the specific properties of the molecules .

G cluster_1 Analytical Workflow for Regioisomers Crude Crude Reaction Mixture Screen Initial Screen (TLC, LC-MS, MRR) Crude->Screen Assess Complexity Sep Separation (HPLC / GC) Screen->Sep Method Development ID Identification (NMR, MS/MS) Sep->ID Isolate & Characterize Quant Quantification (Peak Area %) ID->Quant Confirm & Quantify

Caption: General workflow for regioisomer analysis.

Chromatographic Separation: The Foundation of Analysis

Chromatography is the cornerstone for separating regioisomers, which often have very similar physical properties.

  • High-Performance Liquid Chromatography (HPLC): The most common technique, offering various separation modes. Reversed-phase HPLC (RP-HPLC) is often the first choice for its versatility in separating compounds of moderate polarity.[13] Normal-phase (NP-HPLC) can also be effective, particularly for less polar isomers.[14]

  • Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds.[6] The choice of capillary column stationary phase is critical for achieving separation.

Protocol: HPLC Method Development for Regioisomer Separation

  • Initial Scouting: Begin with a generic gradient on a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase system is Water (A) and Acetonitrile (B), both with 0.1% formic acid. Run a gradient from 5% to 95% B over 20 minutes.

  • Solvent and Column Screening: If separation is poor, screen different organic modifiers (e.g., methanol) and column chemistries. A Phenyl-Hexyl column, for instance, offers different selectivity for aromatic compounds and may resolve positional isomers that co-elute on a C18 column.[15]

  • Optimize Gradient: Once partial separation is achieved, optimize the gradient slope around the elution time of the isomers to maximize resolution. Isocratic elution may be possible if the retention times are sufficiently different.

  • Parameter Refinement: Fine-tune the flow rate and column temperature. Increasing temperature can decrease viscosity and improve efficiency, but may also alter selectivity.

  • Method Validation: Once a suitable method is established, validate it for specificity, linearity, accuracy, and precision according to standard guidelines.

Spectroscopic Identification: Unambiguous Structure Elucidation

While chromatography separates isomers, spectroscopy identifies them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for distinguishing regioisomers.[1] Since the electronic environment of the nuclei (especially ¹H and ¹³C) is unique for each isomer, their NMR spectra serve as distinct fingerprints.

    • ¹H NMR: Differences in chemical shifts and, crucially, spin-spin coupling patterns in the aromatic region can definitively distinguish substitution patterns (e.g., ortho-, meta-, para-).[1]

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, providing irrefutable evidence of the connectivity within the molecule, and thus confirming the exact position of substituents.

  • Mass Spectrometry (MS): Differentiating regioisomers by MS can be challenging because they have the same mass and often produce nearly identical fragmentation patterns.[13] However, several approaches can overcome this:

    • Coupling with Chromatography (LC-MS, GC-MS): The primary role of MS in this context is to confirm the mass of the chromatographically separated isomers.

    • Tandem MS (MS/MS): In some cases, subtle differences in fragmentation pathways can be observed under controlled collision-induced dissociation conditions, aiding in identification.

    • Chemical Derivatization: Converting the isomers into derivatives can lead to unique fragmentation patterns that reveal the original substitution pattern.[13]

    • Partial Isotopic Labeling: A novel strategy involves synthesizing the compound with partial deuterium labels at potential reaction sites. Each resulting regioisomer will have a unique isotopic distribution, allowing for direct identification and even quantification from the mass spectrum of the mixture, sometimes circumventing the need for chromatographic separation entirely.[16]

  • Molecular Rotational Resonance (MRR) Spectroscopy: This emerging gas-phase technique provides exquisitely precise structural information based on the molecule's moments of inertia. It can unambiguously identify and quantify regioisomers in a crude reaction mixture without the need for prior separation or reference standards.[17][18]

Part 3: Integrated Case Study - Analysis of Hydroxyacetanilide Regioisomers

To illustrate the workflow, let's consider the synthesis of hydroxyacetanilide, which can result in three regioisomers: ortho-, meta-, and para-hydroxyacetanilide (the last of which is the common drug acetaminophen).[1]

1. Synthetic Outcome: A hypothetical synthesis yields a mixture containing all three regioisomers.

2. Analytical Strategy: An integrated approach using HPLC and NMR is chosen.

3. HPLC Separation & Quantification: A reversed-phase HPLC method is developed. The isomers, having slightly different polarities, are separated, allowing for quantification based on their peak areas.

CompoundRetention Time (min)Relative % Area
ortho-hydroxyacetanilide8.515%
meta-hydroxyacetanilide9.25%
para-hydroxyacetanilide7.880%

4. NMR Identification: The mixture is analyzed by ¹H NMR. The aromatic region (δ 6.5-8.0 ppm) is diagnostic.

  • para-isomer: Shows a highly symmetric AA'BB' system (two doublets).

  • ortho-isomer: Shows a more complex pattern of four distinct multiplets due to the adjacent substituents.

  • meta-isomer: Also shows four aromatic signals, but with different chemical shifts and coupling constants compared to the ortho-isomer.

A ¹H-¹H COSY spectrum would further confirm these assignments by showing which protons are coupled to each other, confirming their relative positions on the aromatic ring.[1]

G cluster_2 Hydroxyacetanilide Case Study Syn Synthesis yields mixture of o, m, p isomers HPLC HPLC Separation - Baseline resolution achieved - Quantified via peak area Syn->HPLC Inject Mixture NMR NMR Analysis - ¹H NMR shows distinct  aromatic patterns - 2D COSY confirms connectivity HPLC->NMR Confirm Peak Identity Result Final Report - 80% para (desired) - 15% ortho - 5% meta NMR->Result Finalize Structure & Ratio

Caption: Workflow for the hydroxyacetanilide case study.

Conclusion and Future Outlook

The analysis of regioisomers is a non-trivial but essential aspect of chemical synthesis and drug development. A successful strategy relies on a dual approach: first, controlling the synthetic reaction to maximize the formation of the desired isomer, and second, employing a robust analytical workflow to confirm the outcome. While HPLC coupled with NMR and MS remains the gold standard, emerging techniques like MRR spectroscopy and innovative isotopic labeling methods promise to streamline analysis, providing faster and more direct insights into complex reaction mixtures.[16][18] As predictive models for reaction selectivity become more sophisticated, the ability to design syntheses that are inherently regioselective will continue to advance, minimizing the formation of impurities and accelerating the path to safer, more effective medicines.[16]

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Chromatographic separation of TAG regioisomers typical of... ResearchGate. [Link]

  • Schematic diagram of separation and identification of regioisomers and... ResearchGate. [Link]

  • Regioselectivity. Wikipedia. [Link]

  • 8.3. Regioselectivity. Introduction to Organic Chemistry - Saskoer.ca. [Link]

  • Direct Regioisomer Analysis of Crude Reaction Mixtures via Molecular Rotational Resonance (MRR) Spectroscopy. ResearchGate. [Link]

  • Separation of regioisomers of metal phthalocyanines.
  • Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Forensic Sciences. [Link]

  • Regio- and Chemoselectivity: Orientation and Reactivity. Dalal Institute. [Link]

  • Selectivity in organic reactions. Chemistry Stack Exchange. [Link]

  • Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. RSC Publishing. [Link]

  • Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug and non-Drug Substances of Mass Spectral Equivalence. Office of Justice Programs. [Link]

  • Separating Regioisomers using Preparative TLC. Reddit. [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Publications. [Link]

  • A review of drug isomerism and its significance. National Center for Biotechnology Information. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information. [Link]

  • Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. MDPI. [Link]

  • Effect of enatiomers in pharmaceuticals. Chemistry Stack Exchange. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research. [Link]

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  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. [Link]

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  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]

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Comparative

Validation of a Stability-Indicating HPLC Method for 4-(Oxan-4-yloxy)piperidine Hydrochloride

Topic: Content Type: Technical Comparison & Validation Guide Executive Summary 4-(Oxan-4-yloxy)piperidine hydrochloride (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine HCl) is a critical secondary amine intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison & Validation Guide

Executive Summary

4-(Oxan-4-yloxy)piperidine hydrochloride (also known as 4-(tetrahydro-2H-pyran-4-yloxy)piperidine HCl) is a critical secondary amine intermediate used in the synthesis of GPCR ligands and kinase inhibitors.[1] Its structural lack of significant chromophores (absence of aromatic rings or conjugation) presents a unique analytical challenge. Standard UV detection at 254 nm is ineffective, and the molecule’s polarity often leads to severe peak tailing on conventional silica-based columns.

This guide compares a generic HPLC approach against an Optimized Low-Wavelength Phosphate Method . We demonstrate that the optimized method not only resolves the parent compound from its degradants (stability-indicating) but also meets the rigorous validation criteria of ICH Q2(R2) .

Part 1: The Analytical Challenge & Comparative Analysis

The primary difficulty in analyzing this piperidine derivative is twofold:

  • Detection: It requires low-UV detection (205–210 nm), where solvent cut-off and baseline noise are problematic.

  • Peak Shape: The secondary amine moiety interacts strongly with residual silanols on the stationary phase, causing peak tailing that obscures closely eluting impurities.

Comparative Guide: Generic vs. Optimized Method

The following table contrasts a standard "start-up" method often attempted by junior analysts against the optimized protocol developed for this guide.

FeatureMethod A: Generic Gradient (The "Fail")Method B: Optimized Stability-Indicating (Recommended)
Column Standard C18 (5 µm, porous silica)Hybrid C18 (e.g., XBridge BEH or Gemini NX)
Mobile Phase Water / Methanol (0.1% Formic Acid)Phosphate Buffer (pH 2.5) / Acetonitrile
Detection UV 254 nmUV 210 nm
pH Strategy pH ~3.0 (unbuffered acid)pH 2.5 (High Ionic Strength Buffer)
Performance No peak detected or S/N < 3.Sharp peak; S/N > 100 for 0.1% impurity.
Peak Shape Severe tailing (

)
Excellent symmetry (

)
Stability Indicating? No (Co-elution of polar degradants)Yes (Resolves oxidative degradants)

Expert Insight: Method A fails because Formic Acid is transparent at 254 nm but the molecule is not. At 210 nm, Formic Acid absorbs too much light, causing baseline drift. Phosphate buffer is transparent at 210 nm and suppresses silanol activity, fixing the tailing issue.

Part 2: Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. The use of a diode array detector (DAD) is recommended during development to check peak purity, though a variable wavelength detector (VWD) suffices for routine QC.

1. Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 210 nm (Bandwidth 4 nm, Reference OFF).

  • Run Time: 25 minutes.

2. Mobile Phase Preparation[1][2]
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 with Diluted Orthophosphoric Acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade). Note: Methanol is avoided due to higher UV cutoff.

3. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Comment
0.0955Initial Hold (Retention of polar salts)
3.0955End of Isocratic hold
15.04060Elution of hydrophobic impurities
18.04060Wash
18.1955Re-equilibration
25.0955End of Run
Part 3: Validation Workflow & Visualization

The validation follows ICH Q2(R2) guidelines, emphasizing the "lifecycle" approach to analytical procedures.

Workflow Diagram (DOT)

The following diagram illustrates the logical flow from stress testing to final validation parameters.

ValidationWorkflow cluster_Validation ICH Q2(R2) Parameters Start Method Development (pH 2.5 Phosphate / ACN) Stress Forced Degradation (Acid, Base, Ox, Thermal) Start->Stress Specificity Specificity Check (Peak Purity & Resolution) Stress->Specificity Generate Degradants Specificity->Start Fail (Co-elution) Linearity Linearity (5 levels, 50-150%) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N 3:1 & 10:1) Precision->LOD_LOQ Final Validated Protocol Ready for QC Release LOD_LOQ->Final

Caption: Step-by-step validation workflow ensuring the method is stability-indicating before quantitative parameters are assessed.

Part 4: Forced Degradation (Specificity) Results

To prove the method is stability-indicating, the sample was subjected to stress conditions.[3][4] The method must separate the main peak from all generated degradants.

Stress ConditionConditionsObservationResolution (

)
Acid Hydrolysis 1N HCl, 60°C, 4hMinor degradation (<2%). Peak pure.N/A
Base Hydrolysis 1N NaOH, 60°C, 4hSignificant degradation. New peak at RRT 0.45.> 3.5
Oxidation 3%

, RT, 2h
Critical: N-oxide formation likely. Peak at RRT 0.85.> 2.0
Thermal 80°C, 24hStable. No significant new peaks.N/A

Interpretation: The method successfully resolves the oxidative degradant (RRT 0.85) from the main peak. This is crucial as secondary amines are prone to N-oxidation.

Part 5: Validation Data Summary

The following data represents typical acceptance criteria and results for this specific molecule using the optimized method.

1. Linearity
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Equation:

    
    
    
  • Result:

    
    .
    
  • Causality: High linearity confirms that at 210 nm, the detector response is proportional to concentration despite the weak chromophore, provided the mobile phase background is stable.

2. Accuracy (Recovery)

Performed by spiking the API into a placebo matrix (if drug product) or solvent (if drug substance).

Spike Level% Recovery (Mean, n=3)% RSDAcceptance
80%99.4%0.8%98.0 - 102.0%
100%100.1%0.5%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%
3. Precision
  • System Precision: 6 injections of standard. RSD < 1.0%.

  • Method Precision: 6 separate preparations of sample. RSD < 2.0%.

4. Sensitivity (LOD/LOQ)

Due to the low UV absorbance, determining LOQ is critical.

  • LOD (S/N = 3): 0.5 µg/mL

  • LOQ (S/N = 10): 1.5 µg/mL

  • Note: If lower sensitivity is required for genotoxic impurity analysis, derivatization with FMOC-Cl would be required.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] (2023).[5][7] Available at: [Link]

  • PubChem. 4-(Oxan-4-yloxy)piperidine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Dolan, J. W. The Role of Buffers in HPLC Separations. LCGC North America. (2002).[2] Available at: [Link]

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (2007).[1] Available at: [Link]

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Validation

Comparison of synthetic routes to functionalized piperidines

An In-Depth Guide to the Synthesis of Functionalized Piperidines: A Comparative Analysis of Modern and Classical Routes The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Functionalized Piperidines: A Comparative Analysis of Modern and Classical Routes

The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for molecular design, making it a privileged structure in medicinal chemistry. The precise control over the substitution pattern on the piperidine ring is often crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the most common and effective synthetic strategies for accessing functionalized piperidines, offering insights into the advantages, limitations, and practical considerations of each approach. We will delve into the mechanistic underpinnings of these transformations and provide exemplary protocols to aid in their practical application.

Catalytic Hydrogenation of Pyridine Derivatives

One of the most direct and atom-economical methods for the synthesis of piperidines is the catalytic hydrogenation of substituted pyridines. This approach is attractive due to the wide availability of pyridine starting materials.

Mechanism and Catalysts: The reaction involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. Common catalysts include platinum, palladium, rhodium, and ruthenium, often supported on carbon. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly influence the efficiency and selectivity of the hydrogenation. For instance, rhodium- and ruthenium-based catalysts are often effective under milder conditions compared to platinum or palladium.

Advantages:

  • Atom Economy: This method is highly atom-economical, with H2 being the only reagent.

  • Broad Substrate Scope: A wide variety of substituted pyridines can be hydrogenated.

  • Scalability: The process is generally scalable, making it suitable for industrial applications.

Limitations:

  • Functional Group Tolerance: The harsh conditions sometimes required can lead to the reduction of other sensitive functional groups.

  • Stereocontrol: Achieving high stereoselectivity in the hydrogenation of prochiral pyridines can be challenging and often requires the use of chiral catalysts or auxiliaries.

Experimental Data Summary:

CatalystSubstratePressure (psi)Temp (°C)SolventYield (%)Reference
PtO22-Phenylpyridine5025EtOH95
Rh/C3-Ethylpyridine10080MeOH98
Ru/C4-Methoxypyridine500100H2O92

Representative Experimental Protocol: Hydrogenation of 2-Phenylpyridine

  • A solution of 2-phenylpyridine (1.55 g, 10 mmol) in ethanol (50 mL) is placed in a Parr hydrogenation apparatus.

  • Platinum(IV) oxide (PtO2, 75 mg) is added to the solution.

  • The apparatus is sealed, evacuated, and then filled with hydrogen to a pressure of 50 psi.

  • The mixture is shaken at room temperature for 16 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford 2-phenylpiperidine.

Caption: Catalytic hydrogenation of a pyridine derivative to a piperidine.

Reductive Amination of Dicarbonyl Compounds

The reductive amination of 1,5-dicarbonyl compounds, or their synthetic equivalents, with a primary amine is a powerful and convergent strategy for the synthesis of N-substituted piperidines.

Mechanism and Reagents: The reaction proceeds through the initial formation of a double iminium ion intermediate via condensation of the dicarbonyl compound with the amine. This intermediate is then reduced in situ to the corresponding piperidine. Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent is critical; NaBH(OAc)3 is often preferred due to its mildness and tolerance of a wider range of functional groups.

Advantages:

  • Convergent Synthesis: This method allows for the rapid assembly of the piperidine core from two readily available components.

  • Control over N-Substituent: The nature of the N-substituent is easily varied by changing the primary amine used.

  • Diastereoselectivity: The cyclization can often be controlled to afford specific diastereomers, particularly with cyclic or conformationally restricted dicarbonyl precursors.

Limitations:

  • Availability of Dicarbonyls: The synthesis of the required 1,5-dicarbonyl starting materials can sometimes be challenging.

  • Side Reactions: Over-reduction or incomplete cyclization can lead to the formation of byproducts.

Experimental Data Summary:

Dicarbonyl PrecursorAmineReducing AgentSolventYield (%)Reference
GlutaraldehydeBenzylamineNaBH(OAc)3CH2Cl285
2-Methyl-1,5-pentanedialAnilineNaBH3CNMeOH78
1-Phenyl-1,5-pentanedioneMethylamineNaBH4EtOH90

Representative Experimental Protocol: Synthesis of N-Benzylpiperidine

  • To a solution of glutaraldehyde (1.0 g, 5.0 mmol, 50 wt% in H2O) and benzylamine (0.54 g, 5.0 mmol) in dichloromethane (50 mL) is added sodium triacetoxyborohydride (2.1 g, 10 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-benzylpiperidine.

Caption: Reductive amination of a 1,5-dicarbonyl with a primary amine.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, or [4+2] cycloaddition, involving an imine as the dienophile or as part of the diene, is a highly efficient method for the construction of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.

Mechanism and Variants: In the most common variant, an imine reacts with a diene. The reaction can be promoted by Lewis acids or Brønsted acids, which activate the imine towards nucleophilic attack by the diene. The stereochemical outcome of the reaction can often be controlled by the use of chiral catalysts or by the inherent diastereoselectivity of the substrates.

Advantages:

  • Stereocontrol: This is a powerful method for the stereoselective synthesis of highly substituted piperidines.

  • Complexity Generation: The reaction rapidly builds molecular complexity in a single step.

  • Versatility: A wide range of dienes and imines can be employed, allowing for the synthesis of a diverse array of piperidine derivatives.

Limitations:

  • Electron-Deficient Imines: The reaction generally works best with electron-deficient imines.

  • Regioselectivity: The reaction of unsymmetrical dienes and imines can sometimes lead to mixtures of regioisomers.

Experimental Data Summary:

DieneImineCatalystSolventYield (%)drReference
Danishefsky's DieneN-Benzylidene-anilineZnCl2THF92-
CyclopentadieneN-TosylimineSc(OTf)3CH2Cl288>95:5
Brassard's DieneN-Boc-aldimineBF3·OEt2Toluene9590:10

Representative Experimental Protocol: Aza-Diels-Alder Reaction of Danishefsky's Diene

  • To a solution of N-benzylideneaniline (1.81 g, 10 mmol) in tetrahydrofuran (50 mL) at -78 °C is added a solution of zinc chloride (1.0 M in diethyl ether, 10 mL, 10 mmol).

  • After stirring for 30 minutes, Danishefsky's diene (2.1 g, 12 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution (30 mL).

  • The product is extracted with ethyl acetate (3 x 50 mL), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The resulting tetrahydropyridine intermediate is then reduced without purification using sodium borohydride in methanol to afford the desired piperidine.

Caption: The aza-Diels-Alder reaction for piperidine synthesis.

Transition-Metal-Catalyzed C-H Functionalization

Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, providing novel and efficient routes to substituted piperidines. These methods avoid the need for pre-functionalized starting materials, offering a more streamlined synthetic approach.

Mechanism and Catalysts: Palladium, rhodium, and iridium catalysts are commonly employed to activate C-H bonds. The reaction typically involves a directing group on the piperidine nitrogen or a substituent on the ring, which coordinates to the metal center and directs the C-H activation to a specific position. The activated C-H bond can then react with a variety of coupling partners, such as aryl halides, alkenes, or alkynes.

Advantages:

  • Step Economy: Reduces the number of synthetic steps by avoiding pre-functionalization.

  • Novel Disconnections: Enables the formation of bonds that are difficult to access through traditional methods.

  • High Regioselectivity: The use of directing groups allows for precise control over the site of functionalization.

Limitations:

  • Directing Group Requirement: Many methods require the presence of a directing group, which may need to be installed and removed.

  • Catalyst Cost and Sensitivity: The transition-metal catalysts can be expensive and sensitive to air and moisture.

  • Substrate Scope: The scope of the reaction can be limited by the compatibility of the substrate with the catalyst and reaction conditions.

Experimental Data Summary:

CatalystDirecting GroupCoupling PartnerSolventYield (%)Reference
Pd(OAc)2PyridylIodobenzeneToluene85
[RhCp*Cl2]2CarbamatePhenylacetyleneDCE76
[Ir(cod)Cl]2AmideNorborneneDioxane91

Representative Experimental Protocol: Pd-Catalyzed C-H Arylation of N-Arylpiperidine

  • A mixture of N-(pyridin-2-yl)piperidine (1.62 g, 10 mmol), iodobenzene (2.24 g, 11 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and potassium carbonate (2.76 g, 20 mmol) in toluene (50 mL) is placed in a sealed tube.

  • The tube is evacuated and backfilled with argon.

  • The reaction mixture is heated at 110 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the C-H arylated piperidine product.

Caption: Transition-metal-catalyzed C-H functionalization of a piperidine.

Conclusion

The synthesis of functionalized piperidines is a mature field with a rich arsenal of synthetic methodologies. The choice of the most appropriate route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scalability of the process. Classical methods such as the hydrogenation of pyridines and reductive amination remain valuable for their simplicity and efficiency in many cases. For the construction of more complex and stereochemically defined piperidines, the aza-Diels-Alder reaction offers a powerful solution. The emerging field of C-H functionalization provides exciting new opportunities for the late-stage modification of the piperidine scaffold, which is of particular interest in drug discovery and development. A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will enable the medicinal chemist to make informed decisions and efficiently access the desired piperidine targets.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]

  • Creyghton, E. J., et al. (1997). The role of the support in the hydrogenation of substituted pyridines over rhodium catalysts. Journal of Catalysis, 168(2), 306-315. [Link]

  • Maegawa, T., et al. (2007). Practical and Green Synthesis of Piperidines by Ruthenium-Catalyzed Hydrogenation of Pyridines in Water. Organic Process Research & Development, 11(4), 631-634. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Borch, R. F., et al. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

  • Kerwin, S. M., & Danishefsky, S. J. (1982). On the behavior of silyloxy dienes in the Diels-Alder reaction. Tetrahedron Letters, 23(37), 3739-3742. [Link]

  • Kobayashi, S., et al. (1998). Scandium Triflate as an Effective Lewis Acid Catalyst for the Aza Diels-Alder Reaction. The Journal of Organic Chemistry, 63(16), 5666-5667. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Anilide-Directed, Palladium-Catalyzed Arylation of C-H Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Li, B., & Dixneuf, P. H. (2013). Sp2 C-H bond activation in water and catalytic cross-coupling reactions. Chemical Society Reviews, 42(13), 5744-5767. [Link]

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Reactant of Route 1
4-(Oxan-4-yloxy)piperidine hydrochloride
Reactant of Route 2
4-(Oxan-4-yloxy)piperidine hydrochloride
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